2-Chloro-6-methylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-chloro-6-methylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-5-3-9-7(8)10-6(5)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEICADMQIPUWHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-6-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical data on its chemical identity, synthesis, and potential applications, supported by established scientific literature.
Section 1: Core Chemical Identity
At the heart of any chemical investigation is the precise identification of the compound. This compound is a substituted thienopyrimidine, a class of compounds recognized for its structural analogy to purine bases found in DNA and RNA.[1] This structural similarity makes the thieno[2,3-d]pyrimidine scaffold a privileged core in the design of bioactive molecules.
CAS Number: 1225875-20-6[2][3]
The Chemical Abstracts Service (CAS) Registry Number is a unique identifier for chemical substances. The assigned number for this compound is crucial for unambiguous identification in databases, regulatory submissions, and procurement.
Molecular Structure and Properties
A clear understanding of the molecule's architecture and physicochemical properties is fundamental to its application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂S | [3] |
| Molecular Weight | 184.65 g/mol | [3] |
| Canonical SMILES | ClC1=NC=C2C(C=C(C)S2)=N1 | Inferred |
| InChI Key | Inferred from structure | Inferred |
| Appearance | Solid (form may vary) | General knowledge |
| Hazard | Irritant | [3] |
The structure, featuring a chlorine atom at the 2-position and a methyl group at the 6-position, presents specific opportunities for chemical modification. The chlorine atom, in particular, serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Section 2: The Thieno[2,3-d]pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of quinazoline and purine, granting it access to a wide range of biological targets.[4] This scaffold is a recurring motif in compounds investigated for various therapeutic areas.
Therapeutic Landscape
Derivatives of thieno[2,3-d]pyrimidine have demonstrated a remarkable breadth of biological activities, including:
-
Anticancer Agents: These compounds have been explored as inhibitors of various protein kinases, which are often dysregulated in cancer.[5] They have also been investigated as topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[6]
-
Anti-inflammatory Agents: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways.[7]
-
Antimicrobial and Antiviral Agents: Research has indicated the potential of thieno[2,3-d]pyrimidine derivatives in combating microbial and viral infections.[1]
-
Central Nervous System (CNS) Protective Agents: Certain derivatives have shown promise in models of neurological disorders.[7]
The following diagram illustrates the diverse therapeutic potential stemming from the core thieno[2,3-d]pyrimidine structure.
Caption: Diverse biological activities of the thieno[2,3-d]pyrimidine scaffold.
Section 3: Synthesis Strategies and Methodologies
The synthesis of this compound and its analogs generally involves the initial construction of the thiophene ring followed by the annulation of the pyrimidine ring.
Retrosynthetic Analysis
A common retrosynthetic approach for thieno[2,3-d]pyrimidines is illustrated below. The strategy hinges on disconnecting the pyrimidine ring to reveal a functionalized thiophene precursor.
Caption: General retrosynthesis of the thieno[2,3-d]pyrimidine ring system.
Key Synthetic Reactions
1. Gewald Reaction: This is a cornerstone multi-component reaction for the synthesis of 2-aminothiophenes. It typically involves the condensation of a ketone (or aldehyde), a compound with an activated methylene group (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[8][9]
2. Pyrimidine Ring Formation: Following the Gewald reaction, the resulting 2-aminothiophene derivative can be cyclized to form the pyrimidine ring. Common methods include:
- Reaction with formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization.[8]
- Cyclization with acyl chlorides in the presence of an acid catalyst.[8]
3. Chlorination: To obtain the target compound, a dihydroxythienopyrimidine intermediate can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃).[10]
Exemplary Synthetic Workflow
The following protocol outlines a general, field-proven workflow for the synthesis of a 2-chloro-thieno[2,3-d]pyrimidine derivative.
Protocol 1: Synthesis of a 2-Chloro-thieno[2,3-d]pyrimidine Derivative
Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)
-
To a stirred solution of acetone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as triethylamine (TEA) or morpholine.
-
Add elemental sulfur (1.1 eq) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-aminothiophene intermediate.
Step 2: Synthesis of 6-Methylthieno[2,3-d]pyrimidine-2,4-diol
-
Suspend the 2-aminothiophene intermediate from Step 1 in an excess of a suitable cyclizing agent, such as urea or ethyl carbamate.
-
Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours.
-
Cool the reaction mixture and treat with an aqueous base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry the resulting solid.
Step 3: Synthesis of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine
-
Carefully add the dihydroxy intermediate from Step 2 to an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).
-
Heat the mixture to reflux for several hours.[10]
-
Cool the reaction and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the dichlorinated product.
Step 4: Selective Dechlorination (Hypothetical for 2-Chloro derivative)
-
The synthesis of the specific title compound, this compound, would likely involve a selective reduction of the 2,4-dichloro intermediate. This can be a challenging step requiring careful control of reaction conditions.
-
A potential method involves catalytic hydrogenation where one chlorine atom is selectively removed.[11] The choice of catalyst, solvent, and hydrogen pressure is critical for achieving the desired regioselectivity.
Section 4: Characterization and Quality Control
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound.
Table 2: Standard Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations for this compound |
| NMR Spectroscopy | Structural elucidation | ¹H NMR would show signals for the methyl group and aromatic protons. ¹³C NMR would confirm the number of unique carbon atoms. |
| Mass Spectrometry | Molecular weight confirmation | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (184.65), with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M peak). |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for C=C and C=N stretching in the aromatic system. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicates high purity. |
Section 5: Safety and Handling
As a chlorinated heterocyclic compound and a potential irritant, appropriate safety measures must be observed during the handling and synthesis of this compound.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14]
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[15][16] In case of contact, rinse immediately with plenty of water.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 6: Future Directions and Applications
This compound represents a valuable building block for the synthesis of more complex molecules. The reactive chloro group at the 2-position is a prime site for introducing diversity through nucleophilic aromatic substitution reactions. This allows for the creation of libraries of compounds for screening against various biological targets.
Given the established importance of the thieno[2,3-d]pyrimidine scaffold in targeting protein kinases, future research could focus on synthesizing derivatives of this compound as potential inhibitors for specific kinases implicated in diseases like cancer and inflammatory disorders.[17] The methyl group at the 6-position may also play a role in modulating selectivity and potency.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1225875-20-6 [amp.chemicalbook.com]
- 3. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. CN102633802A - Intermediate for synthesizing 2-chloro-7H-pyrrolo (2, 3-d) pyrimidine and preparation method thereof - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on a specific, highly valuable derivative: 2-Chloro-6-methylthieno[2,3-d]pyrimidine .
This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's physicochemical properties, a robust synthetic strategy, and a detailed analysis of its chemical reactivity. The primary goal is to empower scientists to effectively utilize this molecule as a key building block in the synthesis of novel chemical entities with therapeutic potential. The strategic placement of a chloro group at the 2-position and a methyl group at the 6-position offers a unique combination of reactivity and structural definition, making it an essential intermediate in modern synthetic chemistry.
Molecular Structure and Physicochemical Properties
Chemical Structure
This compound is characterized by a fused bicyclic system consisting of a thiophene ring and a pyrimidine ring. The chlorine atom at the C2 position is the primary site of reactivity, while the methyl group at the C6 position provides a key structural marker.
Figure 1. Chemical Structure of this compound.
Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 1225875-20-6 | [2][3] |
| Molecular Formula | C₇H₅ClN₂S | [3] |
| Molecular Weight | 184.65 g/mol | [3] |
| Appearance | Solid (Anticipated) | |
| MDL Number | MFCD16481303 | [3] |
| LogP | 2.12 (Calculated) | [4] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that leverages well-established reactions in heterocyclic chemistry. The most logical and field-proven approach begins with the construction of a substituted 2-aminothiophene core via the Gewald reaction, followed by cyclization to form the pyrimidine ring, and subsequent chlorination.[5][6][7]
Retrosynthetic Analysis and Strategy
Our strategy involves a convergent synthesis pathway. The key disconnection is at the pyrimidine ring, tracing back to a 2-aminothiophene-3-carbonitrile intermediate. This intermediate is readily accessible through the multicomponent Gewald reaction.
Recommended Synthetic Protocol
This protocol is a self-validating system, where the successful formation of each intermediate confirms the viability of the subsequent step.
Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)
The Gewald reaction is a robust multicomponent reaction for synthesizing substituted 2-aminothiophenes.[8] The choice of propionaldehyde as the carbonyl component directly installs the required methyl group at what will become the 6-position of the final fused ring system.
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL).
-
Addition of Reactants: Add propionaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Catalyst: Add triethylamine (0.2 eq) dropwise. The use of a mild organic base like triethylamine is crucial to catalyze the initial Knoevenagel condensation without promoting unwanted side reactions.[9]
-
Reaction: Stir the mixture at 50-60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the thiophene intermediate.
Step 2: Synthesis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4(5H)-one
This step involves the cyclization of the aminonitrile with formamide, which serves as both the reagent and solvent, to construct the pyrimidine ring.[7]
-
Reaction Setup: In a flask, combine the 2-amino-5-methylthiophene-3-carbonitrile (1.0 eq) from the previous step with an excess of formamide (10-15 eq).
-
Heating: Heat the mixture to 160-180°C for 4-6 hours. The high temperature is necessary to drive the cyclization and dehydration.
-
Isolation: Cool the mixture. The product will precipitate. Add water to the flask to aid precipitation, then filter the solid. Wash thoroughly with water and then a small amount of cold ethanol. Dry the solid product.
Step 3: Chlorination to this compound
The final step is the conversion of the thienopyrimidinone to the target chloro-derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[10][11]
-
Reagent Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 6-methyl-3H-thieno[2,3-d]pyrimidin-4(5H)-one (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Catalyst: Add a catalytic amount of N,N-dimethylaniline or dimethylformamide (DMF) to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) for 3-5 hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully cool the reaction mixture. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done in a well-ventilated fume hood.
-
Extraction: Neutralize the acidic aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Chemical Reactivity and Derivatization
The chemical utility of this compound stems from the high reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring activates the C2 position for nucleophilic attack.[12]
Nucleophilic Aromatic Substitution (SₙAr) at the C2-Position
This is the most important reaction for this scaffold, providing a versatile handle for introducing molecular diversity. A wide range of nucleophiles can readily displace the chloride atom, typically under basic conditions.[10][13]
Common Nucleophilic Partners:
-
Amines (R-NH₂): Reaction with primary or secondary amines yields 2-amino-thieno[2,3-d]pyrimidine derivatives. These reactions are fundamental in building libraries of kinase inhibitors and other bioactive molecules.[14]
-
Alcohols/Phenols (R-OH): In the presence of a strong base (e.g., NaH), alkoxides or phenoxides can be generated, which then displace the chloride to form 2-alkoxy or 2-aryloxy derivatives.[11]
-
Thiols (R-SH): Thiolates, generated with a base, react smoothly to form 2-thioether derivatives.
Workflow for Library Synthesis
The SₙAr reaction provides a straightforward workflow for generating a library of analogs from a common intermediate, a cornerstone of modern drug discovery.
Anticipated Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, its spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds.[15]
¹H NMR Spectroscopy
| Proton | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH₃ (C6) | 2.4 - 2.6 | Singlet (s) | Methyl group attached to an aromatic ring. |
| Thiophene-H (C5) | 7.2 - 7.4 | Singlet (s) | Aromatic proton on the thiophene ring. |
| Pyrimidine-H (C4) | 8.6 - 8.9 | Singlet (s) | Deshielded aromatic proton on the pyrimidine ring, adjacent to nitrogen. |
¹³C NMR Spectroscopy
| Carbon | Anticipated Chemical Shift (δ, ppm) | Notes |
| -CH₃ | 15 - 20 | Aliphatic methyl carbon. |
| C5 | 120 - 125 | Thiophene ring carbon. |
| C4 | 150 - 155 | Pyrimidine ring carbon, deshielded by nitrogen. |
| C2 | 158 - 165 | Carbon bearing the chlorine atom, significantly deshielded. |
| Quaternary Carbons | 115 - 170 | Bridgehead and other substituted carbons. |
Mass Spectrometry
The mass spectrum should show a characteristic molecular ion (M⁺) peak. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), a prominent M+2 peak at about one-third the intensity of the M⁺ peak is expected, which is a definitive indicator of a monochlorinated compound.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically an end-product but a high-value intermediate. Its utility lies in its role as a scaffold for building more complex molecules with tailored biological functions.
-
Kinase Inhibitors: The thieno[2,3-d]pyrimidine core mimics the adenine structure of ATP, making it an ideal starting point for designing competitive kinase inhibitors. The C2 position is often functionalized with various amine-containing side chains to achieve selectivity and potency against specific kinases implicated in cancer and inflammatory diseases.[15]
-
Antiproliferative Agents: A wide range of derivatives synthesized from chloro-thienopyrimidines have demonstrated significant activity against various cancer cell lines, including breast cancer.[14][16] The ability to rapidly generate libraries via SₙAr reactions allows for efficient structure-activity relationship (SAR) studies.
-
Antimicrobial and Antiviral Agents: The scaffold has also been explored for developing novel antifungal and antibacterial agents.[10]
Safety and Handling
As a chlorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. The compound is classified as an irritant.[3]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1225875-20-6 [amp.chemicalbook.com]
- 3. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 4. Hit2Lead | 4-chloro-6-methylthieno[2,3-d]pyrimidine | CAS# 106691-21-8 | MFCD03030440 | BB-4031610 [hit2lead.com]
- 5. scielo.br [scielo.br]
- 6. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 10. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zenodo.org [zenodo.org]
- 13. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-Chloro-6-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple listing of analytical techniques. Instead, it offers a self-validating system of protocols and data interpretation strategies, grounded in established scientific principles. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each section will detail not only the experimental workflow but also the causal reasoning behind methodological choices, ensuring technical accuracy and empowering researchers to confidently characterize this and similar molecular scaffolds.
Introduction
The thieno[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The specific substitution pattern of this compound dictates its physicochemical properties and, consequently, its potential as a therapeutic agent. Therefore, unambiguous confirmation of its molecular structure is a critical step in any research and development endeavor. This guide will walk you through a rigorous, multi-technique approach to achieve this, ensuring the integrity of your downstream applications.
The Analytical Workflow: A Multi-faceted Approach
The structure elucidation of a novel or synthesized compound is rarely accomplished with a single analytical technique. Instead, a combination of methods is employed, each providing a unique piece of the structural puzzle. For this compound, our workflow will rely on the complementary strengths of NMR, MS, and FTIR.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will be indispensable.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the compound without its own signals obscuring key resonances of the analyte.[1]
-
Ensure the solution is homogeneous. If necessary, gently vortex or sonicate the sample.
-
Wipe the exterior of the NMR tube to remove any contaminants before insertion into the spectrometer.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution. This can be performed manually or automatically.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
Acquire the spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a greater number of scans will be necessary.
-
Data Interpretation: Predicted Spectra and Rationale
¹H NMR (Predicted):
-
Methyl Protons (-CH₃): A singlet is expected for the methyl group at the 6-position. In similar structures, this signal typically appears in the range of δ 2.3-2.6 ppm. The singlet nature arises from the absence of adjacent protons for coupling.
-
Thiophene Proton (H-5): A singlet is expected for the proton at the 5-position of the thiophene ring. Its chemical shift will be influenced by the adjacent methyl group and the fused pyrimidine ring, likely appearing in the aromatic region, around δ 7.0-7.5 ppm.
-
Pyrimidine Proton (H-4): A singlet is also expected for the proton at the 4-position of the pyrimidine ring. Due to the electronegativity of the adjacent nitrogen atoms, this proton will be deshielded and is predicted to have a chemical shift in the range of δ 8.5-9.0 ppm.
¹³C NMR (Predicted):
The ¹³C NMR spectrum will provide information on the carbon skeleton. Based on data from similar heterocyclic systems, the following chemical shifts can be anticipated:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 155-160 | Attached to an electronegative chlorine and two nitrogen atoms, leading to significant deshielding. |
| C4 | 150-155 | Part of the pyrimidine ring, influenced by the adjacent nitrogen atoms. |
| C4a | 120-125 | Bridgehead carbon, with a chemical shift typical for carbons at the fusion of two aromatic rings. |
| C5 | 125-130 | Aromatic carbon in the thiophene ring. |
| C6 | 140-145 | Attached to the methyl group, its chemical shift is influenced by both the methyl and the thiophene ring. |
| C7a | 160-165 | Bridgehead carbon adjacent to the sulfur atom and a nitrogen atom. |
| -CH₃ | 15-20 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the elemental composition of the molecule and its fragments.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]
-
Further dilute an aliquot of this stock solution to a final concentration of approximately 1-10 µg/mL.
-
If necessary, filter the sample to remove any particulate matter that could block the instrument's tubing.
-
-
Instrument Setup and Data Acquisition:
-
The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method suitable for polar and moderately polar compounds, making it a good choice for this compound.
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode.
-
Ensure the instrument is calibrated to provide high mass accuracy.
-
Data Interpretation: Molecular Ion and Fragmentation Pattern
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₇H₅ClN₂S, with a monoisotopic mass of 184.0046 g/mol . A key feature to look for is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2⁺) at a mass two units higher.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide clues about the connectivity of the atoms. While the exact fragmentation pathway would need to be determined experimentally, we can predict some likely fragmentation patterns based on the structure.
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (about 100-200 mg). The mixture is then pressed into a thin, transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The solid sample is simply placed on the ATR crystal.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal) to be subtracted from the sample spectrum.
-
Place the sample in the spectrometer and acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Interpretation: Characteristic Vibrational Frequencies
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Structural Feature |
| 3100-3000 | C-H stretching | Aromatic (thiophene and pyrimidine rings) |
| 2950-2850 | C-H stretching | Aliphatic (methyl group) |
| 1620-1550 | C=N and C=C stretching | Pyrimidine and thiophene rings |
| 1450-1350 | C-H bending | Methyl group |
| 850-750 | C-Cl stretching | Chloro group |
| 700-600 | C-S stretching | Thiophene ring |
Conclusion: Synthesizing the Data for Unambiguous Elucidation
The true power of this multi-technique approach lies in the integration of the data from each analysis. The molecular formula from HRMS provides the foundation. The ¹H and ¹³C NMR spectra then map out the carbon-hydrogen framework and the connectivity of the atoms. Finally, the FTIR spectrum confirms the presence of the key functional groups. By cross-referencing the information obtained from these three techniques, a confident and unambiguous structural elucidation of this compound can be achieved. This self-validating workflow ensures the scientific rigor necessary for advancing research and development in the fields of medicinal chemistry and drug discovery.
References
An In-Depth Technical Guide to 2-Chloro-6-methylthieno[2,3-d]pyrimidine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-6-methylthieno[2,3-d]pyrimidine, a key heterocyclic building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the molecule's fundamental properties, detailed synthetic methodologies, robust characterization techniques, and its significant applications, particularly in the development of kinase inhibitors.
Core Molecular Attributes and Physicochemical Properties
This compound is a fused heterocyclic compound featuring a thiophene ring fused to a pyrimidine ring, with a chlorine atom at the 2-position and a methyl group at the 6-position. This substitution pattern imparts specific reactivity and properties that are highly valuable in the synthesis of complex organic molecules.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂S | [1] |
| Molecular Weight | 184.65 g/mol | [1] |
| CAS Number | 1225875-20-6 | [1] |
| Appearance | Typically a solid | [2] |
| Hazard | Irritant | [1] |
The presence of the electron-withdrawing chlorine atom at the 2-position of the pyrimidine ring makes this site highly susceptible to nucleophilic substitution, a key feature exploited in the synthesis of diverse derivatives. The thieno[2,3-d]pyrimidine scaffold itself is a bioisostere of purine, a fundamental component of nucleic acids, which contributes to its ability to interact with biological targets.[3]
Synthesis of this compound: A Step-by-Step Methodology
The synthesis of this compound is a multi-step process that typically begins with the construction of the core thieno[2,3-d]pyrimidine scaffold. A common and efficient approach involves the renowned Gewald reaction to assemble the initial thiophene ring, followed by cyclization to form the pyrimidine ring, and subsequent chlorination.
The Gewald Reaction: A Cornerstone for Thiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[2][4] This reaction is fundamental to the synthesis of the necessary precursor for our target molecule.
Experimental Protocol: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
This protocol is a representative procedure based on established methodologies for the Gewald reaction.
-
Reagents and Materials:
-
Propionaldehyde
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol (or Methanol)
-
-
Procedure:
-
To a stirred solution of propionaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of morpholine.
-
Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation.
-
To the resulting mixture, add elemental sulfur (1.1 equivalents).
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-amino-5-methylthiophene-3-carbonitrile.
-
Cyclization to Form the Thieno[2,3-d]pyrimidin-4-one Core
The newly synthesized 2-amino-5-methylthiophene-3-carbonitrile serves as the key intermediate for the construction of the pyrimidine ring. Cyclization can be achieved by reacting the aminonitrile with formic acid or a derivative.
Experimental Protocol: Synthesis of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
-
Reagents and Materials:
-
2-Amino-5-methylthiophene-3-carbonitrile
-
Formic Acid (or Triethyl orthoformate and Formamide)
-
-
Procedure:
-
A mixture of 2-amino-5-methylthiophene-3-carbonitrile (1 equivalent) in an excess of formic acid is heated at reflux for several hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the excess formic acid is removed under reduced pressure.
-
The resulting solid is triturated with water or a suitable organic solvent, filtered, and dried to afford 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one.
-
Chlorination to Yield this compound
The final step in the synthesis is the chlorination of the thieno[2,3-d]pyrimidin-4-one intermediate. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
-
Procedure:
-
A mixture of 6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one (1 equivalent) in an excess of phosphorus oxychloride is heated at reflux for 2-4 hours. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
The reaction progress is monitored by TLC.
-
After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and dried under vacuum to give this compound.
-
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons (singlet), and the aromatic protons on the thiophene and pyrimidine rings. The chemical shifts will be influenced by the substituents. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the methyl carbon, the carbons of the fused heterocyclic rings, and the carbon bearing the chlorine atom. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic system. The C-Cl stretch may also be observed. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (184.65 for C₇H₅ClN₂S). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.[5] |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] A particularly important application is in the development of protein kinase inhibitors.[6]
The 2-chloro substituent on the pyrimidine ring of this compound serves as a versatile synthetic handle for introducing various functionalities through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding to the target kinase.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, based on established methods for similar substrates.[7][8]
-
Reagents and Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours. The reaction can also be performed using microwave irradiation to significantly reduce the reaction time.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted 2-amino-6-methylthieno[2,3-d]pyrimidine derivative.
-
Safety and Handling
This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
This compound is a molecule of significant interest to the drug discovery community. Its straightforward synthesis, versatile reactivity, and the biological relevance of its core scaffold make it an invaluable tool for the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, characterization, and application, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors. The provided protocols offer a solid foundation for the practical application of this important chemical entity.
References
- 1. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. sciforum.net [sciforum.net]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-Chloro-6-methylthieno[2,3-d]pyrimidine IUPAC name
An In-depth Technical Guide to 2-Chloro-6-methylthieno[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. We will explore its foundational role as a key synthetic intermediate, detailing its physicochemical properties, synthesis, and reactivity. The narrative emphasizes the strategic importance of the thieno[2,3-d]pyrimidine scaffold as a purine bioisostere, which has established it as a "privileged structure" in the design of targeted therapeutics. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for its synthesis, derivatization, and analysis, alongside insights into its application in the development of kinase inhibitors, with a special focus on targeting oncogenic pathways like c-MET.
Part I: Core Compound Profile
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core
The thieno[2,3-d]pyrimidine system is a fused bicyclic heterocycle comprising a thiophene ring fused to a pyrimidine ring. Its structural resemblance to purine bases, such as adenine, makes it an excellent bioisostere, capable of interacting with the ATP-binding sites of numerous enzymes, particularly kinases.[1][2] This mimicry has rendered the scaffold an opulent source of bioactive molecules with a broad range of medical applications, including anticancer, anti-inflammatory, antimicrobial, and CNS protective activities.[1][3] Many therapeutic agents, both approved and investigational, are built upon this core, underscoring its importance in drug discovery.[2][4]
Introduction to this compound
Among the derivatives of this scaffold, this compound stands out not as an end-product, but as a crucial and versatile synthetic building block. The strategic placement of a chloro group at the C2 position of the pyrimidine ring activates it for nucleophilic aromatic substitution (SNAr). This feature provides a reliable chemical handle for introducing a wide array of functional groups, enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. The methyl group at the C6 position of the thiophene ring serves as a simple substitution that can influence molecular recognition and metabolic stability.
Chemical Identity & Physicochemical Properties
Accurate identification is paramount for regulatory compliance and scientific reproducibility. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1225875-20-6[5] |
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| Canonical SMILES | CC1=CC2=C(S1)N=C(N=C2)Cl |
| InChI Key | FHNORCFNZYSLNZ-UHFFFAOYSA-N |
A note on physical properties: As a specialized laboratory reagent, experimentally determined physical constants such as melting point and solubility are not always published and should be determined empirically upon receipt. It is typically supplied as a solid.
Part II: Synthesis & Chemical Reactivity
Retrosynthetic Analysis
The synthesis of this compound is logically approached via a convergent strategy. The core thienopyrimidine structure is built first, followed by the introduction of the reactive chloro group. This avoids carrying a highly reactive functional group through multiple synthetic steps. The thiophene ring itself is most efficiently constructed from acyclic precursors using the well-established Gewald reaction.
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthetic Protocol
This three-step protocol is a robust and scalable method for laboratory synthesis.
Step 1: Gewald Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
The Gewald three-component reaction is a one-pot synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[6][7] This step constructs the substituted thiophene ring.
-
Rationale: This multicomponent reaction is highly efficient for creating polysubstituted 2-aminothiophenes. Propionaldehyde is chosen as the carbonyl component to install the required methyl group at the C5 position of the resulting thiophene.
-
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (200 mL).
-
Add propionaldehyde (7.25 g, 0.125 mol), malononitrile (8.25 g, 0.125 mol), and elemental sulfur (4.0 g, 0.125 mol).
-
Add triethylamine (12.6 g, 0.125 mol) dropwise as the catalyst. The addition is exothermic.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then chill in an ice bath for 1 hour to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum to yield 2-amino-5-methylthiophene-3-carbonitrile as a solid.
-
Step 2: Cyclization to 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one
The pyrimidine ring is formed by reacting the 2-aminothiophene intermediate with a one-carbon source, such as formic acid, which serves as both reagent and solvent.
-
Rationale: Formic acid provides the necessary carbon atom to close the pyrimidine ring. The reaction proceeds via formylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the stable thienopyrimidinone.[8]
-
Protocol:
-
In a 250 mL round-bottom flask, suspend the 2-amino-5-methylthiophene-3-carbonitrile (13.8 g, 0.1 mol) in formic acid (88%, 100 mL).
-
Heat the mixture to reflux (approx. 100-110°C) for 4 hours. The solid will gradually dissolve as the reaction proceeds.
-
After completion, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 60°C to yield 6-methylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Step 3: Chlorination to this compound
The final step involves the conversion of the pyrimidinone to the target chloropyrimidine using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
-
Rationale: The hydroxyl group of the pyrimidinone tautomer is converted into a good leaving group by POCl₃, which is then displaced by a chloride ion in a nucleophilic substitution reaction, yielding the desired 2-chloro product.[9] A catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.
-
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a 100 mL flask equipped with a reflux condenser and drying tube, add 6-methylthieno[2,3-d]pyrimidin-4(3H)-one (8.3 g, 0.05 mol) and phosphorus oxychloride (POCl₃, 30 mL).
-
Add a catalytic amount of N,N-dimethylaniline (0.5 mL).
-
Heat the mixture to reflux (approx. 107°C) for 3 hours.
-
Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 300 g of crushed ice with constant stirring.
-
The product will precipitate. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
-
Core Reactivity: The C2-Chloro Position as a Synthetic Handle
The C2-chloro substituent is the key to the utility of this molecule. It is an excellent leaving group for SNAr reactions, allowing for the introduction of various nucleophiles (amines, alcohols, thiols) to build molecular diversity.[10][11] This is the foundational step for creating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Common SNAr derivatization reactions.
Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Rationale: This protocol exemplifies the facile displacement of the C2-chloride. A mild base is used to quench the HCl byproduct. The reaction is typically clean and high-yielding.
-
Protocol:
-
Dissolve this compound (1.85 g, 10 mmol) in a suitable solvent like N,N-dimethylformamide (DMF) or isopropanol (50 mL) in a round-bottom flask.
-
Add the desired primary or secondary amine (11 mmol, 1.1 equivalents).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.42 g, 11 mmol, 1.1 equivalents).
-
Heat the reaction mixture to 80-100°C and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, and if a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired 2-amino-6-methylthieno[2,3-d]pyrimidine derivative.
-
Part III: Application in Drug Discovery
A Key Building Block for Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[3][12] Thienopyrimidine derivatives have been successfully developed as inhibitors of various kinases, including EGFR, VEGFR, and c-Met, by competing with ATP at the enzyme's active site.[2] The this compound scaffold provides an ideal starting point for designing such inhibitors. The C2 position is typically functionalized with a group that interacts with the hinge region of the kinase, while other positions can be modified to achieve selectivity and desired physicochemical properties.
Case Study: Targeting the c-MET Signaling Pathway
The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, motility, and invasion.[1][13] Aberrant activation of the c-MET pathway is implicated in the progression and metastasis of numerous cancers.[4][12] Consequently, c-MET is a high-value target for therapeutic intervention. Many potent c-MET inhibitors feature the thieno[2,3-d]pyrimidine core, where the C2 substituent is often an amine-linked aromatic or heteroaromatic group.
Caption: Inhibition of the c-MET signaling cascade.
Part IV: Analytical & Safety Protocols
Quality Control: Purity Assessment by RP-HPLC
Purity verification is essential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of heterocyclic intermediates.
-
Rationale: RP-HPLC separates the target compound from starting materials, byproducts, and degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.
-
Protocol:
-
System: HPLC with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1).
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
-
Structural Elucidation: Spectroscopic Signatures
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C6-methyl group (around 2.5 ppm), a singlet for the C5-proton (around 7.0-7.5 ppm), and a singlet for the C4-proton (around 8.5-9.0 ppm).
-
¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the thiophene carbons, and the pyrimidine carbons, including the characteristic C-Cl carbon.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom.
Safety & Handling Precautions
As a chlorinated heterocyclic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is generally sufficient for solids, but check compatibility), and safety glasses or goggles.[14]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and moisture.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion & Future Perspectives
This compound is a quintessential example of a high-value synthetic intermediate. Its strategic design, combining the biologically relevant thienopyrimidine scaffold with a reactive chemical handle, makes it an indispensable tool for medicinal chemists. The robust and well-understood synthetic routes to its preparation and derivatization ensure its continued use in the discovery of novel therapeutics. Future work will likely focus on leveraging this building block to develop next-generation kinase inhibitors with improved selectivity profiles, novel mechanisms of action, and the ability to overcome drug resistance.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. c-MET [abbviescience.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ecolink.com [ecolink.com]
- 15. chemical.kao.com [chemical.kao.com]
An In-depth Technical Guide to 2-Chloro-6-methylthieno[2,3-d]pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-6-methylthieno[2,3-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The thieno[2,3-d]pyrimidine core is a bioisostere of purine, making it a privileged structure for targeting a wide range of biological entities, particularly protein kinases.[1] This document details a robust synthetic pathway to this compound, elucidates its chemical reactivity as a versatile intermediate, and explores its application in the development of potent kinase inhibitors and other therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing both theoretical insights and practical methodologies.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The fusion of a thiophene ring with a pyrimidine nucleus gives rise to the thieno[2,3-d]pyrimidine scaffold, a heterocyclic system that has garnered substantial attention in the field of medicinal chemistry.[2] Its structural resemblance to adenine, a fundamental component of nucleic acids, allows it to interact with the ATP-binding sites of numerous enzymes, most notably protein kinases.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the thieno[2,3-d]pyrimidine framework has been extensively explored as a core structure for the design of potent and selective kinase inhibitors.[3]
The specific compound, this compound, serves as a crucial building block in the synthesis of a diverse array of biologically active molecules. The presence of a methyl group at the 6-position can influence the molecule's interaction with target proteins and its metabolic stability. The chlorine atom at the 2-position is a key functional handle, acting as a leaving group in nucleophilic substitution reactions, thus enabling the introduction of various pharmacophoric moieties.[4]
Synthesis of this compound: A Step-by-Step Approach
The synthesis of this compound can be efficiently achieved through a three-step sequence, commencing with the well-established Gewald reaction to construct the thiophene ring, followed by cyclization to form the pyrimidine ring, and concluding with a chlorination step.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[1]
Experimental Protocol:
-
To a stirred solution of propionaldehyde (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) in ethanol, add a catalytic amount of a weak base such as triethylamine.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 2-amino-5-methylthiophene-3-carbonitrile, often precipitates from the reaction mixture and can be collected by filtration.[1]
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Reactant | Molar Equivalent |
| Propionaldehyde | 1.0 |
| Malononitrile | 1.0 |
| Sulfur | 1.0 |
| Triethylamine | catalytic |
Table 1: Stoichiometry for the Gewald Reaction.
Step 2: Cyclization to form 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one
The formation of the pyrimidine ring is achieved by the condensation of the 2-aminothiophene intermediate with formamide at elevated temperatures.[5]
Experimental Protocol:
-
A mixture of 2-amino-5-methylthiophene-3-carbonitrile (1 equivalent) and an excess of formamide is heated to 150-180°C.
-
The reaction is typically maintained at this temperature for several hours, with progress monitored by TLC.
-
After cooling, the reaction mixture is poured into water, and the resulting precipitate, 6-methylthieno[2,3-d]pyrimidin-4(3H)-one, is collected by filtration.
-
The product can be washed with water and dried. Further purification can be achieved by recrystallization.
Step 3: Chlorination to Yield this compound
The final step involves the conversion of the hydroxyl group of the pyrimidinone to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[6]
Experimental Protocol:
-
A suspension of 6-methylthieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) is heated to reflux.
-
A catalytic amount of a base such as N,N-dimethylaniline or pyridine can be added to facilitate the reaction.[7]
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
Chemical Reactivity: A Gateway to Diverse Derivatives
The 2-chloro substituent on the thieno[2,3-d]pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[8] This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the facile introduction of a wide range of functional groups at this position.
References
- 1. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 2. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry due to its structural resemblance to purine, a fundamental component of DNA and RNA.[1][2] This bioisosterism allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, making them a "privileged scaffold" in the design of novel therapeutics.[3] This guide provides an in-depth exploration of the discovery of thieno[2,3-d]pyrimidine derivatives, from their synthesis to their diverse pharmacological applications, with a focus on the rationale behind experimental design and the elucidation of structure-activity relationships (SAR).
Part 1: The Synthetic Foundation: Building the Thieno[2,3-d]pyrimidine Core
The versatility of the thieno[2,3-d]pyrimidine scaffold is matched by the robustness of its synthetic routes. Understanding these synthetic strategies is critical for generating diverse libraries of compounds for biological screening.
The Gewald Reaction: A Cornerstone for Thiophene Annulation
A frequently employed and efficient method for the synthesis of the initial thiophene ring, a precursor to the final fused system, is the Gewald reaction.[1][4][5] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (like malononitrile) and elemental sulfur in the presence of a base.[1][5]
Rationale for Use: The Gewald reaction is favored for its operational simplicity, the ready availability of starting materials, and its ability to produce highly substituted 2-aminothiophenes, which are ideal precursors for the subsequent pyrimidine ring formation. The reaction can often be performed at room temperature and is amenable to microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[1][6]
Caption: Workflow of the Gewald Reaction for 2-Aminothiophene Synthesis.
Cyclization to the Fused Pyrimidine Ring
Once the 2-aminothiophene precursor is obtained, the pyrimidine ring can be annulated through various cyclization strategies. A common approach involves the reaction of the 2-amino group with reagents that provide the necessary carbon and nitrogen atoms to complete the six-membered ring.
-
Reaction with Formamide or Urea: Heating the 2-aminothiophene with formamide or urea is a straightforward method to introduce the pyrimidine ring, yielding thieno[2,3-d]pyrimidin-4-ones.
-
Dimroth Rearrangement: This rearrangement provides a pathway to N-substituted thieno[2,3-d]pyrimidines.[1][6] The process often starts with the reaction of the 2-aminothiophene with an agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with an amine.[1][6]
Caption: General workflow for the formation of the thieno[2,3-d]pyrimidine core.
Representative Experimental Protocol: Synthesis of a 4-Anilino-thieno[2,3-d]pyrimidine Derivative
This protocol is a representative example and may require optimization for specific substrates.
-
Step 1: Synthesis of 2-Amino-3-cyanothiophene (Gewald Reaction)
-
To a stirred solution of a suitable ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol, add triethylamine (1.5 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to yield the 2-aminothiophene precursor.
-
-
Step 2: Formation of the 4-Chlorothieno[2,3-d]pyrimidine Intermediate
-
Reflux the 2-aminothiophene precursor (1.0 eq.) in an excess of formamide for 8-10 hours.
-
After cooling, collect the precipitated thieno[2,3-d]pyrimidin-4-one.
-
Treat the thieno[2,3-d]pyrimidin-4-one (1.0 eq.) with phosphoryl chloride (POCl₃) (5-10 eq.) and reflux for 3-4 hours.[7]
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro intermediate.
-
-
Step 3: Nucleophilic Substitution to Yield the Final Product
-
Dissolve the 4-chlorothieno[2,3-d]pyrimidine intermediate (1.0 eq.) and a substituted aniline (1.2 eq.) in a suitable solvent such as isopropanol.
-
Add a base like triethylamine (1.5 eq.) and reflux the mixture for 6-8 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize from a suitable solvent to obtain the purified 4-anilino-thieno[2,3-d]pyrimidine derivative.
-
Part 2: Therapeutic Promise: Biological Activities and Structure-Activity Relationships
The thieno[2,3-d]pyrimidine scaffold has been extensively explored for a multitude of biological activities, with a significant focus on oncology.
Anticancer Activity: Targeting Key Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives have demonstrated potent anticancer activity by inhibiting various protein kinases that are crucial for tumor growth, proliferation, and survival.[3][8]
2.1.1 Inhibition of Receptor Tyrosine Kinases (RTKs)
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[9] For example, compounds with specific substitution patterns have shown excellent anticancer activities against various cancer cell lines.[9]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, and its mutation can lead to uncontrolled cell growth.[10] Thieno[2,3-d]pyrimidines have been successfully developed as EGFR inhibitors, with some showing activity against both wild-type and mutant forms of the receptor.[11][12]
2.1.2 Inhibition of Intracellular Kinases
-
PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. Thieno[2,3-d]pyrimidine derivatives have been identified as potent PI3K inhibitors.[13] Structure-activity relationship studies have revealed that substitutions on the scaffold are critical for potency and selectivity.[11][13]
-
Other Kinase Targets: The versatility of the thieno[2,3-d]pyrimidine core has led to the development of inhibitors for a range of other kinases, including atypical Protein Kinase C (aPKC) for controlling vascular permeability, and FMS-like tyrosine kinase 3 (FLT3).[8][14][15]
Caption: Thieno[2,3-d]pyrimidines inhibiting key cancer signaling pathways.
2.1.3 Structure-Activity Relationship (SAR) Insights
Systematic modification of the thieno[2,3-d]pyrimidine core has yielded crucial insights into the structural requirements for potent anticancer activity.
-
Substitutions at the 2- and 4-positions: These positions are frequently modified to enhance target binding and selectivity. For instance, in a series of EGFR inhibitors, the presence of a small, electron-donating group at the 4-position of a 2-phenyl ring was found to enhance activity.[11]
-
The nature of the substituent: For PI3K inhibitors, a hydroxyl group at the 3-position of a 2-phenyl ring was identified as a key feature for potent inhibition.[11]
-
Fused ring modifications: The nature of the ring fused to the thiophene can also significantly impact activity. For example, compounds with a cyclohexyl moiety fused to the thiophene core have shown greater activity in some studies compared to those with a phenyl group.[16]
Table 1: Representative Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines | PI3Kβ / PI3Kγ | - | % Inhibition | [11] |
| 4-Anilino-thieno[2,3-d]pyrimidines | EGFR (WT & T790M) | H1975 | 0.01 - 0.5 | [11] |
| Substituted thieno[2,3-d]pyrimidines | VEGFR-2 | HCT-116, HepG2 | 2.80 - 4.10 | [9] |
| 2-(Benzylamino)-thieno[2,3-d]pyrimidin-4(3H)-one | Multiple | Melanoma (MDA-MB-435) | GP = -31.02% | [16][17] |
| Hexahydrobenzo[9][13]thieno[2,3-d]pyrimidines | Topoisomerase II | Colon HT-29 | 41.67 | [18] |
GP: Growth Percent
Beyond Cancer: A Spectrum of Pharmacological Activities
The therapeutic potential of thieno[2,3-d]pyrimidines extends beyond oncology.
-
Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promising anti-inflammatory and analgesic effects, with reduced ulcerogenic potential compared to standard drugs.[19]
-
Antimicrobial and Antifungal Activity: The scaffold has been investigated for its efficacy against various microbial and fungal strains.[1][7]
-
GnRH Receptor Antagonists: Thieno[2,3-d]pyrimidine-2,4-diones have been developed as potent gonadotropin-releasing hormone (GnRH) receptor antagonists, with potential applications in reproductive health.[20]
-
Central Nervous System (CNS) Protective Agents: The scaffold is also being explored for its potential in treating CNS disorders.[2]
Part 3: In Vitro Biological Evaluation: A Self-Validating Protocol
To assess the anticancer potential of newly synthesized thieno[2,3-d]pyrimidine derivatives, a robust and reproducible in vitro cytotoxicity assay is essential. The MTT assay is a widely accepted method for this purpose.
MTT Cell Viability Assay Protocol
Objective: To determine the concentration of a thieno[2,3-d]pyrimidine derivative that inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)[9][12][21]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[21]
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The thieno[2,3-d]pyrimidine scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its bioisosteric relationship with purines provides access to a wide range of biological targets. The extensive research into their anticancer properties, particularly as kinase inhibitors, has yielded several promising lead compounds. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel biological targets, and advancing the most promising candidates into preclinical and clinical development.
References
- 1. scielo.br [scielo.br]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. alliedacademies.org [alliedacademies.org]
Spectroscopic Data of 2-Chloro-6-methylthieno[2,3-d]pyrimidine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-6-methylthieno[2,3-d]pyrimidine (C₇H₅ClN₂S), a key heterocyclic building block in medicinal chemistry and drug development. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is explained to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of the structural characterization of this compound. All presented data is supported by authoritative sources to ensure scientific integrity.
Introduction
This compound is a fused heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its structure, combining a thiophene ring with a pyrimidine ring, makes it a bioisostere of purine and a versatile scaffold for developing compounds with a wide range of biological activities, including potential kinase inhibitors and antimicrobial agents.[1] Accurate structural elucidation is paramount for its application in drug design and synthesis. This guide provides a detailed examination of its spectroscopic signature, offering a foundational reference for its identification and characterization.
Molecular Structure and Spectroscopic Overview
The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides unique and complementary information about the molecule's atomic connectivity and functional groups.
References
An In-Depth Technical Guide to the Physicochemical Properties and Solubility of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
This guide provides a comprehensive technical overview of the physical properties of 2-Chloro-6-methylthieno[2,3-d]pyrimidine, with a primary focus on its solubility characteristics. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental approaches and provides robust, field-proven protocols for accurate solubility determination.
Introduction: The Thienopyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds investigated for therapeutic potential.[1] this compound (CAS No. 1225875-20-6) is a vital heterocyclic intermediate used in the synthesis of more complex molecules, particularly kinase inhibitors and other targeted agents.[2] In drug discovery, aqueous solubility is a critical-path physical property.[3] Poor solubility can severely hamper biological screening, lead to erroneous structure-activity relationship (SAR) data, and create significant downstream challenges in formulation and bioavailability.[4]
This guide addresses the notable lack of public, experimentally-derived solubility data for this specific compound by providing a predictive assessment based on its physicochemical profile and, more importantly, detailing the gold-standard methodologies required to generate this crucial data with high fidelity.
Physicochemical Profile and Predicted Solubility
Understanding the fundamental physicochemical properties of a molecule is essential for predicting its behavior in various solvent systems. While experimental data for this compound is sparse, we can make strong inferences based on its structure and data from close structural analogs.
Table 1: Core Physicochemical Properties
| Property | Value / Identifier | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 1225875-20-6 | --INVALID-LINK--[2] |
| Molecular Formula | C₇H₅ClN₂S | - |
| Molecular Weight | 184.65 g/mol | - |
| Predicted LogP | ~2.8 | Inferred from isomer[5] |
The key predictor of aqueous solubility is the octanol-water partition coefficient, LogP. A close isomer, 2-chloro-6-methylthieno[3,2-d]pyrimidine, has a predicted LogP of 2.87.[5] A LogP value greater than 2 indicates significant lipophilicity ("greasiness"), which strongly suggests that the molecule will favor non-polar environments and exhibit low solubility in aqueous media. Based on this, and qualitative data from similar structures, a general solubility profile can be predicted.
Table 2: Predicted Solubility Profile
| Solvent | Predicted Solubility | Rationale / Notes |
|---|---|---|
| Water / PBS (pH 7.4) | Very Low / Poor | High lipophilicity (LogP > 2) limits interaction with polar water molecules. |
| DMSO | Soluble | A common aprotic polar solvent for dissolving drug-like molecules for screening. |
| Methanol | Slightly Soluble | A polar protic solvent; solubility may be limited. A related compound showed slight solubility.[6] |
| Dichloromethane (DCM) | Soluble | A non-polar organic solvent, well-suited for lipophilic compounds. |
| Chloroform | Slightly Soluble | A related compound, 4-Chloro-6-ethylthieno[2,3-d]pyrimidine, is slightly soluble in chloroform.[6] |
Methodologies for Experimental Solubility Determination
Given the predictive nature of the above data, experimental determination is mandatory for any serious research or development program. The choice of method depends on the stage of research; high-throughput kinetic assays are used for early screening, while the more rigorous thermodynamic shake-flask method is the gold standard for lead optimization and pre-formulation.[3][4]
Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method
Causality & Expertise: The shake-flask method is considered the "gold standard" because it measures the true thermodynamic or equilibrium solubility.[3] This is the concentration at which the dissolved solute is in equilibrium with an excess of the solid material. This value is highly reproducible and represents the most stable state of the system, making it essential for downstream development. The long incubation time (typically ≥24 hours) is critical to allow the system to overcome kinetic barriers and reach true equilibrium, which is especially important for crystalline solids with high lattice energy.[7]
-
Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours. The extended time ensures equilibrium is reached.[7]
-
Phase Separation: After incubation, allow the suspension to settle. To separate the undissolved solid from the saturated solution, use centrifugation at high speed or filtration. A 0.45 µm filter is standard.
-
Quantification: Carefully take an aliquot of the clear supernatant (the saturated solution).
-
Dilution: Dilute the aliquot with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.
-
Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, typically HPLC-UV or LC-MS, against a standard curve prepared from a known stock solution.
Caption: Thermodynamic Solubility Workflow (Shake-Flask).
Kinetic Solubility for High-Throughput Screening
Causality & Expertise: In early drug discovery, speed and compound economy are paramount. Kinetic solubility assays are designed for high-throughput formats to quickly flag compounds with potential liabilities.[2] The method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[5] This process often creates a supersaturated solution, and the resulting "solubility" value is typically higher than the thermodynamic solubility.[4] While not the "true" solubility, it is highly relevant for predicting if a compound will precipitate in in vitro biological assays, which almost always use a similar DMSO-to-buffer dilution scheme.
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).
-
Plate Setup: Dispense a small volume of the DMSO stock (e.g., 2-5 µL) into the wells of a 96- or 384-well microplate.
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentration, ensuring the final DMSO percentage is low (typically ≤2%).[8]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a shorter period, typically 1-2 hours.[5]
-
Detection: Measure the turbidity or light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[6] The concentration at which precipitation is first observed is reported as the kinetic solubility. Alternatively, filtration plates can be used, followed by UV or LC-MS analysis of the filtrate.[5]
Caption: Kinetic Solubility Workflow for HTS.
Conclusion for the Bench Scientist
For researchers working with this compound, it is critical to assume low intrinsic aqueous solubility based on its predicted physicochemical properties. Experimental verification is non-negotiable.
-
For Early-Stage Discovery & SAR: A kinetic solubility assay is a pragmatic first step to assess suitability for in vitro screening and to rank-order analogs. A value below 10 µM may be a flag for concern.
-
For Lead Optimization & Pre-formulation: The thermodynamic shake-flask method is mandatory. This provides the definitive solubility value required for developing in vivo formulations and interpreting pharmacokinetic data.
Ultimately, a quantitative understanding of solubility is fundamental to unlocking the full potential of the thieno[2,3-d]pyrimidine scaffold and ensuring that promising compounds are not prematurely discarded due to preventable experimental artifacts.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. This compound | 1225875-20-6 [amp.chemicalbook.com]
- 3. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. lookchem.com [lookchem.com]
- 7. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | C16H13Cl2N5OS | CID 11269410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 23289600 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core for Kinase-Targeted Drug Discovery
An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-6-methylthieno[2,3-d]pyrimidine and its Derivatives
Abstract
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of purine and quinazoline, establishing it as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer and other diseases. This technical guide provides an in-depth analysis of the mechanism of action of the this compound core, not as an isolated therapeutic agent, but as a foundational structure for the development of targeted kinase inhibitors. We will explore the structure-activity relationships (SAR), the downstream cellular consequences of target engagement, and the established experimental workflows for validating the mechanism of action of compounds derived from this versatile scaffold.
Introduction: The Thieno[2,3-d]pyrimidine Core in Oncology
The pursuit of selective and potent kinase inhibitors remains a cornerstone of modern oncology drug discovery. Kinases, by catalyzing the phosphorylation of substrate proteins, orchestrate a vast array of signaling pathways that govern cell growth, proliferation, differentiation, and survival. The thieno[2,3-d]pyrimidine scaffold has emerged as a highly successful framework for designing such inhibitors.[1][2][3] Its rigid, planar structure provides an excellent anchor for substituents that can form key interactions within the ATP-binding pocket of various kinases.
The specific compound, this compound, is a pivotal synthetic intermediate. The chlorine atom at the 2-position is a chemically reactive site, readily undergoing nucleophilic substitution, which allows for the introduction of a diverse range of side chains to modulate potency and selectivity. The methyl group at the 6-position is crucial for establishing hydrophobic interactions within the kinase active site.
Molecular Mechanism of Action: Kinase Inhibition
Derivatives of the this compound scaffold predominantly exert their biological effects by functioning as ATP-competitive inhibitors of protein kinases.[4][5][6]
Primary Kinase Targets
Research has demonstrated that by modifying the substituents, particularly at the 2- and 4-positions of the thieno[2,3-d]pyrimidine core, a wide array of kinases can be targeted. Prominent examples include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thieno[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2.[4][5]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells. The thieno[2,3-d]pyrimidine framework is found in inhibitors targeting both wild-type and mutant forms of EGFR.[7]
-
c-Met: The receptor for hepatocyte growth factor (HGF), implicated in tumor cell migration, invasion, and survival. Thieno[2,3-d]pyrimidine derivatives have been developed as potent c-Met inhibitors.[4][8]
-
Rho-associated coiled-coil containing protein kinases (ROCK): These kinases play a role in cell motility and morphology. Novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent ROCK inhibitors.[6]
-
Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases that are central to a signaling pathway crucial for cell growth and survival.[7]
-
KRAS G12D: A mutant form of the KRAS protein, a key signaling molecule. Thieno[2,3-d]pyrimidine-based inhibitors have been designed to target this specific oncogenic mutant.[9]
Downstream Signaling Pathways
By inhibiting these upstream kinases, this compound derivatives can modulate a variety of downstream signaling cascades. The primary consequence of kinase inhibition is the suppression of substrate phosphorylation, leading to the attenuation of pro-survival and pro-proliferative signals.
Cellular Consequences
The inhibition of these critical signaling pathways ultimately leads to a variety of anti-cancer effects at the cellular level, including:
-
Induction of Apoptosis: By blocking pro-survival signals, these compounds can trigger programmed cell death.
-
Cell Cycle Arrest: Inhibition of kinases that regulate cell cycle progression can halt the proliferation of cancer cells.
-
Anti-angiogenic Effects: By targeting kinases like VEGFR-2, these derivatives can prevent the formation of new blood vessels that supply tumors with nutrients.
-
Inhibition of Cell Migration and Invasion: Targeting kinases such as c-Met and ROCK can reduce the metastatic potential of cancer cells.
Structure-Activity Relationship (SAR) Insights
The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
| Position | Substituent | General Impact on Activity |
| 2 | Varied aryl or heterocyclic groups | Crucial for potency and selectivity; interacts with the hinge region of the kinase ATP-binding pocket. |
| 4 | Amino, anilino, or morpholino groups | Significantly influences kinase selectivity and cellular activity. |
| 6 | Small alkyl groups (e.g., methyl) | Enhances hydrophobic interactions within the kinase active site. |
Data synthesized from multiple sources, including[7][10].
Experimental Protocols for Mechanistic Validation
A multi-faceted experimental approach is required to fully elucidate the mechanism of action of a novel thieno[2,3-d]pyrimidine derivative.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.
Methodology:
-
Reagent Preparation: Prepare assay buffer, purified kinase, substrate (peptide or protein), and ATP.
-
Compound Dilution: Create a serial dilution of the test compound.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at a controlled temperature for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the anti-proliferative effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: After a further incubation period, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically ~570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[11]
Western Blot Analysis of Downstream Signaling
This technique is used to detect the phosphorylation status of target kinases and their downstream substrates within cells.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Compare the levels of phosphorylated protein to total protein to assess the inhibitory effect of the compound.
Conclusion
This compound is a highly valuable scaffold in the design and synthesis of novel kinase inhibitors. Its amenability to chemical modification allows for the development of compounds with high potency and selectivity against a range of cancer-relevant kinases. The primary mechanism of action for derivatives of this core is the competitive inhibition of ATP binding to the kinase active site, leading to the suppression of downstream signaling pathways that drive cancer cell proliferation and survival. A thorough understanding of the structure-activity relationships and the application of a suite of in vitro and cell-based assays are essential for the successful development of new therapeutics based on this privileged scaffold.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. 2-Chlorothieno[2,3-d]pyrimidine | C6H3ClN2S | CID 23289600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alliedacademies.org [alliedacademies.org]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1][2] This structural similarity allows it to interact with a wide array of biological targets, making its derivatives potent agents in diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3] This guide focuses on a specific derivative, 2-Chloro-6-methylthieno[2,3-d]pyrimidine, and elucidates its potential therapeutic targets by drawing on established research into the broader thieno[2,3-d]pyrimidine class. The 2-chloro substitution serves as a crucial reactive handle for synthetic elaboration, enabling the generation of diverse chemical libraries, while the 6-methyl group influences steric and electronic properties critical for target engagement. This document provides researchers and drug development professionals with a comprehensive overview of the most promising molecular targets, validated experimental workflows for target identification, and the scientific rationale underpinning the therapeutic potential of this chemical series.
The Thieno[2,3-d]pyrimidine Core: A Scaffold for Kinase Inhibition
The thieno[2,3-d]pyrimidine nucleus is a bioelectronic equivalent of quinazoline, the foundational structure for first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib.[4][5] This inherent similarity has positioned the thieno[2,3-d]pyrimidine scaffold as a premier candidate for targeting protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer.
Receptor Tyrosine Kinases (RTKs)
RTKs are high-value targets in oncology due to their pivotal role in driving cell proliferation, survival, and angiogenesis. The thieno[2,3-d]pyrimidine framework has demonstrated potent inhibitory activity against several key RTKs.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): As a primary mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—VEGFR-2 is a major oncology target. Numerous studies have successfully designed and synthesized thieno[2,3-d]pyrimidine derivatives as potent VEGFR-2 kinase inhibitors.[4][6] A compound with a similar pyridino[2,3-d]thieno pyrimidine scaffold was explicitly developed as a novel anticancer agent with VEGFR-2 inhibitory activity.[4][5] The mechanism involves competitive binding at the ATP pocket, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation and migration.
-
EGFR (Epidermal Growth Factor Receptor): The EGFR signaling pathway is frequently hyperactivated in various cancers, including non-small cell lung cancer and colorectal cancer. The structural analogy to quinazoline-based inhibitors makes EGFR a highly probable target.[4][5] Research has confirmed that thieno[2,3-d]pyrimidine derivatives can effectively inhibit both wild-type EGFR and clinically relevant mutant forms, such as T790M, which confers resistance to early-generation inhibitors.[7]
-
FLT3 (Fms-like Tyrosine Kinase-3): Mutations in FLT3 are common drivers of acute myeloid leukemia (AML). The thieno[2,3-d]pyrimidine scaffold has been identified as a promising framework for developing potent FLT3 inhibitors, offering a targeted therapeutic strategy for this hematologic malignancy.[2][8]
Non-Receptor Tyrosine and Serine/Threonine Kinases
Beyond RTKs, the scaffold shows promise against intracellular kinases involved in cancer cell survival and proliferation.
-
PIM-1 Kinase: PIM-1 is a serine/threonine kinase that promotes cell survival and is overexpressed in many cancers. Structurally related pyrido[2,3-d]pyrimidines have exhibited potent, nanomolar inhibition of PIM-1, leading to apoptosis and cell cycle arrest in cancer cells.[9] This suggests that this compound derivatives are strong candidates for PIM-1 inhibition.
-
Bruton's Tyrosine Kinase (BTK): While studies have focused on the thieno[3,2-d]pyrimidine isomer, the development of covalent BTK inhibitors from this class highlights the potential of the broader thieno-pyrimidine family to target this key B-cell signaling kinase.[10] The electrophilic potential, which can be engineered into derivatives of the 2-chloro parent compound, is well-suited for targeting the cysteine residue in the BTK active site.
The following diagram illustrates the central role of these kinases in oncogenic signaling and their potential points of inhibition by thieno[2,3-d]pyrimidine derivatives.
Caption: Potential inhibition of key oncogenic kinase pathways by thieno[2,3-d]pyrimidine derivatives.
Non-Kinase Targets: Expanding the Therapeutic Landscape
While kinase inhibition is a dominant theme, the thieno[2,3-d]pyrimidine scaffold has demonstrated activity against other critical enzyme classes, opening avenues for distinct mechanisms of action.
Enzymes of One-Carbon Metabolism
One-carbon (C1) metabolism is a fundamental network of pathways that provides methyl groups and other C1 units for the biosynthesis of nucleotides (purines and thymidylate) and other essential biomolecules. It is a validated target for antifolate drugs.
-
GARFTase, AICARFTase, and SHMT2: Seminal work has shown that 6-substituted thieno[2,3-d]pyrimidines function as potent, multitargeted antifolates.[11] They inhibit key enzymes in both cytosolic and mitochondrial C1 metabolism, including:
-
Glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) , which are crucial for de novo purine biosynthesis.
-
Serine hydroxymethyltransferase 2 (SHMT2) , a key enzyme in mitochondrial C1 metabolism. By simultaneously disrupting these pathways, these compounds effectively starve cancer cells of the building blocks needed for DNA replication.
-
DNA Topoisomerase II
Topoisomerases are enzymes that resolve topological challenges in DNA during replication and transcription. Topoisomerase II inhibitors are a cornerstone of cancer chemotherapy.
-
Topoisomerase IIα: Recently, hexahydrobenzo[12][13]thieno[2,3-d]pyrimidine derivatives were designed and synthesized as Topoisomerase II inhibitors.[14] One lead compound exhibited superior inhibitory activity compared to the clinical drug etoposide, inducing G2/M phase cell cycle arrest and apoptosis.[14] This identifies Topoisomerase II as another high-potential target for this scaffold.
D-dopachrome Tautomerase (MIF2)
Macrophage migration inhibitory factor (MIF) and its homolog, MIF2, are cytokines with enzymatic activity implicated in inflammation and cancer.
-
MIF2 Inhibition: A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as an inhibitor of MIF2 tautomerase activity with an IC50 of 1.0 μM.[15] This inhibition led to the deactivation of the MAPK pathway and suppressed the proliferation of non-small cell lung cancer cells, highlighting a novel mechanism of action.[15]
| Potential Target Class | Specific Enzyme Target | Therapeutic Rationale | Key References |
| Protein Kinases | VEGFR-2, EGFR, FLT3, PIM-1 | Inhibition of oncogenic signaling pathways driving proliferation, survival, and angiogenesis. | [2][4][6][7][9] |
| Metabolic Enzymes | GARFTase, AICARFTase, SHMT2 | Antifolate activity; disruption of de novo purine synthesis and mitochondrial C1 metabolism. | [11] |
| DNA Maintenance | Topoisomerase IIα | Induction of DNA damage and apoptosis by preventing the re-ligation of DNA strands. | [14] |
| Cytokine/Enzyme | MIF2 (D-dopachrome tautomerase) | Suppression of cancer cell proliferation via MAPK pathway deactivation. | [15] |
| Table 1: Summary of Potential Therapeutic Target Classes for the Thieno[2,3-d]pyrimidine Scaffold. |
Experimental Methodologies for Target Identification and Validation
For a novel compound like this compound or its derivatives, a systematic approach is required to identify and validate its primary biological targets.
Unbiased Target Identification
The initial phase aims to identify which proteins the compound physically interacts with in a biological system.
Protocol: Affinity-Based Chemical Proteomics
This method uses an immobilized version of the compound to "fish" for binding partners from a complex protein mixture (e.g., cell lysate).
-
Probe Synthesis: Synthesize an analogue of the test compound featuring a linker arm and a reactive group (e.g., alkyne, azide) suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). The 2-chloro position is an ideal site for linker attachment via nucleophilic substitution.
-
Lysate Preparation: Culture relevant cancer cells (e.g., a panel representing lung, breast, and colon cancer) and prepare native cell lysates under conditions that preserve protein structure and function.
-
Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. As a control, incubate a separate lysate sample with unconjugated beads.
-
Competitive Elution: To distinguish specific binders from non-specific ones, perform a parallel experiment where the lysate is pre-incubated with an excess of the free (non-immobilized) compound before adding the beads. Specific target proteins will be competed off and will not bind to the beads.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched on the compound beads compared to the control beads and that are depleted in the competitive elution experiment. These are the high-confidence binding partners.
Caption: Experimental workflow for affinity-based proteomics target identification.
Target Engagement Confirmation in a Cellular Context
Once candidate targets are identified, it is crucial to confirm that the compound engages them within intact cells.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes). One aliquot should remain unheated on ice as a reference.
-
Cell Lysis: Lyse the cells to release soluble proteins. Denatured, aggregated proteins will be removed by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble (non-denatured) protein fraction.
-
Western Blot Analysis: Analyze the amount of the specific target protein (identified from the affinity pulldown) remaining in the soluble fraction at each temperature using Western blotting.
-
Data Analysis: Plot the fraction of soluble protein versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the target protein in compound-treated cells compared to vehicle-treated cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Target Validation
The final step is to demonstrate that the compound's cellular effects (e.g., cytotoxicity) are a direct result of its interaction with the identified target.
-
In Vitro Enzyme Assays: Perform direct enzymatic assays using the purified recombinant target protein to determine the compound's inhibitory potency (IC50).
-
Downstream Signaling Analysis: Use Western blotting to measure the phosphorylation status or activity of known downstream effectors of the target protein in compound-treated cells. For example, if EGFR is the target, assess the levels of phosphorylated ERK (p-ERK).
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the target protein. If the compound's effect is diminished in these knockdown cells, it validates that the protein is the relevant target.
-
Cell-Based Phenotypic Assays: Correlate target inhibition with cellular outcomes. For instance, demonstrate that the compound induces apoptosis (e.g., via Annexin V staining) or causes cell cycle arrest (e.g., via propidium iodide staining and flow cytometry) at concentrations consistent with its target inhibition potency.[9][14]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The existing body of literature strongly suggests that its derivatives are likely to target a range of enzymes critical for cancer cell pathophysiology, with a particular emphasis on protein kinases (VEGFR-2, EGFR, FLT3, PIM-1) and key nodes in metabolic and DNA maintenance pathways (GARFTase, Topoisomerase II). The 2-chloro position provides a versatile anchor for synthetic chemistry, allowing for the rapid generation of focused libraries to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on a systematic evaluation of derivatives using the outlined experimental workflows to definitively identify and validate primary targets. Subsequent efforts in medicinal chemistry can then be directed at enhancing selectivity for the desired target to minimize off-target effects and improve the therapeutic index, ultimately paving the way for the development of a new generation of targeted therapies.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
safety and handling of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
Foreword
As a Senior Application Scientist, my experience has shown that true laboratory safety transcends mere compliance with rules. It is a mindset rooted in a deep, mechanistic understanding of the materials we handle. This compound is a valuable heterocyclic intermediate, pivotal in the synthesis pathways for novel therapeutics and advanced materials. Its utility, however, is paired with specific hazards that demand a proactive and informed approach to safety.
This guide is structured to provide not just protocols, but the scientific rationale behind them. It is designed for the discerning researcher who understands that knowing why a precaution is necessary is as critical as knowing the precaution itself. We will move beyond checklists to build a self-validating system of safety, ensuring that every experimental choice is grounded in authoritative data and field-proven expertise.
Section 1: Compound Identification and Profile
This compound is a fused heterocyclic compound belonging to the thienopyrimidine class.[1] Its structure is characterized by a thieno[2,3-d]pyrimidine core with a reactive chlorine atom at the 2-position and a methyl group at the 6-position. This chlorine atom is the primary site for chemical reactivity, making the compound a versatile building block for creating more complex molecules through nucleophilic substitution reactions.[1] Its principal application lies as a key intermediate in organic and medicinal chemistry.[1][2]
| Property | Data | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 1225875-20-6 | [3][4] |
| Molecular Formula | C₇H₅ClN₂S | [3] |
| Molecular Weight | 184.65 g/mol | [3] |
| Appearance | Solid (Typical) | |
| Hazard Class | Irritant | [3] |
Section 2: GHS Hazard Identification and Risk Analysis
A thorough understanding of a compound's hazards is the foundation of safe handling. The Globally Harmonized System (GHS) provides a clear and universal classification of these risks.
| GHS Pictogram | GHS Code | Hazard Statement | Practical Implication for Researchers |
|
| GHS07 | H302: Harmful if swallowed | Accidental ingestion could lead to significant toxic effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in the lab and practicing stringent personal hygiene.[5] |
| H315: Causes skin irritation | Direct contact with the skin can cause local redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[5] | ||
| H319: Causes serious eye irritation | Exposure to the eyes, even in small amounts (e.g., from dust), can cause significant irritation and potential damage. Chemical splash goggles or a face shield are mandatory.[5] | ||
| H335: May cause respiratory irritation | Inhalation of the dust or aerosolized particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid must be performed in a certified chemical fume hood.[5] |
Section 3: Proactive Risk Mitigation and Control
Effective safety protocols are proactive, not reactive. The following controls are designed to create a multi-layered defense against the hazards identified above.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning Chemical Fume Hood . This is non-negotiable. The causality is clear: the compound's potential to cause respiratory irritation (H335) requires that any dust or vapors be contained at the source, protecting the user's breathing zone.[5][6] Ensure the sash is lowered to the appropriate height during all manipulations to maximize capture velocity. An eyewash station and safety shower must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential but should never be the only line of defense. Its purpose is to protect you if engineering controls fail or during tasks where exposure is unavoidable.
-
Hand Protection: Wear nitrile gloves. Nitrile provides adequate protection against incidental contact with solids and many common organic solvents. Always inspect gloves for tears or holes before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste.[7]
-
Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing or aerosolization during a procedure, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection: A clean, buttoned lab coat must be worn to protect against skin contact.[7] Do not wear the lab coat outside of the laboratory to prevent cross-contamination.
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound, from receipt to disposal.
Caption: Workflow for handling this compound.
Section 4: Standard Operating Procedures (SOPs)
These protocols are designed to be self-validating systems, incorporating checks and balances to ensure safety.
Protocol: Weighing and Transfer of Solid Compound
-
Preparation: Before retrieving the compound, confirm the fume hood is operational and don all required PPE (nitrile gloves, lab coat, chemical splash goggles).[7]
-
Staging: Place a weigh boat or paper on an analytical balance inside the fume hood. Also place your spatula and the reaction vessel in the hood.
-
Retrieval: Retrieve the stock container of this compound. Check that the label matches the intended chemical.
-
Dispensing: Keeping the container low and within the fume hood's capture zone, carefully dispense the approximate amount of solid needed. Avoid generating dust.
-
Sealing: Immediately and securely recap the stock container. This minimizes exposure to air and moisture and prevents accidental spills.
-
Transfer: Carefully transfer the weighed solid into the designated reaction vessel.
-
Decontamination: Clean the spatula thoroughly. Dispose of the weigh boat/paper in the designated solid hazardous waste container.
-
Final Cleanup: Wipe down the balance and the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol) and a disposable towel, which is then also discarded into solid hazardous waste.
Protocol: Storage
-
Condition: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7] Some suppliers recommend storing under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[8]
-
Location: Store locked up and away from incompatible materials.[6]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9][10] The chloro-substituent can react with strong nucleophiles; store away from strong bases and amines unless a reaction is intended.
Protocol: Spill and Emergency Response
The logic for responding to an incident is critical for minimizing harm.
Caption: Decision logic for emergency response to a spill or exposure.
Protocol: Waste Disposal
-
Solid Waste: All disposable materials contaminated with the compound (gloves, weigh paper, pipette tips, paper towels) must be placed in a clearly labeled, sealed container for solid hazardous chemical waste.
-
Chemical Waste: Unused compound and reaction residues should be disposed of in a designated hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[6] Do not dispose of down the drain.
Section 5: Chemical Stability and Reactivity
-
Stability: The compound is stable under recommended storage conditions.[9]
-
Conditions to Avoid: Avoid exposure to moisture, as this can lead to slow hydrolysis.[9] Keep away from heat and sources of ignition.[10]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[7][10]
References
- 1. Buy 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | 83259-32-9 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 4. This compound | 1225875-20-6 [amp.chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,4-DICHLORO-6-METHYLTHIENO[3,2-D]PYRIMIDINE | 35265-82-8 [m.chemicalbook.com]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purine nucleobases, which allows for interaction with a wide array of biological targets.[1][2] This versatile heterocyclic system is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective effects.[1] The title compound, 2-Chloro-6-methylthieno[2,3-d]pyrimidine, serves as a crucial intermediate in the synthesis of these biologically active molecules, making a reliable and well-understood synthetic protocol essential for researchers in the field of drug discovery and development.[3]
This guide provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the synthetic pathway.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that begins with the construction of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and culminates in a chlorination step. The overall workflow is depicted below:
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
The journey begins with the Gewald reaction, a classic and efficient method for the synthesis of 2-aminothiophenes.[4] This one-pot, multi-component reaction involves the condensation of an aldehyde (propionaldehyde), a β-activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.
Protocol: Gewald Reaction
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Propionaldehyde | 58.08 | 5.8 g (7.2 mL) | 0.1 |
| Malononitrile | 66.06 | 6.6 g | 0.1 |
| Sulfur | 32.06 | 3.2 g | 0.1 |
| Triethylamine | 101.19 | 10.1 g (13.9 mL) | 0.1 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), propionaldehyde (5.8 g), and malononitrile (6.6 g).
-
Stir the mixture at room temperature for 15 minutes.
-
Add elemental sulfur (3.2 g) to the mixture.
-
Slowly add triethylamine (10.1 g) dropwise to the suspension. An exothermic reaction will occur, and the temperature of the mixture may rise.
-
After the addition of triethylamine is complete, heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:2) as the mobile phase.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-methylthiophene-3-carbonitrile as a crystalline solid.[5]
Expertise & Experience: The choice of triethylamine as a base is crucial as it facilitates both the initial Knoevenagel condensation between propionaldehyde and malononitrile and the subsequent ring closure involving sulfur. The reflux in ethanol provides the necessary energy to overcome the activation barrier for the reaction while being a relatively safe and common solvent.
Part 2: Synthesis of 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one
The second stage involves the construction of the pyrimidine ring through the cyclization of the 2-aminothiophene-3-carbonitrile intermediate. A common and straightforward method for this transformation is the use of formamide, which serves as both a reactant and a solvent.
Protocol: Cyclization with Formamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-methylthiophene-3-carbonitrile | 138.19 | 13.8 g | 0.1 |
| Formamide | 45.04 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methylthiophene-3-carbonitrile (13.8 g) and formamide (50 mL).
-
Heat the reaction mixture to reflux (approximately 180-190 °C) for 4-6 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.
-
Pour the cooled reaction mixture into 200 mL of cold water and stir for 30 minutes.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the product in a vacuum oven at 60 °C to yield 6-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Expertise & Experience: The high temperature is necessary for the cyclization reaction to proceed at a reasonable rate. Formamide provides the single carbon atom required to form the pyrimidine ring. The workup with water is an effective way to precipitate the product and remove the high-boiling formamide solvent.
Part 3: Synthesis of this compound
The final step is the chlorination of the hydroxyl group on the pyrimidinone ring. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7]
Protocol: Chlorination with Phosphorus Oxychloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one | 166.20 | 16.6 g | 0.1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | - |
| N,N-Dimethylaniline | 121.18 | 1 mL | - |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-methylthieno[2,3-d]pyrimidin-4(3H)-one (16.6 g) and phosphorus oxychloride (50 mL).
-
Add a catalytic amount of N,N-dimethylaniline (1 mL).
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:3).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with constant stirring. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product and then recrystallize it from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.
Expertise & Experience: N,N-Dimethylaniline is often added as a catalyst to facilitate the chlorination reaction. The workup procedure involving pouring the reaction mixture onto ice is critical for quenching the excess POCl₃ and precipitating the product. Careful neutralization is necessary to ensure the product is in its neutral form for efficient isolation.
Data Summary
| Step | Product | Starting Material | Reagents | Typical Yield |
| 1 | 2-Amino-5-methylthiophene-3-carbonitrile | Propionaldehyde, Malononitrile, Sulfur | Triethylamine, Ethanol | 70-80% |
| 2 | 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one | 2-Amino-5-methylthiophene-3-carbonitrile | Formamide | 85-95% |
| 3 | This compound | 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one | POCl₃, N,N-Dimethylaniline | 75-85% |
Conclusion
The synthesis of this compound is a robust and reproducible process that provides a key building block for the development of novel therapeutic agents. By understanding the underlying principles of each reaction step, from the Gewald reaction to the final chlorination, researchers can confidently and efficiently produce this valuable intermediate. The protocols provided herein are designed to be self-validating, with clear steps and explanations to ensure successful synthesis in a research setting.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Synthesis Protocol: 2-Chloro-6-methylthieno[2,3-d]pyrimidine
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 2-Chloro-6-methylthieno[2,3-d]pyrimidine, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The thieno[2,3-d]pyrimidine core is a bioisostere of purine and is found in numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents.[1][2][3] This protocol details a reliable and well-established three-step synthetic route, beginning with the construction of a substituted aminothiophene via the Gewald reaction, followed by cyclization to form the pyrimidinone ring, and concluding with chlorination to yield the target compound. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and data presentation to ensure reproducibility and success for researchers in the field.
Introduction & Significance
The thieno[2,3-d]pyrimidine scaffold is of immense interest to the pharmaceutical industry due to its structural similarity to native purines, allowing it to interact with a wide range of biological targets. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases, which are crucial targets in oncology.[2][4] Specifically, the 2-chloro substituent serves as a versatile synthetic handle, enabling nucleophilic substitution reactions to introduce various functionalities and build diverse chemical libraries for structure-activity relationship (SAR) studies. The 6-methyl group provides a specific substitution pattern often explored in drug design. This guide provides a robust and validated pathway to access this valuable building block.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a three-step sequence starting from readily available commercial reagents.
-
Step 1: Gewald Aminothiophene Synthesis: Acetone, malononitrile, and elemental sulfur undergo a multi-component Gewald reaction to form the key intermediate, 2-Amino-5-methylthiophene-3-carbonitrile.[5][6][7]
-
Step 2: Pyrimidine Ring Formation: The aminothiophene intermediate is cyclized using formamide as a C1 source to construct the fused pyrimidin-4-one ring system, yielding 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one.
-
Step 3: Chlorination: The pyrimidinone is converted to the target this compound using a potent chlorinating agent such as phosphoryl chloride (POCl₃).[8]
The complete reaction pathway is illustrated below.
Diagram 1: Three-step synthesis pathway for this compound.
Experimental Protocols & Mechanistic Discussion
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier Example | Notes |
| Acetone | 67-64-1 | ≥99.5% | Sigma-Aldrich | ACS Reagent Grade |
| Malononitrile | 109-77-3 | ≥99% | Sigma-Aldrich | Toxic solid; handle with appropriate PPE. |
| Sulfur (Elemental) | 7704-34-9 | ≥99.5% | Sigma-Aldrich | Fine powder. |
| Morpholine | 110-91-8 | ≥99% | Sigma-Aldrich | Base catalyst. Triethylamine can also be used. |
| Ethanol (EtOH) | 64-17-5 | ≥99.5% | Sigma-Aldrich | Anhydrous grade recommended. |
| Formamide | 75-12-7 | ≥99.5% | Sigma-Aldrich | Use as both reagent and solvent. |
| Phosphoryl Chloride (POCl₃) | 10025-87-3 | ≥99% | Sigma-Aldrich | Corrosive and water-reactive. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | ≥99.8% | Sigma-Aldrich | Anhydrous grade, optional catalyst for chlorination. |
| Dichloromethane (DCM) | 75-09-2 | ≥99.8% | Sigma-Aldrich | For extraction. |
| Saturated Sodium Bicarbonate Solution (aq.) | N/A | N/A | Lab Prepared | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ≥99% | Sigma-Aldrich | For drying organic layers. |
Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Intermediate 1)
Principle: The Gewald reaction is a multi-component condensation that provides a versatile route to polysubstituted 2-aminothiophenes.[9][10] The mechanism begins with a Knoevenagel condensation between the ketone (acetone) and the active methylene compound (malononitrile), catalyzed by a base (morpholine), to form an α,β-unsaturated nitrile.[5] Elemental sulfur then adds to the intermediate, followed by intramolecular cyclization and tautomerization to yield the stable aromatic thiophene ring.[5]
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (60 mL).
-
Add acetone (7.3 mL, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) to the flask.
-
Stir the suspension and add morpholine (8.7 mL, 0.1 mol) dropwise over 10 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 60-65°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 20 mL) and then with cold water (2 x 20 mL) to remove residual catalyst and impurities.
-
Dry the product under vacuum at 50°C to afford 2-Amino-5-methylthiophene-3-carbonitrile as a light yellow to brown crystalline solid.[11]
-
Expected Yield: 75-85%
-
Characterization: Melting point: 101-105°C.[11] The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one (Intermediate 2)
Principle: This step involves the cyclization of the o-amino-nitrile intermediate with formamide. Formamide serves as both the reactant, providing the necessary carbon atom to form the pyrimidine ring, and the high-boiling solvent. The reaction proceeds via an initial formation of a formamidine intermediate, followed by an intramolecular cyclization (addition of the amino group to the nitrile), and subsequent tautomerization to the stable pyrimidinone product.
Protocol:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, place 2-Amino-5-methylthiophene-3-carbonitrile (13.8 g, 0.1 mol).
-
Add formamide (40 mL).
-
Heat the mixture to 180-190°C and maintain at this temperature for 3-4 hours with stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The mixture will likely become a thick slurry or solid.
-
Pour the cooled mixture into 200 mL of cold water with vigorous stirring. A precipitate will form.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven at 80°C to yield 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one .
-
Expected Yield: 80-90%
-
Characterization: The product is typically an off-white to light tan solid. Purity can be assessed by melting point and NMR.
Step 3: Synthesis of this compound (Final Product)
Principle: The conversion of the 4-oxo group of the pyrimidinone to a 4-chloro substituent is a standard transformation in heterocyclic chemistry.[8] The lactam tautomer of the pyrimidinone is treated with a strong chlorinating agent like phosphoryl chloride (POCl₃). The oxygen atom is converted into a better leaving group, which is then displaced by a chloride ion to form the aromatic chloro-pyrimidine system. A catalytic amount of DMF can be used to form the Vilsmeier reagent in-situ, which accelerates the reaction.[12][13]
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., NaOH solution), add 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one (9.0 g, 0.05 mol).
-
Carefully add phosphoryl chloride (POCl₃, 30 mL) to the flask.
-
Add 2-3 drops of N,N-Dimethylformamide (DMF) as a catalyst.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-5 hours. The solid should dissolve as the reaction progresses.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto 300 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic quenching process.
-
Once the ice has melted, a precipitate will form. Stir the suspension for 30 minutes.
-
Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x 75 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) to obtain pure This compound .
-
Expected Yield: 70-85%
-
Characterization: The final product should be a crystalline solid. Confirm structure and purity using NMR, Mass Spectrometry, and melting point analysis.
Workflow Visualization
Diagram 2: Detailed experimental workflow from starting materials to final product.
References
- 1. scielo.br [scielo.br]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. chemimpex.com [chemimpex.com]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 13. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]
Application Notes and Protocols for Utilizing Thieno[2,3-d]pyrimidine Scaffolds in Kinase Inhibition Assays
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The thieno[2,3-d]pyrimidine core is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to the native purine ring of adenosine triphosphate (ATP) makes it an ideal scaffold for the design of kinase inhibitors.[1][2] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins and other substrates, play pivotal roles in cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5]
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been extensively explored and have shown potent inhibitory activity against a wide range of protein kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and FMS-like tyrosine kinase 3 (FLT3).[6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of thieno[2,3-d]pyrimidine-based compounds, with a focus on 2-chloro-6-methylthieno[2,3-d]pyrimidine as a representative member of this class, in various kinase inhibition assays. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data interpretation.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The primary mechanism by which thieno[2,3-d]pyrimidine derivatives inhibit kinase activity is through competitive binding at the ATP-binding pocket of the enzyme. The thieno[2,3-d]pyrimidine core acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction that mimics the binding of the adenine moiety of ATP. The various substituents on the scaffold, such as the chloro and methyl groups in this compound, project into adjacent hydrophobic pockets within the active site, contributing to the potency and selectivity of the inhibitor.
Part 1: In Vitro Biochemical Kinase Assays
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase. These assays measure the enzymatic activity of the kinase in a controlled, cell-free environment. A variety of detection methods can be employed, including radiometric, fluorescence-based, and luminescence-based readouts.[5][9]
Protocol 1: A Universal Fluorescence-Based In Vitro Kinase Assay
This protocol describes a common and adaptable fluorescence-based method that can be applied across different platforms for high-throughput screening (HTS) and determination of inhibitor potency (IC50).[4]
Principle: This assay measures the phosphorylation of a specific peptide substrate by the kinase of interest. The amount of phosphorylated substrate is then quantified using a detection system that generates a fluorescent signal proportional to the extent of phosphorylation. Inhibition of the kinase results in a decrease in the fluorescent signal.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2)
-
Biotinylated peptide substrate specific for the kinase
-
This compound or other test compounds
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
Detection reagent (e.g., a fluorescently labeled phosphospecific antibody or a commercial kit like ADP-Glo™)
-
384-well or 96-well black, flat-bottom plates[3]
-
Fluorescent plate reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in kinase assay buffer to create a range of test concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%).
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific peptide substrate in kinase assay buffer.
-
Add 20 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
Detection:
-
Stop the kinase reaction and detect the phosphorylated product according to the manufacturer's instructions for the chosen detection reagent. For example, if using the ADP-Glo™ Kinase Assay, add 25 µL of ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to generate a luminescent signal.[10][11]
-
-
Data Analysis:
-
Measure the fluorescence or luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Cell-Based Kinase Inhibition Assays
Cell-based assays are essential for evaluating the efficacy of a kinase inhibitor in a more biologically relevant context. These assays measure the inhibitor's ability to modulate kinase activity within living cells, providing insights into its cell permeability, off-target effects, and impact on downstream signaling pathways.[5][12]
Protocol 2: Western Blotting to Assess Inhibition of Kinase Autophosphorylation
This protocol is a widely used method to directly assess the inhibitory effect of a compound on the phosphorylation status of a target kinase in a cellular context.[10]
Principle: Many receptor tyrosine kinases, such as VEGFR-2 and EGFR, undergo autophosphorylation upon activation. A specific inhibitor will block this autophosphorylation. Western blotting with a phospho-specific antibody allows for the detection of the phosphorylated form of the kinase, providing a direct readout of the inhibitor's activity.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., HUVEC for VEGFR-2, A549 for EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or other test compounds
-
Stimulating ligand (e.g., VEGF for VEGFR-2, EGF for EGFR)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (phospho-specific and total protein for the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
-
Kinase Activation:
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF for 10 minutes) to induce kinase autophosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
Strip the membrane and re-probe with an antibody against the total protein of the target kinase to confirm equal loading.
-
Data Presentation: Inhibitory Profile of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the reported inhibitory activities of various thieno[2,3-d]pyrimidine derivatives against different kinases. This data highlights the versatility of this scaffold in targeting a range of important cancer-related kinases.
| Compound ID | Target Kinase | IC50 (µM) | Assay Type | Reference |
| 17f | VEGFR-2 | 0.23 | In vitro kinase assay | [6] |
| KD-8 | KRAS G12D | 2.1 (avg.) | Cell proliferation assay | [13] |
| 7a | EGFR (wild-type) | - | Cell growth inhibition | [8] |
| 7a | EGFR (T790M) | - | Cell growth inhibition | [8] |
| Various | PI3Kβ | - | % Inhibition at 10 µM | [14] |
| Various | PI3Kγ | - | % Inhibition at 10 µM | [14] |
Note: The specific compound this compound is not explicitly detailed in the provided search results, hence the table showcases the activity of other derivatives from the same family.
Visualizing the Workflow and Signaling Pathways
Signaling Pathway Diagram
Caption: The VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro and cell-based kinase inhibitor profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-Chloro-6-methylthieno[2,3-d]pyrimidine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Oncology
The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and oncology drug discovery.[1][2][3] Structurally resembling purines, this moiety serves as an excellent framework for designing molecules that can interact with the ATP-binding sites of various protein kinases.[2] The dysregulation of protein kinase activity is a well-established driver of cancer cell proliferation, survival, and metastasis.[2][4] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.
2-Chloro-6-methylthieno[2,3-d]pyrimidine, a key intermediate, provides a versatile starting point for the synthesis of a diverse library of thienopyrimidine derivatives. The chlorine atom at the 2-position is a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide on the application of this compound-derived compounds in cancer research, focusing on their mechanism of action and providing robust protocols for their in vitro evaluation.
Mechanism of Action: Targeting Key Oncogenic Kinases
Derivatives of the thieno[2,3-d]pyrimidine scaffold have been extensively explored as inhibitors of several critical protein kinases implicated in cancer progression.[1] The primary mechanism involves competitive inhibition at the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways essential for tumor growth and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is frequently hyperactivated in various cancers, including non-small cell lung cancer and breast cancer, making it a prime therapeutic target.[5][6][7] Several studies have demonstrated that thieno[2,3-d]pyrimidine derivatives are potent inhibitors of both wild-type EGFR (EGFRWT) and clinically relevant mutant forms, such as EGFRT790M, which confers resistance to first and second-generation EGFR inhibitors.[5][8] The thieno[2,3-d]pyrimidine core mimics the hinge-binding motif of ATP, allowing for strong and specific interactions within the kinase's active site.[5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[9] Thieno[2,3-d]pyrimidine derivatives have been successfully designed to inhibit VEGFR-2, thereby disrupting tumor angiogenesis.[9] This anti-angiogenic activity presents a complementary or synergistic approach to directly targeting tumor cell proliferation.
Signaling Pathway Overview
The following diagram illustrates the central role of EGFR and VEGFR-2 in cancer cell signaling and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Caption: Inhibition of EGFR and VEGFR-2 signaling by thieno[2,3-d]pyrimidine derivatives.
Experimental Protocols: In Vitro Evaluation
The following protocols provide a framework for assessing the anticancer activity of novel compounds derived from this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11][12]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of living cells.[11]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thieno[2,3-d]pyrimidine test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. A common concentration range for initial screening is 0.01 to 100 µM.[14]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | Cell Line | IC50 (µM) | Reference Drug (IC50 µM) |
| Derivative 14 | MCF-7 | 22.12 | Doxorubicin (30.40) |
| Derivative 13 | MCF-7 | 22.52 | Doxorubicin (30.40) |
| Derivative 9b | HT-29 | 0.85 | Sunitinib (1.4) |
| Derivative 9a | HepG-2 | 6.62 | Sunitinib (13.915) |
| Compound 5b | A549 | 12.16 | Erlotinib (1.14) |
Table 1: Example IC50 values of various thieno[2,3-d]pyrimidine derivatives against different cancer cell lines, as reported in the literature.[5][14][15]
Protocol 2: In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.[16]
Principle: A luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore, to the kinase activity.[16] Lower luminescence indicates inhibition.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Specific kinase substrate peptide
-
ATP
-
Thieno[2,3-d]pyrimidine test compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[16]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
-
Compound Preparation:
-
Create a 10-point, 1:3 serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM).[16]
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
In a white 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[16]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the signal.[16]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
| Compound | Kinase Target | IC50 (nM) |
| Compound 5b | EGFRWT | 37.19 |
| Compound 5b | EGFRT790M | 204.10 |
| Compound 12c | EGFRWT | 37.50 |
| Compound 12c | EGFRT790M | 148.90 |
| Compound 7a | EGFRWT | (Significant Inhibition) |
| Compound 7a | EGFRT790M | (Significant Inhibition) |
Table 2: Example kinase inhibitory activities of thieno[2,3-d]pyrimidine derivatives against wild-type and mutant EGFR.[5][7][8]
Protocol 3: Western Blot Analysis of Pathway Modulation
This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of how a compound affects the expression or phosphorylation status of key signaling proteins.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., phosphorylated EGFR, total EGFR, phosphorylated AKT) and a secondary antibody conjugated to an enzyme for detection.[17]
Materials:
-
Treated and untreated cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the thieno[2,3-d]pyrimidine compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[17]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[17]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the signal using an imaging system (e.g., ChemiDoc).
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody, such as β-actin.
-
Data Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation levels between untreated and treated samples. A decrease in the phosphorylation of target kinases (e.g., p-EGFR) upon treatment would validate the compound's mechanism of action.
Conclusion and Future Directions
This compound serves as a valuable scaffold for the development of potent and selective kinase inhibitors for cancer therapy. The protocols outlined in this guide provide a robust framework for the in vitro characterization of novel derivatives, from initial cell viability screening to detailed mechanistic studies. By targeting key oncogenic drivers like EGFR and VEGFR-2, these compounds hold significant promise for advancing targeted cancer treatment. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, evaluating their efficacy in in vivo models, and exploring their potential in combination therapies to overcome drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. tandfonline.com [tandfonline.com]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 7. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies | Semantic Scholar [semanticscholar.org]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. alliedacademies.org [alliedacademies.org]
- 15. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. origene.com [origene.com]
- 18. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Notes and Protocols for 2-Chloro-6-methylthieno[2,3-d]pyrimidine as a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Department], Senior Application Scientist
Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental process in both physiological and pathological conditions. In the context of oncology, the growth and metastasis of solid tumors are critically dependent on a sustained blood supply, making anti-angiogenic therapies a cornerstone of modern cancer treatment. A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[1] The binding of its ligand, VEGF-A, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that nourish the tumor.[2][3] Consequently, the inhibition of VEGFR-2 signaling is a well-established and effective therapeutic strategy.[2]
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity. This guide focuses on a specific derivative, 2-Chloro-6-methylthieno[2,3-d]pyrimidine , as a potential VEGFR-2 inhibitor. We provide a comprehensive overview of its mechanism of action, protocols for its synthesis and characterization, and detailed methodologies for evaluating its anti-angiogenic efficacy through in vitro assays.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a compound is crucial for its application in biological assays. While specific experimental data for this compound is not extensively published, general properties of related pyrimidine derivatives suggest they are typically crystalline solids with solubility in organic solvents.[4]
General Synthesis of Thieno[2,3-d]pyrimidine Derivatives:
The synthesis of thieno[2,3-d]pyrimidine derivatives often involves the construction of the thiophene ring followed by the annulation of the pyrimidine ring, or vice versa.[2][5] A common approach starts with a substituted 2-aminothiophene-3-carbonitrile, which undergoes cyclization with a suitable one-carbon synthon to form the pyrimidine ring. Microwave-assisted synthesis has also been shown to be an efficient method for preparing such derivatives.[2][5]
Part 1: In Vitro Evaluation of VEGFR-2 Inhibition
Direct Inhibition of VEGFR-2 Kinase Activity
The primary mechanism of action for this class of inhibitors is the direct blockade of the VEGFR-2 kinase domain, preventing the autophosphorylation and subsequent downstream signaling necessary for angiogenesis. The potency of this inhibition is typically quantified by determining the half-maximal inhibitory concentration (IC50) value. While a specific IC50 for this compound is not reported, related thieno[2,3-d]pyrimidine derivatives have shown potent VEGFR-2 inhibition with IC50 values in the nanomolar to low micromolar range.[6]
This protocol outlines a luminescence-based assay to quantify the inhibitory activity of this compound on recombinant human VEGFR-2 kinase. The principle of this assay is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed).[7]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
VEGFR-2 Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. If desired, add DTT to a final concentration of 1 mM.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in 1x Kinase Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Master Mix Preparation (per reaction):
-
6 µL of 5x Kinase Buffer
-
1 µL of 500 µM ATP
-
1 µL of PTK Substrate (10 mg/ml)
-
17 µL of distilled water
-
-
Assay Plate Setup:
-
Add 25 µL of the Master Mix to each well of a white 96-well plate.
-
Add 5 µL of the diluted this compound solutions to the respective "Test Inhibitor" wells.
-
Add 5 µL of 1x Kinase Buffer containing the same percentage of DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Kinase Reaction:
-
Gently mix the plate and incubate at 30°C for 45 minutes.
-
-
Signal Detection:
-
After the incubation, add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control".
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Outcome: A dose-dependent decrease in luminescence will be observed with increasing concentrations of an effective VEGFR-2 inhibitor.
Part 2: Cell-Based Assays for Anti-Angiogenic Activity
Cell-based assays provide a more physiologically relevant context to evaluate the impact of a compound on the complex processes of angiogenesis.
Inhibition of Endothelial Cell Tube Formation
The tube formation assay is a widely used in vitro model that mimics the later stages of angiogenesis, where endothelial cells form capillary-like structures.
This protocol describes how to assess the anti-angiogenic potential of this compound by evaluating its effect on the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to form tube-like networks on a basement membrane extract.[3][8]
Materials:
-
HUVECs (low passage number)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
This compound
-
Calcein AM (for fluorescent visualization)
-
96-well plates
Procedure:
-
Plate Coating:
-
Thaw the Basement Membrane Extract on ice.
-
Coat the wells of a 96-well plate with the extract and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Preparation:
-
Harvest HUVECs and resuspend them in Endothelial Cell Growth Medium containing various concentrations of this compound. A vehicle control (DMSO) should be included.
-
-
Cell Seeding:
-
Seed the HUVEC suspension onto the solidified basement membrane matrix.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal time for tube formation should be determined empirically.
-
-
Visualization and Quantification:
-
For fluorescent visualization, incubate the cells with Calcein AM prior to imaging.
-
Capture images of the tube network using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software like ImageJ with an angiogenesis analyzer plugin.[3]
-
Expected Outcome: An effective anti-angiogenic compound will inhibit the formation of the capillary-like network, resulting in a decrease in tube length, junctions, and meshes compared to the vehicle control.
Inhibition of Endothelial Cell Migration
Cell migration is a critical step in the initiation of angiogenesis. The wound healing or scratch assay is a straightforward method to assess the effect of a compound on directional cell migration.[9]
This protocol details the use of a scratch assay to evaluate the inhibitory effect of this compound on HUVEC migration.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
24-well plates
-
Pipette tips (p200) or a specialized scratch tool
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed HUVECs in 24-well plates and grow them to a confluent monolayer.
-
-
Creating the "Wound":
-
Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh medium containing different concentrations of this compound or a vehicle control to the wells.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Compare the rate of wound closure between the treated and control groups. Automated image analysis tools like WimScratch or the CSMA plugin for ImageJ can provide accurate and reproducible quantification.[2][6][9]
-
Expected Outcome: An inhibitor of cell migration will slow down the rate of wound closure compared to the vehicle control.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
| Compound | Assay | Cell Line | IC50 / Effect | Reference |
| Thieno[2,3-d]pyrimidine Derivative 1 | VEGFR-2 Kinase Assay | - | 21 nM | [6] |
| Thieno[2,3-d]pyrimidine Derivative 2 | VEGFR-2 Kinase Assay | - | 33.4 nM | [6] |
| This compound | VEGFR-2 Kinase Assay | - | To be determined | This study |
| This compound | HUVEC Tube Formation | HUVEC | To be determined | This study |
| This compound | Wound Healing Assay | HUVEC | To be determined | This study |
Visualizations
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow for In Vitro Kinase Assay
Caption: General workflow for the in vitro VEGFR-2 kinase assay.
Conclusion
This guide provides a comprehensive framework for the evaluation of this compound as a VEGFR-2 inhibitor. The detailed protocols for in vitro kinase and cell-based angiogenesis assays, along with the foundational understanding of the VEGFR-2 signaling pathway, will enable researchers to rigorously assess the anti-angiogenic potential of this and other related compounds. The successful application of these methodologies will be instrumental in the identification and development of novel anti-cancer therapeutics targeting angiogenesis.
References
- 1. 4dcell.com [4dcell.com]
- 2. GitHub - AminaSagymbayeva/CSMA_WoundHealing: CSMA is an ImageJ plugin for automated wound healing (scratch) assay analysis. [github.com]
- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 9. Wimasis - Wound Healing AI Image Analysis Free Trials [wimasis.com]
Application Notes & Protocols: Strategic Derivatization of 2-Chloro-6-methylthieno[2,3-d]pyrimidine for Structure-Activity Relationship (SAR) Studies
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Structurally, it can be considered a bioisostere of purine, the fundamental building block of nucleic acids, allowing it to interact with a wide array of biological targets.[1] This scaffold is a cornerstone in the development of therapeutics across multiple disease areas, including oncology, inflammation, and infectious diseases.[1][2] Derivatives of thieno[2,3-d]pyrimidine have been successfully developed as potent inhibitors of various protein kinases, such as PI3K, EGFR, VEGFR-2, and c-Met, which are critical nodes in cell signaling pathways frequently dysregulated in cancer.[3][4][5][6]
The strategic importance of the 2-Chloro-6-methylthieno[2,3-d]pyrimidine starting material lies in its inherent reactivity, which allows for controlled and diverse chemical modifications. The electron-withdrawing nature of the pyrimidine ring and the nitrogen atoms activates the C2-chloro substituent for nucleophilic aromatic substitution (SNAr), making it an ideal handle for introducing molecular diversity. This document provides a detailed guide for researchers on the derivatization of this versatile scaffold to generate compound libraries for robust Structure-Activity Relationship (SAR) studies.
Core Derivatization Strategies for SAR Library Generation
The primary goal of an SAR study is to systematically alter the structure of a hit compound to understand how these changes affect its biological activity. For the this compound core, the most fruitful derivatization points are the C2 and C4 positions, with the C2-chloro being the most accessible reactive site in the starting material.
Diagram: Key Derivatization Pathways
Caption: Workflow for generating a diverse library from this compound for SAR studies.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The C2-chloro group is readily displaced by a variety of nucleophiles. This reaction is central to creating a diverse library of analogs with modified physicochemical properties. The mechanism generally proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted.[7] While traditionally viewed as a two-step process, recent evidence suggests many SNAr reactions may proceed through a concerted mechanism.[8]
A. Amination with Primary and Secondary Amines
Introducing substituted amines at the C2 position is a common strategy to modulate solubility, introduce hydrogen bond donors/acceptors, and explore key binding pockets in target proteins.
Objective: To synthesize a series of 2-amino-6-methylthieno[2,3-d]pyrimidine derivatives.
Materials:
-
This compound
-
A diverse set of primary or secondary amines (e.g., aniline, morpholine, piperidine)
-
Solvent: N,N-Dimethylformamide (DMF), Dioxane, or Ethanol
-
Base (optional, but often beneficial): Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)
-
Reaction vessel (round-bottom flask or microwave vial)
-
Stirring plate and magnetic stir bar
-
TLC plates (silica gel) and developing chamber
-
Purification system (flash chromatography)
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Addition of Reagents: Add the desired amine (1.1-1.5 eq) to the solution. If the amine salt is used or if the amine is not a strong base, add an external base like DIPEA (2.0 eq) or K2CO3 (2.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature or heat to 80-120 °C. The reaction can often be accelerated using microwave irradiation (e.g., 120-150 °C for 15-60 minutes). The choice of temperature is critical; higher temperatures may be required for less nucleophilic amines but can lead to side products.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Work-up: Upon completion, cool the reaction to room temperature. If a solid precipitate (product or salt) forms, it can be filtered. Otherwise, pour the reaction mixture into water to precipitate the product or dilute with ethyl acetate and wash with water and brine to remove the DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-amino derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR (1H, 13C) and Mass Spectrometry (MS).
B. Thiolation with Thiols
The introduction of thioether linkages can enhance lipophilicity and provide different geometric and electronic properties compared to amino derivatives.
Objective: To synthesize a series of 2-(alkyl/aryl)thio-6-methylthieno[2,3-d]pyrimidine derivatives.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or acetonitrile.
-
Thiolate Generation: In a separate flask, or in situ, treat the desired thiol (R-SH, 1.1 eq) with a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 2.0 eq) at 0 °C to generate the more nucleophilic thiolate anion.
-
Nucleophilic Attack: Add the solution of the starting material to the thiolate mixture (or vice versa) and allow the reaction to stir at room temperature. Gentle heating (50-80 °C) may be required.
-
Monitoring, Work-up, and Purification: Follow steps 4-7 as described in the amination protocol above.
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling
To install aryl or heteroaryl moieties at the C2-position, which is a key strategy for kinase inhibitors, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[3][9] This reaction offers a robust and versatile way to form C-C bonds.
Objective: To synthesize a series of 2-aryl-6-methylthieno[2,3-d]pyrimidine derivatives.
Materials:
-
This compound
-
A diverse set of aryl or heteroaryl boronic acids or esters
-
Palladium catalyst: e.g., Pd(PPh3)4, PdCl2(dppf)
-
Ligand (if not part of the catalyst complex): e.g., triphenylphosphine (PPh3), SPhos
-
Base: Sodium carbonate (Na2CO3), Potassium carbonate (K2CO3), or Cesium carbonate (Cs2CO3)
-
Solvent system: Typically a mixture of an organic solvent and water (e.g., Dioxane/H2O, Toluene/H2O, DMF/H2O)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Protocol:
-
Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (e.g., Argon) for 10-15 minutes. It is crucial to exclude oxygen, which can deactivate the palladium catalyst.
-
Reaction Setup: To the reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.10 eq), and the base (e.g., Na2CO3, 2.0-3.0 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane and water in a 4:1 ratio).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and dilute with ethyl acetate. Wash with water and brine.
-
Purification and Characterization: Dry the organic layer, concentrate, and purify by flash chromatography. Confirm the structure and purity by NMR and MS.
Data Interpretation and SAR Logic
Once a library of derivatives is synthesized, the next step is to screen them in relevant biological assays. The goal is to establish a clear Structure-Activity Relationship.
Table 1: Exemplar SAR Data for Thieno[2,3-d]pyrimidine Kinase Inhibitors
The following table is a representative summary based on published data for PI3K inhibitors, illustrating how substitutions on a 2-phenyl ring affect activity.[3]
| Compound ID | R Group (Substitution on 2-phenyl) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| 1a | 3-OH | 62 | 70 |
| 1b | 4-OH | <40 | <40 |
| 2a | 3-OH, 5-OCH3 | 72 | 84 |
| 2b | 4-OH, 5-OCH3 | 50 | <40 |
| 3a | 3-OCH3 | <40 | 48 |
SAR Insights from Table 1:
-
A hydroxyl group at the 3-position of the 2-phenyl ring appears crucial for potent PI3K inhibition (compare 1a vs. 1b ).
-
Adding an electron-donating methoxy group at the 5-position can further enhance activity, especially when the 3-OH is present (2a ).
-
Methylating the active 3-hydroxyl group to a methoxy ether (3a ) significantly reduces or abolishes activity, suggesting it may act as a hydrogen bond donor.
Diagram: The SAR Cycle
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Conclusion and Best Practices
The derivatization of this compound is a powerful strategy for generating novel chemical entities for drug discovery. The protocols outlined here for SNAr and Suzuki coupling reactions provide a robust foundation for creating diverse compound libraries.
Key Considerations for Success:
-
Purity of Starting Material: Ensure the this compound is of high purity to avoid side reactions.
-
Reaction Optimization: The described conditions are general starting points. Each substrate (amine, thiol, or boronic acid) may require optimization of the solvent, base, temperature, and reaction time.
-
Thorough Characterization: Unambiguous structural confirmation of all new compounds by NMR and MS is essential for reliable SAR data.
-
Systematic Approach: Modify only one part of the molecule at a time to clearly understand the impact of each structural change on biological activity.
By following these guidelines, researchers can effectively leverage the thieno[2,3-d]pyrimidine scaffold to advance their SAR studies and accelerate the discovery of new therapeutic agents.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the realm of drug discovery and development.[1] Its power lies in the efficient construction of carbon-carbon bonds, most notably for the synthesis of biaryl and heteroaryl-aryl scaffolds that are prevalent in a vast number of biologically active molecules.[1][2] The reaction's appeal stems from its generally mild conditions, tolerance of a wide array of functional groups, and the commercial availability and relative stability of its boronic acid and ester reagents.[1][3] Boronic acids, in particular, are noted for their low toxicity, making them environmentally benign compared to other organometallic reagents.[1][4]
This guide provides a detailed experimental procedure for the Suzuki coupling of 2-Chloro-6-methylthieno[2,3-d]pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its structural resemblance to purines. The thieno[2,3-d]pyrimidine core is a key component in numerous compounds with diverse pharmacological activities.[5][6] The ability to functionalize this core at the 2-position via Suzuki coupling opens a gateway to a vast chemical space for the generation of novel drug candidates.
While the Suzuki coupling is a robust and versatile reaction, its application to heteroaryl chlorides, such as this compound, requires careful consideration of the reaction parameters to achieve optimal yields and minimize side reactions. Heteroaryl chlorides are often less reactive than their bromide or iodide counterparts, necessitating the use of more active catalyst systems.[7] This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying scientific rationale for each component and condition.
Understanding the Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl or heteroaryl halide to a palladium(0) complex. This is often the rate-determining step, especially with less reactive chlorides.[1] The palladium inserts into the carbon-halogen bond, forming a palladium(II) intermediate.[9]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][10][11]
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Key Experimental Parameters and Their Rationale
The success of the Suzuki coupling with this compound hinges on the judicious selection of the catalyst, base, solvent, and boronic acid coupling partner.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or modern catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | Heteroaryl chlorides require more active catalysts for efficient oxidative addition.[12] Traditional catalysts like Pd(PPh₃)₄ can be effective, but ligands like dppf and Buchwald's biaryl phosphines often provide higher yields and faster reaction times.[13][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid.[10][15] The choice of base can significantly impact the reaction outcome. Carbonates and phosphates are generally effective and well-tolerated by many functional groups.[15] |
| Solvent | Toluene, Dioxane, THF, often with water as a co-solvent | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).[16][17] A mixture of an organic solvent and water is common, as water can help dissolve the inorganic base.[16] |
| Boronic Acid | Aryl or Heteroaryl Boronic Acid | A wide variety of boronic acids are commercially available or can be readily synthesized.[4] The electronic and steric properties of the boronic acid can influence the reaction rate. |
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted and optimized for specific boronic acid coupling partners.
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Celite
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe. The reaction mixture should be a suspension.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, bases, and solvents. Increasing the reaction temperature or time may also improve the conversion. The use of more advanced ligands, such as those from the Buchwald or Fu groups, can be particularly effective for challenging substrates.[13]
-
Side Reactions: The most common side reaction is the homocoupling of the boronic acid. This can be minimized by using a slight excess of the boronic acid and ensuring an oxygen-free environment. Protodeborylation (hydrolysis of the boronic acid) can also occur, especially with heteroaryl boronic acids.[16]
-
Purification Challenges: The removal of palladium residues and inorganic salts is crucial.[18] Filtering the reaction mixture through a pad of Celite before workup can help remove some of the palladium catalyst.[8] Thorough washing during the extraction process is important for removing inorganic byproducts.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of novel derivatives of this compound. By carefully selecting the reaction conditions, researchers can efficiently generate a diverse library of compounds for biological screening. This protocol provides a solid foundation for the successful application of this important transformation in the pursuit of new therapeutic agents.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including anticancer and antifungal agents.[1][2] The ability to strategically introduce nitrogen-containing functional groups at various positions on this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[3][4] Its broad substrate scope, functional group tolerance, and relatively mild reaction conditions have made it an indispensable tool in modern organic synthesis and drug discovery.[3][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a key intermediate, 2-Chloro-6-methylthieno[2,3-d]pyrimidine. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and discuss the critical parameters that influence the success of this transformation.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The C-N bond is formed as the desired 2-amino-6-methylthieno[2,3-d]pyrimidine product is released from the palladium center, regenerating the active Pd(0) catalyst.
The choice of ligand is critical as it modulates the steric and electronic properties of the palladium catalyst, influencing the rates of oxidative addition and reductive elimination.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Representative Procedure
The following protocol is a representative procedure for the Buchwald-Hartwig amination of this compound with a generic primary amine (e.g., aniline). This protocol is based on established methods for the amination of related heterocyclic chlorides and should serve as an excellent starting point for optimization.
Synthesis of Starting Material: this compound
The starting material can be synthesized from the corresponding 6-methylthieno[2,3-d]pyrimidin-2(1H)-one. A common method involves chlorination using a reagent such as phosphoryl chloride (POCl₃).[2]
Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Buchwald-Hartwig Amination Protocol
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the palladium pre-catalyst, the phosphine ligand, and the base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-methylthieno[2,3-d]pyrimidine derivative.
Optimization and Considerations
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction parameters. The following tables provide a summary of common choices and their rationale.
Table 1: Catalyst and Ligand Selection
| Catalyst/Ligand System | Characteristics & Applications |
| Pd₂(dba)₃ / XPhos | A highly active and versatile system for a broad range of aryl chlorides and amines.[5] |
| Pd₂(dba)₃ / RuPhos | Particularly effective for sterically hindered substrates.[6] |
| Pd(OAc)₂ / SPhos | A robust system often used for challenging couplings. |
| [Pd(cinnamyl)Cl]₂ / BippyPhos | Demonstrates a very broad substrate scope for (hetero)aryl chlorides.[6] |
Table 2: Choice of Base
| Base | Properties and Considerations |
| Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that often leads to high reaction rates. May not be compatible with base-sensitive functional groups.[4] |
| Potassium phosphate (K₃PO₄) | A milder base, suitable for substrates with sensitive functional groups. May require higher temperatures or longer reaction times.[4] |
| Cesium carbonate (Cs₂CO₃) | Another mild base with good functional group tolerance.[4] |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | A strong, non-nucleophilic base often used for coupling with unprotected N-H heterocycles.[4] |
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 2-amino-6-methylthieno[2,3-d]pyrimidine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently access a wide range of novel compounds for further investigation in drug discovery and development programs. The protocol provided herein serves as a robust starting point for the successful implementation of this important transformation.
References
- 1. scielo.br [scielo.br]
- 2. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Guide to the Chromatographic Purification of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-6-methylthieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest, serving as a crucial intermediate in the synthesis of pharmacologically active molecules, including potent kinase inhibitors for cancer therapy[1]. The purity of this building block is paramount to the success of subsequent synthetic steps and the integrity of biological screening data. This guide provides a comprehensive framework for the purification of this compound using both normal-phase and reverse-phase flash chromatography. It emphasizes the underlying chemical principles that govern method selection and offers detailed, step-by-step protocols designed for practical implementation in a research or drug development setting.
Introduction: The Rationale for Purification
The thieno[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds targeting key biological pathways[2]. The presence of impurities in the this compound starting material can lead to the formation of undesired side products, complicate reaction monitoring, and produce erroneous results in biological assays.
Purification by chromatography is essential for removing unreacted starting materials, reagents, and byproducts from the crude reaction mixture. However, nitrogen-containing heterocycles can present unique challenges. The basic nature of the pyrimidine nitrogen atoms can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, often resulting in poor peak shape (tailing) and reduced recovery[3]. This guide addresses these challenges by presenting two robust chromatographic strategies and explaining the causal logic for choosing between them.
Physicochemical Properties & Method Selection
The effectiveness of a chromatographic separation is dictated by the physicochemical properties of the target molecule and its surrounding impurities.
| Property | Value / Inferred Characteristic | Implication for Chromatography |
| Molecular Formula | C₇H₅ClN₂S | --- |
| Molecular Weight | 198.65 g/mol | --- |
| Appearance | Likely a solid at room temperature. | Requires dissolution for loading onto the column. |
| Polarity | Moderately polar. The fused aromatic system is nonpolar, but the nitrogen and sulfur atoms introduce polarity. | Suitable for both normal-phase and reverse-phase chromatography. The choice depends on the polarity of the impurities. |
| Solubility | A related compound is slightly soluble in chloroform and methanol[4]. | Solubility testing is crucial for sample preparation and mobile phase selection. |
| UV Absorbance | Pyrimidine derivatives are typically UV-active[5]. | Allows for easy detection using a UV detector (e.g., at 254 nm) during fraction collection. |
| Chemical Nature | Contains basic nitrogen atoms. | Potential for strong interaction with acidic silica gel. May require mobile phase modifiers (e.g., triethylamine) in normal-phase or be better suited for reverse-phase[3]. |
Workflow for Purification Strategy Selection
The choice between normal-phase and reverse-phase chromatography is a critical decision. The following workflow guides this selection process.
Caption: Decision workflow for selecting the optimal chromatographic method.
PART A: Normal-Phase Flash Chromatography Protocol
This method is often the first choice due to its simplicity and the use of organic solvents that are easily removed. It separates compounds based on polarity, with less polar compounds eluting first.
Causality Behind the Protocol: We utilize a gradient elution to effectively separate compounds with a range of polarities. The purification begins with a low-polarity mobile phase (e.g., hexane/ethyl acetate) to elute non-polar impurities. The polarity is then gradually increased to elute the moderately polar target compound, leaving highly polar impurities adsorbed to the silica. Dry loading is recommended to ensure a tight, concentrated band of the sample is introduced to the column, maximizing resolution.
A1. Method Development via Thin-Layer Chromatography (TLC)
-
Prepare Samples: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot Plates: Spot the solution onto at least three different TLC plates.
-
Develop Plates: Place each plate in a developing chamber containing a different mobile phase system. Good starting points are:
-
80:20 Hexane:Ethyl Acetate
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
-
Visualize: View the developed plates under a UV lamp (254 nm).
-
Analyze: The ideal solvent system will show good separation between the spot for the target compound and any impurity spots, with the target compound having a Retention Factor (Rf) of approximately 0.2 to 0.4. If streaking is observed, add 0.1-1% triethylamine (TEA) to the mobile phase to neutralize the acidic silica surface[3].
A2. Materials and Equipment
-
Flash chromatography system (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)
-
Pre-packed silica gel cartridges (or glass column with bulk silica gel)
-
HPLC-grade solvents (Hexane, Ethyl Acetate)
-
Triethylamine (TEA), if needed
-
Crude this compound
-
Diatomaceous earth (Celite) or a small amount of silica gel for dry loading
-
Rotary evaporator
A3. Step-by-Step Protocol
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material (e.g., 1 gram) in a minimal volume of a strong solvent like dichloromethane.
-
Add 2-3 grams of Celite or silica gel to the solution.
-
Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained. This is the dry-loaded sample.
-
-
Column Setup:
-
Select a silica column size appropriate for the sample mass. A general rule is a sample load of 1-5% of the silica mass[3]. For 1 g of crude material, a 40 g silica column is a good starting point.
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
-
Loading and Elution:
-
Load the prepared dry-load cartridge onto the system.
-
Run the purification using a linear gradient based on the TLC results. An example gradient is shown in the table below.
-
-
Fraction Collection:
-
Collect fractions based on the UV detector signal (254 nm). The system will automatically collect peaks.
-
-
Fraction Analysis:
-
Analyze the collected fractions corresponding to the major peaks by TLC to identify which contain the pure product.
-
-
Post-Purification:
-
Combine the fractions containing the pure compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.
-
A4. Representative Normal-Phase Method Parameters
| Parameter | Setting | Rationale |
| Stationary Phase | Silica Gel (40 g cartridge) | Standard for normal-phase; size chosen for a 1 g crude sample load. |
| Mobile Phase A | Hexane | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate (+ 0.1% TEA if needed) | Polar solvent. TEA is a basic modifier to prevent peak tailing[3]. |
| Gradient | 5% to 60% B over 10 column volumes | Starts non-polar to elute non-polar impurities, then increases polarity to elute the target compound. |
| Flow Rate | 40 mL/min | Typical for a 40 g column to ensure good separation without excessive run time. |
| Detection | UV 254 nm | The aromatic heterocyclic core strongly absorbs at this wavelength. |
| Expected Outcome | Pure this compound as a solid after solvent removal. | --- |
PART B: Reverse-Phase Flash Chromatography Protocol
This method is ideal for purifying polar compounds or when normal-phase chromatography fails to provide adequate separation, especially if impurities are non-polar[6]. It separates compounds based on hydrophobicity, with more polar compounds eluting first.
Causality Behind the Protocol: The stationary phase (e.g., C18-bonded silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile). The separation relies on hydrophobic interactions between the analyte and the C18 chains[6]. Polar compounds have a weak affinity for the stationary phase and elute early in the polar mobile phase. As the percentage of the organic solvent (acetonitrile) increases, the mobile phase becomes more non-polar, effectively eluting the more hydrophobic compounds. An acidic modifier like formic acid is often added to ensure basic compounds like pyrimidines are protonated, leading to sharper, more symmetrical peaks[7].
B1. Materials and Equipment
-
Flash chromatography system
-
Pre-packed C18 reverse-phase cartridges
-
HPLC-grade or purified water
-
HPLC-grade solvents (Acetonitrile or Methanol)
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Crude this compound
-
Rotary evaporator and/or lyophilizer (freeze-dryer)
B2. Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve the crude material in a minimal amount of a strong organic solvent in which it is soluble, such as methanol, DMSO, or DMF. Ensure the sample is fully dissolved.
-
-
Column Setup:
-
Select a C18 column size appropriate for the sample mass.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 Water:Acetonitrile, both containing 0.1% FA).
-
-
Loading and Elution:
-
Load the dissolved sample solution directly onto the equilibrated column.
-
Begin the run. An example gradient is provided in the table below.
-
-
Fraction Collection:
-
Collect fractions based on the UV 254 nm signal.
-
-
Fraction Analysis:
-
Analyze the key fractions by LC-MS or RP-TLC to confirm the identity and purity of the target compound.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Removing water/acetonitrile can be time-consuming. A rotary evaporator can be used to remove the bulk of the acetonitrile. The remaining aqueous solution can then be freeze-dried (lyophilized) to obtain the final product as a fluffy solid[3].
-
B3. Representative Reverse-Phase Method Parameters
| Parameter | Setting | Rationale |
| Stationary Phase | C18-bonded Silica (30 g cartridge) | Hydrophobic stationary phase for retaining non-polar to moderately polar compounds[8]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Polar solvent. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. Formic acid improves peak shape for basic analytes[7]. |
| Gradient | 5% to 95% B over 12 column volumes | Starts highly polar to elute polar impurities, then increases organic content to elute the target. |
| Flow Rate | 30 mL/min | A standard flow rate for a 30 g RP column. |
| Detection | UV 254 nm | The compound remains detectable in reverse-phase solvents. |
| Expected Outcome | Pure this compound as a solid after lyophilization. | --- |
Troubleshooting Common Purification Issues
Even with well-designed protocols, challenges can arise. A systematic approach to troubleshooting is key to resolving these issues.
Caption: Troubleshooting decision tree for common flash chromatography issues[3].
Safety Precautions
All work should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Compound Handling: Although not classified as hazardous, the toxicological properties of this compound have not been fully investigated[9]. Similar chlorinated pyrimidines may cause skin, eye, and respiratory irritation[10][11]. Avoid creating and inhaling dust.
-
Solvent Handling: Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Ensure there are no ignition sources nearby.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The successful purification of this compound is readily achievable through a systematic application of flash chromatography. The choice between normal-phase and reverse-phase methodologies should be data-driven, based on preliminary TLC analysis and an understanding of the compound's chemical nature. By following the detailed protocols and troubleshooting logic presented in this guide, researchers can confidently obtain high-purity material essential for advancing their research and development objectives.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (EVT-2653159) | 565166-96-3 [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Thieno[2,3-d]pyrimidine Derivatives
Introduction: Unveiling the Cytotoxic Potential of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines represent a pivotal class of heterocyclic compounds, structurally analogous to purines, which has garnered significant attention in medicinal chemistry.[1][2] Their versatile scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, most notably as anticancer agents.[1][3][4] A significant number of thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting various protein kinases crucial for tumor cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and topoisomerase II.[1][5][6][7]
Given the therapeutic premise of these compounds, robust and reliable in vitro cytotoxicity assays are indispensable for their preclinical evaluation. These assays serve as the primary screen to quantify the dose-dependent cytotoxic or cytostatic effects of novel derivatives on cancer cell lines. This guide provides a comprehensive overview of the principles, selection criteria, and detailed protocols for key in vitro cytotoxicity assays tailored for the evaluation of thieno[2,3-d]pyrimidine derivatives.
The Rationale Behind Assay Selection: Aligning Method with Mechanism
The choice of a cytotoxicity assay should ideally be informed by the hypothesized mechanism of action of the thieno[2,3-d]pyrimidine derivative under investigation. Different assays measure distinct cellular parameters, and a multi-faceted approach often yields a more complete picture of a compound's cytotoxic profile.
-
Metabolic Activity Assays (e.g., MTT, MTS): These assays are predicated on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[8][9][10] The intensity of the color is directly proportional to the number of living cells.[8] These assays are excellent for high-throughput screening due to their simplicity and cost-effectiveness. The MTT assay, in particular, is widely used for preliminary cytotoxicity screening of thieno[2,3-d]pyrimidine derivatives.[11][12]
-
Cellular Protein Content Assays (e.g., Sulforhodamine B - SRB): The SRB assay is a colorimetric method that relies on the binding of the SRB dye to cellular proteins under mildly acidic conditions.[13][14][15] The amount of bound dye is proportional to the total cellular biomass.[13][15] A key advantage of the SRB assay is that it is independent of cellular metabolic activity, making it a reliable method for assessing cytotoxicity.[13]
-
Apoptosis Assays (e.g., Caspase-Glo® 3/7): Many anticancer agents, including thieno[2,3-d]pyrimidine derivatives, induce programmed cell death, or apoptosis.[5][6] Caspases, a family of proteases, are central to the apoptotic process.[16] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, provide direct evidence of apoptosis induction.[16][17][18] The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[17][19]
Comparative Overview of Key Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages | Applicability for Thieno[2,3-d]pyrimidines |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8][9] | Inexpensive, widely used, suitable for high-throughput screening.[10] | Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan crystals.[8] | Excellent for initial screening to determine IC50 values and rank compounds based on potency.[11][12] |
| SRB | Staining of total cellular protein with sulforhodamine B dye.[13][15] | Independent of metabolic activity, cost-effective, good for adherent cells.[13][15] | Less sensitive than some other assays; requires a fixation step.[13] | A robust secondary assay to confirm cytotoxic effects observed in metabolic assays. |
| Caspase-Glo® 3/7 | Luminescent detection of caspase-3 and -7 activity, key markers of apoptosis.[17][19] | Highly sensitive, specific for apoptosis, simple "add-mix-measure" format.[17][19] | More expensive than colorimetric assays. | Ideal for mechanistic studies to confirm that cytotoxicity is mediated by apoptosis.[6] |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol provides a step-by-step guide for assessing the cytotoxicity of thieno[2,3-d]pyrimidine derivatives using the MTT assay in adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, HCT-116)[7][11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Thieno[2,3-d]pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[20]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivatives in complete culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[21]
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow of the MTT cytotoxicity assay.
Protocol 2: Sulforhodamine B (SRB) Assay
This protocol outlines the SRB assay for determining cytotoxicity based on the measurement of cellular protein content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thieno[2,3-d]pyrimidine derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with the thieno[2,3-d]pyrimidine derivatives.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 50% TCA to each well on top of the medium.
-
Incubate the plates at 4°C for 1 hour to fix the cells.[13]
-
-
Washing:
-
SRB Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[14]
-
-
Removal of Unbound Dye:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[13]
-
Allow the plates to air-dry completely at room temperature.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[23]
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.
-
Caption: Workflow of the SRB cytotoxicity assay.
Mechanistic Insights: Connecting Cytotoxicity to Signaling Pathways
Many thieno[2,3-d]pyrimidine derivatives exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades including the Ras-MAPK and PI3K-Akt pathways, which promote cell growth, proliferation, and inhibit apoptosis.[24][25][26]
Inhibition of EGFR by thieno[2,3-d]pyrimidine derivatives can block these pro-survival signals, leading to cell cycle arrest and apoptosis.[27] In some contexts, hyperactivation of EGFR can also paradoxically lead to apoptosis.[28] Understanding the interplay between these compounds and such pathways is crucial for rational drug design.
Caption: Simplified EGFR signaling pathway and the inhibitory role of thieno[2,3-d]pyrimidines.
Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects.[21][29] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[29] |
| Low absorbance readings in MTT assay | Too few cells seeded, insufficient incubation time, cell proliferation is inhibited by factors other than the test compound.[21][22] | Optimize cell seeding density. Perform a time-course experiment to determine the optimal incubation time. Check cell culture conditions and ensure cells are healthy.[22] |
| Compound precipitation in culture medium | Compound has low solubility in the aqueous medium.[21] | Check the solubility limit of the compound. Use a suitable co-solvent (e.g., DMSO) but keep the final concentration low (<0.5%).[21] |
| High background in control wells | Microbial contamination, phenol red interference (in MTT assay).[21] | Visually inspect plates for contamination. Use phenol red-free medium during the assay incubation.[21] |
Conclusion
The in vitro cytotoxicity assays described in this guide provide a robust framework for the initial evaluation of thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. The choice of assay should be guided by the specific research question, with the MTT and SRB assays serving as excellent primary screening tools, and mechanism-specific assays like the Caspase-Glo® 3/7 assay providing deeper insights into the mode of action. Careful experimental design, adherence to detailed protocols, and awareness of potential pitfalls are essential for generating reliable and reproducible data that can effectively guide the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Isoxazole Moiety Containing Thieno[2,3-d]pyrimidine Derivatives and Preliminarily in vitro Anticancer Activity (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 18. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 19. promega.com [promega.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. canvaxbiotech.com [canvaxbiotech.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. lifesciences.danaher.com [lifesciences.danaher.com]
- 26. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 27. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. EGFR-Mediated Apoptosis via STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Evaluating the Cytotoxicity of 2-Chloro-6-methylthieno[2,3-d]pyrimidine using the MTT Assay
Abstract
This document provides a comprehensive guide for determining the cytotoxic potential of 2-Chloro-6-methylthieno[2,3-d]pyrimidine, a member of the thienopyrimidine class of compounds. Thienopyrimidines are recognized as privileged scaffolds in medicinal chemistry, structurally resembling purines and often targeting ATP-binding sites of protein kinases.[1][2] As such, they are frequently investigated as potential anti-cancer agents.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] This protocol is designed for researchers in drug discovery and cell biology, offering a self-validating, two-phase approach that begins with essential assay optimization followed by a detailed cytotoxicity assessment.
Scientific Principle: The MTT Assay
The MTT assay is predicated on the enzymatic conversion of a yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[5][6] The quantity of formazan produced is directly proportional to the number of living cells.[7] Following an incubation period with the test compound, the formazan crystals are solubilized, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. A decrease in signal compared to untreated control cells indicates a reduction in metabolic activity, which can be interpreted as either a loss of cell viability or an inhibition of proliferation.
The Thienopyrimidine Context: A Kinase Inhibitor Scaffold
Thieno[2,3-d]pyrimidines are considered bioisosteres of purines and have been extensively explored as inhibitors of various protein kinases, which play critical roles in cell signaling pathways that regulate proliferation, differentiation, and apoptosis.[2] Dysregulation of these pathways is a hallmark of cancer.[1] Compounds like this compound are synthesized as potential kinase inhibitors to disrupt these aberrant signals.[8] The MTT assay serves as a crucial primary screen to quantify the dose-dependent cytotoxic effect of such compounds on cancer cell lines, enabling the determination of key metrics like the half-maximal inhibitory concentration (IC₅₀).
Essential Materials and Reagents
-
Test Compound: this compound
-
Cell Line: Appropriate cancer cell line (e.g., HCT-116, HepG2, MCF-7, as used in similar studies[3]). Cells should be healthy and in the logarithmic growth phase.[9]
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent (5 mg/mL): Prepare by dissolving MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light.[10]
-
Solubilization Solution: Anhydrous Dimethyl Sulfoxide (DMSO) is commonly used.[4] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.[4]
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Multichannel pipettor
-
Microplate spectrophotometer (ELISA reader) capable of reading absorbance at 570 nm.[11]
-
Experimental Protocol: A Two-Phase Approach
This protocol is structured in two essential phases. Phase 1 is a mandatory optimization step that establishes the validity of the assay for your specific cell line. Phase 2 is the cytotoxicity experiment itself.
Phase 1: Mandatory Assay Optimization – Determining Optimal Cell Seeding Density
Causality: The core assumption of the MTT assay is that the measured absorbance is linearly proportional to the number of viable cells.[12] Deviating from this linear range—either by seeding too few cells (low signal) or too many (nutrient depletion, contact inhibition)—will lead to inaccurate results.[9][13] This optimization must be performed once for each new cell line.[12]
Protocol Steps:
-
Cell Preparation: Harvest and count healthy, log-phase cells. Resuspend the cells in culture medium to a concentration of 1 x 10⁶ cells/mL.
-
Serial Dilution: Prepare serial dilutions of the cell suspension to achieve concentrations from 1 x 10⁶ down to 1 x 10⁴ cells/mL.
-
Seeding: In a 96-well plate, seed 100 µL of each cell dilution in triplicate or quadruplicate. This will correspond to a range of 100,000 down to 1,000 cells per well.
-
Blank Wells: Include at least three wells containing 100 µL of culture medium only, which will serve as your background blank.[12]
-
Incubation: Incubate the plate for 24 hours (or a duration matching your planned drug treatment time) in a humidified incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT Reagent to each well (including blanks).[11][12]
-
Formazan Development: Return the plate to the incubator for 2-4 hours. The incubation time is critical; monitor the wells under a microscope for the formation of visible purple precipitate within the cells.[12]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well.[4][14]
-
Dissolution: Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization of the formazan.[7][10]
-
Absorbance Reading: Measure the absorbance at 570 nm. A reference wavelength of 630 nm or higher can be used to reduce background noise.[7]
-
Data Analysis:
-
Calculate the average absorbance for each cell density and subtract the average absorbance of the blank wells.
-
Plot the corrected absorbance (Y-axis) against the number of cells seeded (X-axis).
-
Identify the linear portion of the curve. The optimal cell number for your cytotoxicity assay should fall within this linear range and ideally yield an absorbance value between 0.75 and 1.25 for the untreated control.[12]
-
Phase 2: Cytotoxicity Assessment of this compound
Workflow Diagram:
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol Steps:
-
Compound Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) of this compound in sterile DMSO. Make serial dilutions in serum-free culture medium to create working solutions.
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined in Phase 1 (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.[12]
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound.
-
Test Wells: A range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in triplicate.
-
Vehicle Control Wells: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., <0.5%). This is critical to ensure the solvent is not causing cytotoxicity.[9]
-
Untreated Control Wells: Cells with fresh medium only (represents 100% viability).
-
Blank Wells: Medium only, for background subtraction.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: Following the treatment incubation, perform steps 6 through 10 as described in the Phase 1 Protocol .
Data Analysis and Presentation
-
Correct Absorbance: For each well, subtract the average absorbance of the blank wells from its reading.
-
Calculate Percent Viability: Use the following formula for each compound concentration:
% Viability = (Corrected Absorbance of Test Sample / Corrected Absorbance of Vehicle Control) x 100
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Determine IC₅₀: Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or an equivalent to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Example Data Table:
| Compound Conc. (µM) | Avg. Absorbance (570 nm) | Corrected Absorbance | % Viability |
| Blank (Medium Only) | 0.095 | N/A | N/A |
| 0 (Vehicle Control) | 1.155 | 1.060 | 100.0% |
| 1 | 1.050 | 0.955 | 89.9% |
| 5 | 0.890 | 0.795 | 75.0% |
| 10 | 0.653 | 0.558 | 52.6% |
| 25 | 0.382 | 0.287 | 27.1% |
| 50 | 0.185 | 0.090 | 8.5% |
| 100 | 0.115 | 0.020 | 1.9% |
| Calculated IC₅₀ | ~10.5 µM |
Trustworthiness: Critical Considerations and Troubleshooting
To ensure the integrity of your results, consider the following potential pitfalls:
-
Compound Interference:
-
Problem: The test compound itself may be colored or have reducing properties that convert MTT, leading to false readings.[4][15]
-
Validation: Set up control wells containing the compound in cell-free medium. If there is a significant absorbance reading, this indicates interference, and an alternative viability assay (e.g., Neutral Red) may be necessary.[15]
-
-
Incomplete Solubilization:
-
Problem: Formazan crystals are not fully dissolved, leading to artificially low absorbance readings.
-
Solution: Ensure thorough mixing after adding the solubilization solvent. If needed, gently pipette up and down or increase the incubation time on the orbital shaker.[4]
-
-
High Background:
-
Problem: Blank wells show high absorbance.
-
Cause & Solution: This can be due to microbial contamination or interference from components like phenol red in the medium.[9][16] Use sterile technique, and if interference is suspected, perform the MTT incubation step in serum-free, phenol red-free medium.[9][10]
-
-
Edge Effects:
-
Problem: Wells on the perimeter of the plate can experience more evaporation, leading to inconsistent results.
-
Solution: To mitigate this, do not use the outermost wells for experimental data. Instead, fill them with 100-200 µL of sterile PBS or medium to create a humidity barrier.[9]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. e-roj.org [e-roj.org]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. researchgate.net [researchgate.net]
- 16. resources.rndsystems.com [resources.rndsystems.com]
Application Notes & Protocols: A Framework for the Antibacterial Screening of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable threat to global public health, with projections suggesting that resistant infections could lead to 10 million deaths annually by 2050.[1] This challenge necessitates a robust pipeline for the discovery and development of new antibacterial agents, particularly those with novel mechanisms of action.[2] Thieno[2,3-d]pyrimidines have emerged as a promising chemical scaffold in this pursuit.[3] Structurally related to purine nucleosides, this heterocyclic core has been the foundation for compounds exhibiting a wide range of biological activities.[4] Notably, derivatives of thieno[2,3-d]pyrimidinedione have demonstrated potent activity against multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6]
This document provides a comprehensive framework for the systematic antibacterial evaluation of 2-Chloro-6-methylthieno[2,3-d]pyrimidine , a novel derivative of this important scaffold. As a Senior Application Scientist, this guide is designed not merely as a list of procedures but as a self-validating system, explaining the causality behind each experimental choice. We will detail authoritative, field-proven protocols for preliminary screening, quantitative assessment of inhibitory and bactericidal activity, and data interpretation, providing researchers with a reliable roadmap from initial hit to lead characterization.
Compound Profile
-
Compound Name: this compound
-
Chemical Class: Thienopyrimidine
-
Rationale for Screening: The thieno[2,3-d]pyrimidine core is a "privileged scaffold" associated with potent antibacterial properties.[5][6] The specific substitutions of a chloro group at the 2-position and a methyl group at the 6-position may modulate activity, spectrum, or pharmacokinetic properties, warranting a thorough investigation.
Part I: Preliminary Qualitative Screening - Agar Diffusion Method
A preliminary assessment of antibacterial activity can be efficiently achieved using agar diffusion methods. The Zone of Inhibition (Kirby-Bauer) test is a rapid, cost-effective qualitative technique to screen for inhibitory activity.[7][8] The principle relies on the diffusion of the antimicrobial agent from a concentrated source through an agar medium inoculated with a target microorganism. The presence of a clear zone around the source indicates the inhibition of microbial growth.[9]
Experimental Protocol: Disk Diffusion Assay
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[10]
-
Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid. b. Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate. This is repeated three times, rotating the plate approximately 60° each time to ensure uniform coverage.[11]
-
Application of Compound: a. Prepare sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µ g/disk ). A solvent control disk (impregnated with the vehicle, e.g., DMSO) must be included. b. Using sterile forceps, place the disks onto the inoculated MHA plate, ensuring firm contact with the agar.[7]
-
Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Interpretation: a. Following incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[12] A larger zone of inhibition generally indicates greater antimicrobial potency.[7]
Workflow for Preliminary Screening
Part II: Definitive Quantitative Analysis - Broth Microdilution
While diffusion assays are excellent for screening, the gold standard for determining the antimicrobial efficacy of a novel compound is the broth microdilution method.[1][2] This technique establishes the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[13][14] Following MIC determination, the Minimum Bactericidal Concentration (MBC) can be ascertained to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[15][16] The MBC is the lowest concentration of an agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17]
Protocol: MIC & MBC Determination
Materials:
-
This compound stock solution (e.g., in DMSO).
-
Sterile 96-well U-bottom microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Sterile Mueller-Hinton Agar (MHA) plates.
Step 1: Preparation of Compound Dilutions (in 96-Well Plate)
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a microtiter plate row.
-
Add 100 µL of the compound stock solution (prepared at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).[18]
Step 2: Inoculum Preparation and Inoculation
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in section 3.1.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][10]
-
Add 50 µL of this final bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each test well is now 100 µL.
Step 3: Incubation and MIC Determination
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[15]
-
After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[1][13]
Step 4: MBC Determination
-
From the well corresponding to the MIC and all other wells that show no visible growth, plate a 10-100 µL aliquot onto a sterile MHA plate.[15]
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Following incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19]
Workflow for Quantitative MIC/MBC Analysis
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. microchemlab.com [microchemlab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. asm.org [asm.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. microchemlab.com [microchemlab.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-6-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. The following content is structured in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step process. Understanding the entire workflow is crucial for effective troubleshooting.
Caption: Overall synthetic workflow for this compound.
FAQs and Troubleshooting Guide
Part 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)
Question 1: My yield for the Gewald reaction is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in the Gewald reaction are a frequent issue. Several factors can contribute to this, and a systematic approach to optimization is recommended.
-
Causality of Low Yields:
-
Inefficient Knoevenagel Condensation: The initial condensation between propionaldehyde and malononitrile is a critical step.[1] Inadequate catalysis or suboptimal temperature can lead to incomplete reaction or side product formation.
-
Poor Sulfur Reactivity: Elemental sulfur needs to be effectively incorporated. The reaction temperature and the choice of base play a crucial role in the formation of the active sulfurating species.
-
Side Reactions: Propionaldehyde can undergo self-condensation (aldol reaction) under basic conditions, reducing the amount available for the desired reaction.
-
-
Troubleshooting and Optimization Strategies:
-
Catalyst and Base Selection: A weak organic base like triethylamine or piperidine is typically used to catalyze the reaction.[2] Ensure the base is of good quality and used in the correct stoichiometric amount.
-
Temperature Control: The reaction is often exothermic. Maintaining a consistent temperature, typically around room temperature or slightly above, is important. Runaway temperatures can lead to polymerization and other side reactions.
-
Alternative Methodologies:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by providing uniform and rapid heating.[2]
-
Ball-Milling: A solvent-free approach using a planetary ball mill can lead to high yields in a short amount of time and is an environmentally friendly option.[3]
-
-
Question 2: I am observing a significant amount of an insoluble, tar-like substance in my reaction mixture. What is it and how can I prevent its formation?
Answer: The formation of a tar-like substance is likely due to the polymerization of starting materials or intermediates.
-
Causality of Polymerization:
-
Excessive Heat: As mentioned, uncontrolled exothermic reactions can lead to polymerization of the aldehyde and nitrile.
-
Incorrect Base Concentration: A high concentration of a strong base can promote undesired side reactions.
-
-
Prevention Strategies:
-
Slow Addition of Reagents: Add the base or aldehyde dropwise to the reaction mixture to maintain better temperature control.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to promote even heat distribution and prevent localized hot spots.
-
Solvent Choice: While often performed in alcohols like ethanol or methanol, ensuring sufficient solvent to maintain a mobile slurry can help manage the reaction's exothermicity.
-
Table 1: Comparison of Gewald Reaction Conditions
| Method | Catalyst/Conditions | Typical Reaction Time | Reported Yield | Reference |
| Conventional | Triethylamine, Ethanol, RT | 5 hours | ~75% | [4] |
| Microwave | Triethylamine, Ethanol, 70°C | 20 minutes | >90% | [4] |
| Ball-Milling | Solvent-free, 750 rpm | 30 minutes | ~93% | [3] |
Part 2: Cyclization to 6-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one
Question 3: The cyclization of 2-amino-5-methylthiophene-3-carbonitrile with formamide is not going to completion. How can I drive the reaction forward?
Answer: Incomplete cyclization is a common hurdle. The reaction involves the formation of an intermediate formamidine which then cyclizes.
-
Causality of Incomplete Reaction:
-
Insufficient Temperature/Time: This reaction typically requires high temperatures (reflux) to proceed at a reasonable rate.
-
Water Contamination: The presence of water can hydrolyze the formamide and interfere with the reaction.
-
-
Optimization Strategies:
-
Reaction with Formic Acid: An alternative to formamide is refluxing the aminothiophene with formic acid. This often leads to the formation of an intermediate N-formyl derivative which can then be cyclized, sometimes in a one-pot fashion, by heating at a higher temperature.[5]
-
Use of a Co-solvent: In some cases, using a high-boiling solvent like N,N-dimethylformamide (DMF) can facilitate the reaction by allowing for higher reaction temperatures.
-
Microwave Irradiation: As with the Gewald reaction, microwave synthesis can be beneficial here, reducing reaction times and potentially improving yields.
-
Caption: Decision tree for troubleshooting the cyclization step.
Part 3: Chlorination of 6-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one
Question 4: My chlorination reaction with phosphoryl chloride (POCl3) is giving a dark, impure product. What are the likely side products and how can I improve the purity?
Answer: The chlorination of the pyrimidinone is a crucial step and often the source of impurities if not well-controlled.
-
Causality of Impurity Formation:
-
Excessive Temperature: Overheating the reaction can lead to decomposition and the formation of colored byproducts.
-
Incomplete Reaction: Insufficient heating or reaction time can leave unreacted starting material.
-
Hydrolysis: The product, this compound, is susceptible to hydrolysis back to the starting pyrimidinone during workup.
-
Formation of Phosphorylated Intermediates: The reaction proceeds through phosphorylated intermediates. If the reaction is not driven to completion, these may remain.[6]
-
-
Troubleshooting and Optimization:
-
Temperature and Time: The reaction typically requires heating, often to reflux. It is important to monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
-
Use of a Base: The addition of a tertiary amine base, such as N,N-diethylaniline or pyridine, can facilitate the reaction and may allow for lower reaction temperatures.[7]
-
Workup Procedure: The workup is critical. The reaction mixture is typically poured onto crushed ice to quench the excess POCl3. This must be done carefully and with efficient stirring to avoid localized heating. The pH should then be carefully neutralized with a base (e.g., sodium bicarbonate or ammonia solution) while keeping the temperature low to minimize hydrolysis of the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.
-
Question 5: What is a reliable, step-by-step protocol for the synthesis of this compound?
Answer: The following is a representative protocol synthesized from literature procedures. Researchers should always perform their own risk assessment and optimization.
Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
-
To a stirred solution of propionaldehyde (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add triethylamine (0.1 mol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 5-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude product.
-
Recrystallize from ethanol to obtain pure 2-amino-5-methylthiophene-3-carbonitrile.
Step 2: Synthesis of 6-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one
-
A mixture of 2-amino-5-methylthiophene-3-carbonitrile (0.1 mol) and formamide (100 mL) is heated to reflux (around 180-190 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Step 3: Synthesis of this compound
-
To a flask containing 6-methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (0.1 mol), add phosphoryl chloride (POCl3) (5 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (optional, can accelerate the reaction).
-
Heat the mixture to reflux (around 110-120 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or dilute ammonia, keeping the temperature below 10 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.
Characterization Data for this compound:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₇H₅ClN₂S
-
Molecular Weight: 184.65 g/mol
-
Expected ¹H NMR (CDCl₃, δ): ~2.6 (s, 3H, CH₃), ~7.2 (s, 1H, thiophene-H), ~8.7 (s, 1H, pyrimidine-H).
-
Expected MS (ESI): m/z 185 [M+H]⁺.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. sciforum.net [sciforum.net]
- 4. scielo.br [scielo.br]
- 5. arkat-usa.org [arkat-usa.org]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 2-Chloro-6-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure scientific integrity and practical success in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key steps?
A1: The most prevalent and industrially relevant synthetic route involves a multi-step process, beginning with the construction of the thiophene ring, followed by the formation of the pyrimidine ring, and concluding with a chlorination step. The key stages are:
-
Gewald Reaction: This is a multicomponent reaction that efficiently forms the initial 2-amino-3-cyanothiophene ring. It typically involves the condensation of a ketone (acetone, for the 6-methyl substituent), a compound with an active methylene group (malononitrile), and elemental sulfur in the presence of a base.[1]
-
Pyrimidine Ring Formation: The 2-aminothiophene intermediate is then cyclized to form the thieno[2,3-d]pyrimidin-4-one. This is often achieved by reacting the aminothiophene with urea or formamide at elevated temperatures.[2]
-
Chlorination: The final step is the conversion of the hydroxyl group on the pyrimidinone to a chloride using a chlorinating agent, most commonly phosphorus oxychloride (POCl3).[3]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns during the scale-up of this synthesis are:
-
Handling of Phosphorus Oxychloride (POCl3): POCl3 is a highly corrosive and toxic substance that reacts violently with water, releasing hydrochloric acid and phosphoric acid.[4] Proper personal protective equipment (PPE), including respiratory protection, is essential.[5][6] All operations should be conducted in a well-ventilated area, preferably a fume hood, and under anhydrous conditions.
-
Exothermic Reactions: The chlorination step with POCl3 and the subsequent quenching of excess reagent are highly exothermic and can lead to a runaway reaction if not properly controlled.[4][7] Careful temperature monitoring and controlled addition rates are critical.
-
Solvent Handling: The use of flammable organic solvents necessitates appropriate fire safety measures and proper grounding of equipment to prevent static discharge.
Q3: Why is the quenching of excess POCl3 a critical step at scale?
A3: Quenching excess POCl3 is a critical and potentially hazardous step during scale-up. The reaction of POCl3 with water is highly exothermic. If the quench is not controlled, the rapid evolution of heat and HCl gas can cause a dangerous pressure buildup and a runaway reaction.[4][7] At low temperatures, the hydrolysis of POCl3 can be sluggish and incomplete, leading to the accumulation of the reagent. A subsequent temperature increase can then trigger a delayed and violent reaction.[4] Therefore, a carefully controlled "reverse quench," where the reaction mixture is slowly added to a quenching solution (e.g., ice-water or a buffered aqueous solution) at a controlled temperature, is the recommended procedure.[7]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the scale-up of this compound synthesis.
A. Gewald Reaction Stage
Symptom: Low yield of the 2-amino-4-methyl-5-cyanothiophene intermediate.
| Root Cause | Corrective Action |
| Incomplete Knoevenagel condensation | Ensure the base catalyst (e.g., morpholine, triethylamine) is of good quality and used in the correct stoichiometric amount. The initial condensation between the ketone and the active methylene compound is crucial for the subsequent steps of the Gewald reaction.[1] |
| Poor sulfur reactivity | Use finely powdered elemental sulfur to maximize its surface area and reactivity. Ensure adequate mixing to keep the sulfur suspended in the reaction mixture. |
| Suboptimal reaction temperature | The Gewald reaction is typically run at a slightly elevated temperature (e.g., 40-60 °C). Monitor and control the temperature to ensure it is within the optimal range for the specific solvent and base being used. |
| Inefficient mixing at scale | As the reaction volume increases, viscosity can become an issue, leading to poor mixing and localized "hot spots."[2] Use appropriate agitation for the reactor size and viscosity of the reaction mass to ensure homogeneity. |
Experimental Protocol: Lab-Scale Gewald Reaction
-
To a stirred solution of acetone (1.1 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Heat the mixture to 40-50 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the solid with cold ethanol and dry under vacuum.
B. Pyrimidine Ring Formation Stage
Symptom: Incomplete cyclization to the thieno[2,3-d]pyrimidin-4-one.
| Root Cause | Corrective Action |
| Insufficient reaction temperature or time | The cyclization with urea or formamide typically requires high temperatures (often >150 °C) to proceed to completion.[2] Ensure the reaction temperature is maintained and allow for sufficient reaction time. |
| Sublimation of starting material | At high temperatures and under reduced pressure (if used), the 2-aminothiophene intermediate may sublime. Use a reflux condenser and ensure the reaction is conducted at atmospheric pressure if sublimation is an issue. |
| Impurity interference | Residual impurities from the Gewald reaction can interfere with the cyclization. Ensure the 2-aminothiophene intermediate is of sufficient purity before proceeding. |
C. Chlorination Stage
Symptom: Low yield of this compound and/or formation of impurities.
| Root Cause | Corrective Action |
| Insufficient POCl3 | While POCl3 has three chlorine atoms, an excess is often required to drive the reaction to completion.[7] Ensure a sufficient excess of POCl3 is used. |
| Reaction temperature too low | The chlorination reaction typically requires heating. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and reaction time. |
| Product hydrolysis during workup | The chlorinated product can be sensitive to hydrolysis back to the starting material, especially in the presence of a base during workup.[8] To minimize this, evaporate the excess POCl3 under reduced pressure before quenching. Use a mild base like sodium bicarbonate for neutralization and keep the temperature low during the aqueous workup. |
| Formation of phosphorylated byproducts | Incomplete reaction can lead to the formation of phosphorylated intermediates that can complicate purification. Driving the reaction to completion with sufficient POCl3 and adequate heating is key. |
Experimental Protocol: Lab-Scale Chlorination
-
To the 6-methylthieno[2,3-d]pyrimidin-4-one, add an excess of phosphorus oxychloride (POCl3) (e.g., 5-10 equivalents).
-
Heat the mixture to reflux (around 110 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl3 under reduced pressure.
-
Slowly and carefully add the cooled reaction residue to a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate (reverse quench), ensuring the temperature does not exceed 20 °C.[7]
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
D. Product Isolation and Purification
Symptom: Difficulty in isolating a pure, crystalline product.
| Root Cause | Corrective Action |
| Presence of persistent impurities | Impurities from any of the preceding steps can be carried through to the final product. Analyze the impurity profile by HPLC or LC-MS to identify the byproducts and optimize the reaction and purification conditions accordingly. |
| Polymorphism | The final product may exist in different crystalline forms (polymorphs), which can affect its physical properties, including solubility and melting point.[9][10] A systematic screen of crystallization solvents and conditions may be necessary to identify and consistently produce the desired polymorph. |
| Poor crystallization kinetics | The product may be slow to crystallize or may form an oil. Experiment with different solvent systems, concentrations, and cooling profiles to induce crystallization. Seeding with a small amount of pure crystalline product can also be beneficial. |
| Filtration and drying challenges | The physical properties of the crystalline solid (e.g., particle size and shape) can impact filtration and drying efficiency.[11][12] Optimize crystallization conditions to produce a solid that is easily filtered and dried. |
III. Visualizing the Process and Troubleshooting
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Low Final Product Yield
Caption: A systematic workflow for troubleshooting low product yield.
IV. References
-
BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). How can I properly quench POCl3? Retrieved from --INVALID-LINK--
-
ACS Publications. (2013). Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2017). The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidines 2 and 3. Retrieved from --INVALID-LINK--
-
Guo, et al. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from --INVALID-LINK--
-
PubMed. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Retrieved from --INVALID-LINK--
-
SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Retrieved from --INVALID-LINK--
-
Boyd Biomedical. (2019). 6 Filtration Challenges in Downstream Biopharmaceutical Production. Retrieved from --INVALID-LINK--
-
Proclinical. (2023). Challenges Faced in Manufacturing Active Pharmaceutical Ingredients. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Quality-by-control of intensified continuous filtration-drying of active pharmaceutical ingredients. Retrieved from --INVALID-LINK--
-
Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2012). Working with Hazardous Chemicals. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3? Retrieved from --INVALID-LINK--
-
WordPress.com. (2009). My friend phosphorus oxychloride. Chemical Space. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Polymorphism in Crystals. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
ChemPlusChem. (2023). Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3. Retrieved from --INVALID-LINK--
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from --INVALID-LINK--
-
SlideShare. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from --INVALID-LINK--
-
Princeton University. (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Crystals | Special Issue : Crystalline Materials: Polymorphism. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Synthesis of Some Thienopyrimidine Derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). The Evolving Landscape of Heterocycles in Drugs and Drug Candidates. Retrieved from --INVALID-LINK--
-
ResearchGate. (2011). Crystal Polymorphism in Chemical Process Development. Retrieved from --INVALID-LINK--
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--
-
Journal of Medicinal and Chemical Sciences. (n.d.). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Special Issue : Polymorphism in Crystals. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. Retrieved from --INVALID-LINK--
-
PubMed. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Design, synthesis and biological evaluation of some novel thienopyrimidines and fused thienopyrimidines as anti-inflammatory agents. Retrieved from --INVALID-LINK--
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Retrieved from --INVALID-LINK--
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi-res.com [mdpi-res.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Pharmaceutical Drying Unit Operation: An Industry Perspective on Advancing the Science and Development Approach for Scale-Up and Technology Transfer | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-6-methylthieno[2,3-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. Thieno[2,3-d]pyrimidines are a privileged scaffold in medicinal chemistry, serving as bioisosteres of purines and forming the core of numerous therapeutic agents[1][2].
The purity of this compound is paramount for its successful use in subsequent cross-coupling or nucleophilic substitution reactions. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot byproduct formation, optimize reaction conditions, and achieve high purity.
Common Synthetic Pathway Overview
The most prevalent and reliable method for synthesizing this compound involves the chlorination of its corresponding hydroxyl precursor, 6-methylthieno[2,3-d]pyrimidin-4(3H)-one. This is typically achieved using a potent chlorinating agent like phosphoryl chloride (POCl₃), often with a catalytic additive.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
Question 1: My final product is contaminated with unreacted starting material, 6-methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one. How can I drive the chlorination to completion?
Answer:
This is the most common issue, indicating an incomplete chlorination reaction. The conversion of the pyrimidinone oxygen to a chloride is a critical step, and its efficiency depends on several factors.
Plausible Causes:
-
Insufficient Chlorinating Agent: The stoichiometry of phosphoryl chloride (POCl₃) to the substrate is crucial. While it acts as both reagent and solvent, an inadequate amount will lead to incomplete conversion.
-
Low Reaction Temperature or Time: The activation energy for this transformation can be high. Insufficient heat or reaction time will result in a stalled reaction.
-
Absence of a Catalyst: The reaction is often sluggish without a catalyst. Tertiary amines like N,N-dimethylaniline or N,N-diethylaniline, or the use of N,N-dimethylformamide (DMF), can significantly accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent chlorinating species.
-
Moisture Contamination: POCl₃ reacts violently with water to produce phosphoric acid and HCl, consuming the reagent and reducing its effectiveness.
Troubleshooting and Solutions:
-
Increase Reagent Stoichiometry: Use POCl₃ in a larger excess. A common practice is to use it as the solvent, typically 5-10 volumes relative to the starting material.
-
Optimize Reaction Conditions: Ensure the reaction is heated to reflux (approx. 107 °C for POCl₃) and maintained for a sufficient duration. Monitor the reaction progress using TLC or LC-MS until the starting material spot disappears.
-
Introduce a Catalyst: Add a catalytic amount (0.1-0.2 equivalents) of DMF or N,N-dimethylaniline to the reaction mixture before heating. The Vilsmeier reagent formed in situ is highly effective for this type of chlorination[3].
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled or a new bottle of POCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
| Parameter | Standard Condition | Troubleshooting Action | Expected Outcome |
| POCl₃ Amount | 5 volumes | Increase to 8-10 volumes | Drives equilibrium towards product. |
| Catalyst | None | Add 0.1 eq. DMF | Accelerates reaction rate significantly. |
| Temperature | 90 °C | Increase to reflux (~107 °C) | Overcomes activation energy barrier. |
| Reaction Time | 2 hours | Increase to 4-6 hours (TLC monitored) | Ensures complete consumption of starting material. |
Question 2: I'm observing a significant byproduct with a mass 18 units lower than my product (M-18), especially during work-up. What is it and how can I prevent it?
Answer:
This byproduct is almost certainly the starting material, 6-methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one, formed by the hydrolysis of your target compound. The 2-chloro position on the thieno[2,3-d]pyrimidine scaffold is highly electrophilic and susceptible to nucleophilic attack by water.
Plausible Causes:
-
Aqueous Work-up: Quenching the reaction mixture directly into water or aqueous base at elevated temperatures can cause rapid hydrolysis.
-
Residual Acidity: Traces of HCl or phosphoric acid from the POCl₃ quench can catalyze the hydrolysis of the product.
-
Purification Conditions: Using protic solvents (like methanol or ethanol) during column chromatography without neutralization can lead to solvolysis or hydrolysis on the column matrix (e.g., silica gel).
Troubleshooting and Solutions:
-
Careful Quenching: After cooling the reaction mixture, slowly and carefully pour it onto crushed ice. This keeps the temperature low, minimizing the rate of hydrolysis. Avoid quenching into aqueous solutions at room temperature or higher.
-
Neutralization: After the quench, neutralize the acidic mixture promptly but carefully with a solid or saturated aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) while keeping the temperature below 10 °C.
-
Aprotic Extraction: Extract the product into an aprotic organic solvent like dichloromethane (DCM), ethyl acetate, or toluene.
-
Purification Strategy: If chromatography is necessary, consider using a non-polar solvent system and pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites. Alternatively, recrystallization from a non-protic solvent system (e.g., Toluene/Heptane) is often a better method for removing the hydrolyzed byproduct.
Caption: Key byproduct formation pathways in the synthesis.
Question 3: My reaction has turned black, and I've isolated a high molecular weight, insoluble material. What is causing this decomposition?
Answer:
Significant darkening and formation of insoluble material suggest thermal decomposition or polymerization. Thieno[2,3-d]pyrimidines, while generally stable, can be sensitive to prolonged heating at high temperatures, especially in the presence of strong acids or catalytic impurities.
Plausible Causes:
-
Overheating: Exceeding the reflux temperature of POCl₃ or heating for an excessive duration (e.g., >24 hours) can lead to decomposition.
-
Vigorous Exotherm with Catalyst: The reaction of POCl₃ with a catalyst like DMF or N,N-dimethylaniline is exothermic. Adding the catalyst to hot POCl₃ can cause a rapid, uncontrolled temperature spike, leading to charring.
-
Oxidative Dimerization: Although less common for this specific substrate, related heterocyclic systems can undergo oxidative dimerization, especially if atmospheric oxygen is not excluded and trace metals are present[4]. This can lead to complex, high molecular weight byproducts.
Troubleshooting and Solutions:
-
Strict Temperature Control: Use a temperature-controlled heating mantle and ensure the reaction does not exceed the boiling point of POCl₃. Add the catalyst at room temperature before beginning to heat the mixture.
-
Inert Atmosphere: As a best practice, run the reaction under a nitrogen or argon atmosphere to prevent potential oxidative side reactions.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop heating as soon as the starting material is consumed. Do not leave the reaction to reflux overnight without prior validation of its stability.
-
Purify Starting Materials: Ensure the starting pyrimidinone is free from impurities that could catalyze decomposition at high temperatures.
Question 4: What are the best practices for purifying the final product to >99% purity for use in GMP or sensitive downstream applications?
Answer:
Achieving high purity requires a multi-step approach focusing on removing both organic and inorganic impurities.
Recommended Purification Protocol:
-
Initial Work-up: After a careful, cold quench and neutralization, perform an extraction with a suitable organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer sequentially with water and then brine to remove inorganic salts and water-soluble impurities.
-
Solvent Swap & Charcoal Treatment: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter, and concentrate the solvent under reduced pressure. If the crude product is colored, re-dissolve it in a solvent like ethyl acetate or toluene, add a small amount of activated charcoal, stir for 15-30 minutes, and filter through a pad of Celite® to remove colored impurities.
-
Recrystallization (Preferred Method): Recrystallization is often superior to chromatography for removing closely related impurities like the hydrolyzed starting material.
-
Solvent Selection: A good solvent system is one where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene, heptane/ethyl acetate, or isopropanol (if the product is stable) are good starting points.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Silica Gel Chromatography (If Necessary): If recrystallization fails to provide the desired purity, column chromatography can be used.
-
Eluent System: Use a non-polar system, such as Hexane/Ethyl Acetate or Heptane/DCM.
-
Neutralization: As mentioned in FAQ 2, add ~1% triethylamine to the eluent to prevent on-column hydrolysis.
-
Dry Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column dry. This often provides better separation than wet loading.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 6-methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (1.0 eq).
-
Reagent Addition: Add phosphoryl chloride (POCl₃, 8-10 volumes). Stir the suspension at room temperature.
-
Catalyst Addition: Slowly add N,N-dimethylformamide (DMF, 0.2 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (oil bath temperature ~110 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: Slowly add solid sodium bicarbonate to the mixture until the pH is ~7-8. Ensure the temperature remains below 15 °C during neutralization.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 10 volumes). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
Welcome to the technical support center for the purification of 2-Chloro-6-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for increasing the purity of this key synthetic intermediate. The following sections offer a combination of theoretical principles and practical, field-proven protocols to address common challenges encountered during the purification process.
Understanding the Molecule and Potential Impurities
This compound is a heterocyclic compound with a molecular weight of 184.65 g/mol . Its purity is critical for subsequent synthetic steps, as impurities can lead to side reactions, lower yields, and complications in the purification of the final active pharmaceutical ingredient.
The most common impurities in a sample of this compound will largely depend on the synthetic route employed. However, based on typical syntheses of thieno[2,3-d]pyrimidines, which often start from a 2-aminothiophene derivative and involve cyclization and chlorination steps, we can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Such as 2-amino-5-methylthiophene-3-carbonitrile or the corresponding ester.
-
The Hydrolyzed Product: 6-methylthieno[2,3-d]pyrimidin-2-ol, formed by the reaction of the chloro-substituent with water.
-
Over-chlorinated Byproducts: Such as 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine, if the reaction conditions are not carefully controlled.
-
Residual Solvents and Reagents: From the synthesis and work-up steps.
Purification Strategies: A Comparative Overview
The choice of purification strategy is dictated by the nature and quantity of the impurities present. The two most effective methods for purifying this compound are recrystallization and column chromatography.
| Purification Method | Principle | Best For Removing | Key Considerations |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. | Small amounts of impurities with different solubility profiles. | Finding a suitable solvent system is crucial. The compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures. |
| Column Chromatography | Differential adsorption of the compound and impurities onto a stationary phase as a mobile phase is passed through. | Impurities with different polarities, including isomeric and closely related byproducts. | Choice of stationary phase and eluent system is critical for achieving good separation. |
In-Depth Purification Protocols
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities, especially if the crude product is already of relatively high purity.
Step-by-Step Methodology:
-
Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent or solvent system. Based on structurally similar compounds, promising candidates include ethanol or a mixture of dichloromethane and hexane.
-
To screen for a suitable solvent, place a small amount of the crude material in a test tube and add a few drops of the solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to fully dissolve the compound.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.
Visual Workflow for Recrystallization:
Caption: General workflow for the purification of this compound by recrystallization.
Protocol 2: Silica Gel Column Chromatography
For mixtures containing impurities with polarities significantly different from the desired product, silica gel column chromatography is the method of choice.
Step-by-Step Methodology:
-
Stationary Phase and Column Packing: Use standard silica gel (60 Å, 230-400 mesh) as the stationary phase. Pack the column using a slurry of the silica gel in the initial, least polar eluent.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, a "dry loading" technique can be used where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.
-
Eluent System Selection: A gradient of ethyl acetate in hexane is a good starting point for eluent selection, based on protocols for similar thienopyrimidine derivatives.
-
Use thin-layer chromatography (TLC) to determine the optimal eluent system. The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.
-
-
Elution: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexane). Collect fractions and monitor the elution using TLC.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Visual Workflow for Column Chromatography:
Caption: General workflow for the purification of this compound by column chromatography.
Purity Assessment
Accurate determination of purity is essential. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Typical Conditions |
| HPLC-MS | Quantitative purity assessment and identification of impurities. | Column: Reverse-phase C18Mobile Phase: Acetonitrile/water gradient with 0.1% formic acidDetection: UV and MS |
| ¹H and ¹³C NMR | Structural confirmation and detection of proton- and carbon-containing impurities. | Solvent: CDCl₃ or DMSO-d₆ |
| Elemental Analysis | Confirmation of elemental composition. | Should be within ±0.4% of theoretical values. |
Troubleshooting Guide & FAQs
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.
-
Troubleshooting Steps:
-
Add a small amount of additional hot solvent to redissolve the oil.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
Try a different solvent or a solvent mixture.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Add a seed crystal of the pure compound, if available.
-
Q2: My compound and a major impurity have very similar Rf values on TLC, making separation by column chromatography difficult. What are my options?
A2: This is a common challenge, especially with structurally similar impurities.
-
Troubleshooting Steps:
-
Optimize the Eluent System: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., methanol or triethylamine for basic compounds) can improve separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 silica.
-
Consider an Alternative Purification Technique: If chromatography is ineffective, recrystallization might be a better option, provided the impurity has a different solubility profile.
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative with a significantly different polarity, which can then be easily separated.
-
Q3: I see a new spot on my TLC after letting the purified compound sit in the chromatography solvent for an extended period. What is happening?
A3: This is likely due to the decomposition of your compound on the silica gel, which can be acidic. This compound may be susceptible to hydrolysis to the corresponding 2-hydroxy derivative in the presence of trace amounts of water and an acidic surface.
-
Troubleshooting Steps:
-
Minimize Contact Time: Do not let the compound sit on the column for longer than necessary.
-
Neutralize the Silica Gel: You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidity.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Q4: How can I remove the hydrolyzed impurity, 6-methylthieno[2,3-d]pyrimidin-2-ol?
A4: The hydrolyzed impurity is more polar than the desired 2-chloro compound due to the presence of the hydroxyl group.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method. The more polar 2-hydroxy derivative will have a lower Rf value and will elute from the silica gel column much later than the 2-chloro product.
-
Recrystallization: It may be possible to find a solvent system where the 2-hydroxy impurity is significantly less soluble than the 2-chloro compound, allowing for its removal by filtration.
-
Technical Support Center: Optimizing Reaction Conditions for Thieno[2,3-d]pyrimidine Derivatization
Welcome to the technical support center for the synthesis and derivatization of thieno[2,3-d]pyrimidines. This biologically significant scaffold, a bioisostere of purine, is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its unique electronic properties and potential for catalyst interactions can present challenges during synthetic campaigns.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from general considerations to troubleshooting specific, high-impact reactions. Our goal is to explain the "why" behind a protocol, empowering you to make informed decisions for successful reaction optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial planning and setup of derivatization experiments.
Q1: I am planning a cross-coupling reaction. Which positions on the thieno[2,3-d]pyrimidine core are most reactive?
A1: The reactivity of the thieno[2,3-d]pyrimidine core is highly dependent on the nature of the reaction.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reactivity of a halo-thieno[2,3-d]pyrimidine typically follows the order of C-I > C-Br > C-Cl at a given position. The pyrimidine ring is generally electron-deficient, making positions C4 and C2 prime candidates for nucleophilic aromatic substitution or derivatization via a 4-chloro intermediate.[4] The thiophene ring's reactivity (positions C5 and C6) is more nuanced and can be influenced by substituents on the pyrimidine ring.
-
For Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration): The thiophene ring is the more electron-rich portion of the scaffold and is therefore more susceptible to electrophilic attack. Theoretical and experimental studies show that the α-carbon of the thiophene moiety (C6) is generally preferred for electrophilic attack over the β-carbon (C5).[5] However, the regioselectivity can be strongly influenced by existing substituents and reaction conditions.[6][7]
Q2: My 4-chloro-thieno[2,3-d]pyrimidine starting material is poorly soluble in common organic solvents like THF and Toluene. What can I do?
A2: Poor solubility is a frequent obstacle.[8] Here are several strategies to address it:
-
Solvent Screening: Expand your solvent screen to include more polar aprotic solvents like 1,4-dioxane, DMF, or DMA. For some cross-coupling reactions, mixtures of solvents like Toluene/Water or Dioxane/Water can improve solubility of both the organic substrate and inorganic base.[9]
-
Elevated Temperature: Most cross-coupling reactions are run at elevated temperatures (80-120 °C), which will significantly improve the solubility of your starting materials. Ensure your chosen solvent has an appropriate boiling point.
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle reactants across the phase boundary.
-
Structural Modification: If solubility issues persist and are severely impacting reactivity, consider synthesizing a derivative with solubilizing groups (e.g., long alkyl chains) if the overall synthetic strategy allows.
Q3: How do I choose the right palladium catalyst and ligand for my cross-coupling reaction?
A3: Catalyst selection is critical for success, especially with heteroaromatic substrates.[10]
-
For Suzuki-Miyaura Coupling: For routine couplings, Pd(PPh₃)₄ or in-situ systems generated from Pd(OAc)₂ and PPh₃ can be effective. For more challenging substrates, such as aryl chlorides or sterically hindered partners, modern electron-rich, bulky phosphine ligands are superior. Buchwald ligands (e.g., XPhos, SPhos) and their corresponding G3 or G4 palladacycle precatalysts offer high reactivity and stability.[10]
-
For Buchwald-Hartwig Amination: This reaction almost always requires specialized ligands. Electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential for promoting the challenging reductive elimination step. For coupling with electron-deficient heteroaromatic amines, ligands like DPPF have also shown success.[11][12]
A good starting point is to use a pre-formed, air-stable Pd(II) precatalyst, which ensures a reliable 1:1 or 1:2 Pd:Ligand ratio and avoids the need to handle pyrophoric phosphine ligands separately.[13]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides in-depth, scenario-based troubleshooting for common derivatization reactions.
Guide 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds, but failures are common.
-
Probable Cause 1: Inactive Catalyst System. The Pd(0) active species is not being generated or is decomposing.
-
Solution:
-
Degas Rigorously: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive inert atmosphere throughout the reaction.[9]
-
Switch Palladium Source: If using Pd(PPh₃)₄, which can degrade on storage, try an air-stable Pd(II) precatalyst like Pd(dppf)Cl₂ or a Buchwald palladacycle (e.g., XPhos-G3-Pd).[14] These are often more robust and provide more consistent results.[10]
-
Screen Ligands: If oxidative addition is slow (especially with aryl chlorides), a more electron-rich, bulky ligand is needed. Switch from PPh₃ to a Buchwald-type ligand like XPhos or SPhos to accelerate this key step.
-
-
-
Probable Cause 2: Inappropriate Base or Solvent. The base is critical for activating the boronic acid for transmetalation.
-
Solution:
-
Base Strength & Solubility: A common issue is an insoluble base.[15] While K₂CO₃ is a frequent choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly if transmetalation is the rate-limiting step. Ensure the base is finely powdered to maximize surface area.[14]
-
Aqueous vs. Anhydrous: Many Suzuki reactions benefit from a small amount of water (e.g., Dioxane/H₂O 4:1) to help dissolve the base and facilitate the catalytic cycle. However, if your substrate is sensitive to hydrolysis, anhydrous conditions with a base like K₃PO₄ might be necessary, though it may require a co-solvent or higher temperatures.[8]
-
-
-
Probable Cause 3: Boronic Acid Decomposition. Heteroaryl boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen).
-
Solution:
-
Check Boronic Acid Quality: Before use, check the purity of your boronic acid by ¹H or ¹¹B NMR. Significant decomposition may have occurred during storage.[16]
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronic esters are significantly more stable than their corresponding boronic acids and are less prone to decomposition. They are excellent alternatives for challenging couplings.
-
Reaction Conditions: Use milder bases like KF or add the boronic acid portion-wise to minimize its exposure to harsh conditions before it can couple.
-
-
Caption: A decision tree for troubleshooting a failed Suzuki-Miyaura coupling reaction.
Guide 2: Buchwald-Hartwig C-N Amination
This reaction is indispensable for installing amine functionalities, but it is highly sensitive to reaction parameters.
-
Probable Cause 1: Incorrect Ligand/Catalyst Choice. The C-N reductive elimination step is often the most difficult part of the cycle and is highly dependent on the ligand.
-
Solution:
-
Screen Modern Ligands: Standard ligands like PPh₃ or BINAP are rarely effective. A screen of specialized Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is essential. The choice depends heavily on the amine and halide coupling partners.[12]
-
Use an Appropriate Precatalyst: Use a well-defined Pd(II) precatalyst to ensure an accurate ligand-to-metal ratio. This improves reproducibility compared to generating the catalyst in situ from sources like Pd₂(dba)₃.[17]
-
-
-
Probable Cause 2: Base Incompatibility. The choice of base is critical and can make or break the reaction.
-
Solution:
-
Strong vs. Weak Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are the standard and are often required to deprotonate the amine.[15] However, if your thieno[2,3-d]pyrimidine contains base-sensitive functional groups (e.g., esters), these strong bases can cause decomposition.
-
Alternative for Sensitive Substrates: For sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, although they may require higher temperatures or longer reaction times.[15] Screening bases is a mandatory step in optimization.
-
-
-
Probable Cause 3: Catalyst Inhibition. The nitrogen atoms within the thieno[2,3-d]pyrimidine core or the amine coupling partner can coordinate to the palladium center and inhibit catalysis.
-
Solution:
-
Use Bulky Ligands: Sterically hindered ligands like XPhos not only promote reductive elimination but also create a bulky environment around the palladium center, which can disfavor unproductive coordination from the heterocyclic substrate.[10]
-
Increase Catalyst Loading: If inhibition is suspected, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome the issue, though this is a less elegant solution.
-
-
| Reaction Type | Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Aryl Bromide/Iodide | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 |
| Suzuki-Miyaura | Aryl Chloride | XPhos-G3-Pd (2%) | N/A | K₃PO₄ (2.0) | t-AmylOH | 110 |
| Buchwald-Hartwig | Aryl Bromide | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu (1.5) | Toluene | 110 |
| Buchwald-Hartwig | Aryl Chloride | RuPhos-G3-Pd (2%) | N/A | LHMDS (1.5) | THF | 80 |
Note: These are starting points. Optimization is crucial for each specific substrate combination.
Part 3: Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 4-Chloro-thieno[2,3-d]pyrimidine
This protocol is a representative starting point and must be optimized for specific substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-chloro-thieno[2,3-d]pyrimidine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., XPhos-G3-Pd, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journalcsij.com [journalcsij.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Chloro-6-methylthieno[2,3-d]pyrimidine Degradation Pathways
Welcome to the technical support center for 2-Chloro-6-methylthieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its potential degradation pathways, offering field-proven insights and validated protocols to ensure the integrity of your research.
Introduction
This compound is a heterocyclic compound belonging to the thienopyrimidine family, a scaffold known for its diverse biological activities and significance in medicinal chemistry.[1][2] Understanding the stability and degradation pathways of this molecule is critical for the development of analytical methods, formulation, and ensuring the safety and efficacy of potential drug candidates.[3][4] This guide provides a proactive approach to identifying and mitigating potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound that has been stored for a short period. What could be the cause?
A1: The appearance of new peaks in your chromatogram likely indicates degradation of the parent compound. Thienopyrimidine structures can be susceptible to several degradation pathways, primarily hydrolysis and oxidation. The chloro substituent at the 2-position of the pyrimidine ring is a potential site for nucleophilic substitution, including hydrolysis, while the electron-rich thiophene ring is prone to oxidation.
To confirm this, you should perform forced degradation studies under hydrolytic (acidic and basic) and oxidative conditions. This will help you to generate the potential degradation products and confirm their retention times relative to the peaks observed in your sample.
Q2: What are the most likely degradation products of this compound?
A2: Based on the structure, the most probable degradation pathways are:
-
Hydrolysis: The chlorine atom at the C2 position can be displaced by a hydroxyl group, leading to the formation of 2-Hydroxy-6-methylthieno[2,3-d]pyrimidine. This is a common pathway for chloro-substituted pyrimidines.
-
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of an S-oxide and subsequently a sulfone.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. The specific products of photodegradation can be complex and may involve ring cleavage or dimerization. Studies on similar chlorinated aromatic compounds have shown that photodegradation can lead to a variety of products.[7][8]
The following diagram illustrates the predicted primary degradation pathways:
graph DegradationPathways { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
Parent [label="this compound"]; Hydrolysis_Product [label="2-Hydroxy-6-methylthieno[2,3-d]pyrimidine"]; Oxidation_Product_SO [label="this compound S-oxide"]; Oxidation_Product_SO2 [label="this compound S,S-dioxide (Sulfone)"];
Parent -> Hydrolysis_Product [label="Hydrolysis (H₂O/H⁺ or OH⁻)"]; Parent -> Oxidation_Product_SO [label="Oxidation ([O])"]; Oxidation_Product_SO -> Oxidation_Product_SO2 [label="Further Oxidation ([O])"]; }
Caption: Predicted primary degradation pathways of this compound.Q3: How can I design a forced degradation study for this compound?
A3: A well-designed forced degradation study will expose the compound to stress conditions to generate its likely degradation products.[3][4] This is essential for developing a stability-indicating analytical method. The study should include the following conditions:
| Stress Condition | Recommended Parameters | Potential Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the 2-chloro group |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the 2-chloro group |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the thiophene sulfur |
| Thermal Degradation | Solid-state at 80°C for 48 hours | Assess solid-state stability |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) and visible light | Formation of various photoproducts |
Note: The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation. You may need to adjust the stress conditions (time, temperature, reagent concentration) to achieve this target degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Solution
Problem: You observe significant degradation of this compound in your working solution within a few hours.
Troubleshooting Steps:
-
Solvent Check:
-
Causality: The choice of solvent can significantly impact stability. Protic solvents, especially under non-neutral pH conditions, can facilitate hydrolysis of the 2-chloro substituent.
-
Action: Prepare fresh solutions in aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) and compare the stability with your current solvent. Ensure the solvent is of high purity and free from acidic or basic impurities.
-
-
pH Control:
-
Causality: The compound may be unstable at certain pH values.
-
Action: Buffer your solution to a neutral pH (around 7.0) if compatible with your experimental setup. Perform a quick pH stability screen by dissolving the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and analyzing at different time points.
-
-
Light Exposure:
-
Causality: Thienopyrimidines can be light-sensitive.
-
Action: Protect your solutions from light by using amber vials or wrapping them in aluminum foil. Compare the stability of a light-protected sample with one exposed to ambient light.
-
Issue 2: Inconsistent Results in Biological Assays
Problem: You are getting variable results in your biological assays, suggesting a change in the concentration of the active compound.
Troubleshooting Steps:
-
Stability in Assay Media:
-
Causality: The compound may be degrading in the cell culture media or assay buffer over the course of the experiment.
-
Action: Incubate this compound in the assay media under the same conditions as your experiment (e.g., 37°C, 5% CO₂) but without cells or other biological components. Analyze the concentration of the parent compound at different time points (e.g., 0, 2, 8, 24 hours) using a validated HPLC method.
-
-
Adsorption to Labware:
-
Causality: Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration in solution.
-
Action: Compare the recovery of the compound from different types of labware (e.g., polypropylene vs. glass). Pre-treating the labware with a blocking agent like bovine serum albumin (BSA) might be necessary for sensitive assays.
-
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
Objective: To investigate the hydrolytic stability of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating block or water bath
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
Acid Hydrolysis: a. In a clean vial, add an appropriate volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL. b. Place the vial in a heating block at 60°C. c. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). d. Neutralize the acidic samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: a. In a separate vial, add the same volume of the stock solution to 0.1 M NaOH. b. Follow the same heating and sampling procedure as for acid hydrolysis. c. Neutralize the basic samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Control: Prepare a sample in pure water and keep it at the same temperature to serve as a control.
-
Analyze all samples by HPLC to determine the percentage of degradation.
Protocol 2: Oxidative Degradation Study
Objective: To assess the susceptibility of the compound to oxidation.
Materials:
-
This compound
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
HPLC system
Procedure:
-
Prepare a stock solution of the compound in acetonitrile (1 mg/mL).
-
In a vial, add a known volume of the stock solution to 3% H₂O₂ to obtain a final concentration of about 100 µg/mL.
-
Keep the vial at room temperature, protected from light.
-
Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the samples directly by HPLC.
The following workflow diagram outlines the process for conducting a forced degradation study:
Caption: Workflow for a comprehensive forced degradation study.
References
- 1. Buy Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (EVT-2653159) | 565166-96-3 [evitachem.com]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. biomedres.us [biomedres.us]
- 5. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-6-methylthieno[2,3-d]pyrimidine
This guide provides comprehensive technical support for the handling, storage, and troubleshooting of 2-Chloro-6-methylthieno[2,3-d]pyrimidine (CAS No: 1225875-20-6). As a key heterocyclic building block in medicinal chemistry and drug discovery, its stability and purity are paramount for reproducible experimental outcomes.[1][2] This document is intended for researchers, chemists, and laboratory professionals.
Section 1: Hazard Identification and Safety Summary
Before handling this compound, it is critical to be fully aware of its potential hazards. Thienopyrimidine derivatives, particularly chlorinated ones, should be treated as potentially hazardous substances.[3][4] The information below is synthesized from data on structurally related compounds and general principles for handling chlorinated heterocycles.[5][6]
Table 1: Core Safety Information
| Category | Details | Source(s) |
|---|---|---|
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4] |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact, ingestion. |[5][7] |
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Note that some chlorinated compounds can penetrate disposable gloves over time; change them frequently and immediately if contamination is suspected.[6] | To prevent skin irritation and potential absorption.[7] |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. | To protect against dust particles and splashes causing serious eye irritation.[8] |
| Skin/Body Protection | Laboratory coat. | To prevent contamination of personal clothing.[7] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] | To minimize the risk of inhaling dust, which may cause respiratory irritation.[3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For maximum shelf-life, refrigeration is recommended.[7] The chloro-substituent on the pyrimidine ring is a potential site for hydrolysis, making exclusion of moisture critical. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice, especially for long-term storage or if the container will be opened frequently.
Q2: What common solvents can be used to dissolve this compound?
A2: While specific solubility data is not widely published and should be determined empirically on a small scale, compounds with a thienopyrimidine core are often soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, and N,N-Dimethylformamide (DMF).[9] Solubility in alcohols like ethanol may be more limited. For reaction purposes, always use anhydrous solvents to prevent potential side reactions.
Q3: What chemical classes are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents and strong acids.[8] The thienopyrimidine scaffold can be susceptible to oxidation, and the pyrimidine ring's nitrogen atoms are basic, meaning they will react exothermically with strong acids.
Q4: Is this compound sensitive to light or air?
A4: While specific data on this molecule is limited, many complex organic molecules can be sensitive to light and air over long periods. The "best practice" approach is to store it in an amber vial to protect from light and, as mentioned, in a tightly sealed container (preferably under an inert atmosphere) to protect from air and moisture.[8]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution & Explanation |
| The white/off-white solid has developed a yellow or brown tint in storage. | 1. Degradation: The compound may have degraded due to exposure to moisture, air, or light. The chloro- group can be susceptible to hydrolysis, or other parts of the heterocyclic ring may have oxidized. 2. Impurity: The discoloration may have been present from the supplier or is an impurity that has changed over time. | 1. Re-evaluate Storage: Immediately check your storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry environment. Consider purging the vial with an inert gas before re-sealing. 2. Purity Check: Before use, run a quick purity analysis (e.g., TLC, LC-MS, or ¹H NMR) to assess the integrity of the material. If significant degradation is observed, it is recommended to acquire a fresh batch to ensure experimental reproducibility. |
| My reaction yields are inconsistent or lower than expected. | 1. Reagent Purity: As with the discoloration issue, the starting material may have degraded, reducing the amount of active reagent. 2. Moisture: The presence of water in your reaction (from the compound, solvents, or atmosphere) could be hydrolyzing the starting material or interfering with your reaction mechanism. | 1. Verify Purity: Always confirm the purity of your starting material before beginning a sensitive reaction. 2. Use Anhydrous Conditions: Dry your solvents using standard laboratory procedures. Handle the compound quickly and, if possible, in a glovebox or under a stream of inert gas to minimize exposure to atmospheric moisture. |
| The compound is not dissolving in my chosen reaction solvent. | 1. Incorrect Solvent Choice: The polarity and nature of the solvent may not be suitable for this specific molecule. 2. Insufficient Energy: The dissolution process may be kinetically slow at room temperature. | 1. Test Solvents: On a microscale, test solubility in a range of common organic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO) to find a suitable one for your reaction conditions. 2. Gentle Warming/Sonication: Try gently warming the mixture or placing it in an ultrasonic bath. This can often help overcome the activation energy barrier for dissolution. Perform this with caution, ensuring the temperature does not exceed the boiling point of the solvent or cause degradation of the compound. |
Section 4: Standard Operating Procedures (SOPs)
These protocols are designed to ensure safety and maintain the integrity of the compound.
SOP 1: Protocol for Receiving and Storing Compound
-
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage.
-
Verification: Cross-reference the supplier label, CAS number (1225875-20-6), and any accompanying certificate of analysis with your purchase order to confirm you have the correct material.
-
PPE: Before handling the vial, don the appropriate PPE (lab coat, gloves, safety glasses).
-
Labeling: If transferring to a new container or if the supplier label is insufficient, create a clear, legible label including the full chemical name, CAS number, date received, and relevant hazard pictograms.
-
Initial Storage: Place the tightly sealed container in a designated, ventilated storage area. For optimal stability, this should be a refrigerator.[7]
-
Log Entry: Record the compound's arrival, quantity, and storage location in your chemical inventory system.
SOP 2: Protocol for Weighing and Dispensing
-
Work Area Preparation: All handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.[5]
-
Gather Materials: Bring the compound, a clean spatula, weighing paper or a tared vial, and your lab notebook to the fume hood.
-
Equilibration: If the compound is stored in a refrigerator, allow the container to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Dispensing: Carefully open the container. Using a clean spatula, dispense the desired amount of solid onto the weighing paper or into the tared vial. Work gently to avoid creating airborne dust.[10]
-
Sealing: Immediately and securely seal the main container. If possible, purge the headspace with an inert gas (e.g., Argon) before sealing to protect the remaining material.
-
Cleanup: Clean the spatula thoroughly. Dispose of any contaminated weighing paper or disposable materials in the designated solid chemical waste container. Wipe down the balance and the fume hood sash/surface.[7]
-
Return to Storage: Promptly return the main container to its proper storage location.[8]
Section 5: Emergency Procedures Workflow
In the event of an accidental spill or personal exposure, a rapid and correct response is critical. The following workflow outlines the necessary steps.
Caption: Workflow for Spill and Exposure Response.
Section 6: References
-
Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylthieno 2,3-d pyrimidine 76872-23-6. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (2024, April 1). Safety Data Sheet - 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021, December 24). Safety Data Sheet - 4,6-Dichloro-2-(methylthio)pyrimidine. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024, March 29). Safety Data Sheet - 2,4-Dichloro-6-methylpyrimidine. Retrieved from --INVALID-LINK--
-
Gising, J., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Echemi. (n.d.). 4-CHLORO-6-IODO-THIENO[2,3-D]PYRIMIDINE Safety Data Sheets. Retrieved from --INVALID-LINK--
-
Fluorochem. (n.d.). 2-Chloro-6-methylthieno[3,2-d]pyrimidine. Retrieved from --INVALID-LINK--
-
University of Arkansas Environmental Health and Safety. (n.d.). Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Retrieved from --INVALID-LINK--
-
Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from --INVALID-LINK--
-
IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from --INVALID-LINK--
-
European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from --INVALID-LINK--
-
European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from --INVALID-LINK--
-
Occupational Safety and Health Administration (OSHA). (2020, December 15). 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN). Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 24). 4-CHLOROTHIENO[2,3-D]PYRIMIDINE. Retrieved from --INVALID-LINK--
-
Hassan, A., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, October 5). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from --INVALID-LINK--
-
PubMed. (2019, April 1). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Chlorothieno[2,3-d]pyrimidine. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2024, February 29). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][7][11]triazolo[1,5-a]pyrimidine Derivatives. Retrieved from --INVALID-LINK--
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. echemi.com [echemi.com]
- 5. enhs.uark.edu [enhs.uark.edu]
- 6. ecolink.com [ecolink.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-CHLOROTHIENO[2,3-D]PYRIMIDINE | 14080-59-2 [chemicalbook.com]
- 10. capotchem.cn [capotchem.cn]
- 11. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
Validation & Comparative
A Comparative Guide to Thieno[2,3-d]pyrimidine-Based EGFR Inhibitors and Their Marketed Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The thieno[2,3-d]pyrimidine scaffold has emerged as a promising bioisostere of the quinazoline core found in many first and second-generation EGFR inhibitors, offering a novel chemical space for the development of potent and selective anticancer agents.[1][2] This guide provides a comparative analysis of a representative thieno[2,3-d]pyrimidine-based EGFR inhibitor against established clinical agents: Gefitinib, Erlotinib, Afatinib, and Osimertinib.
Disclaimer: Extensive literature searches did not yield publicly available experimental data on the specific EGFR inhibitory activity of 2-Chloro-6-methylthieno[2,3-d]pyrimidine. Therefore, for the purpose of this comparative guide, we will utilize a representative and well-characterized thieno[2,3-d]pyrimidine derivative from published literature, Compound 5b (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)thieno[2,3-d]pyrimidin-4-amine) , which has documented anti-EGFR activity.[3] This allows for a meaningful comparison of the thieno[2,3-d]pyrimidine scaffold's potential against established inhibitors.
The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, belonging to the ErbB family of receptor tyrosine kinases.[4] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation cascade triggers a network of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[5] In many cancers, aberrant EGFR activation, through mutations or overexpression, leads to uncontrolled cell growth and tumor progression.[5]
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling cascade and the mechanism of action of tyrosine kinase inhibitors.
A Comparative Look at EGFR Inhibitors: Mechanism and Potency
EGFR inhibitors are broadly classified into different generations based on their mechanism of action and selectivity.
-
First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib are reversible inhibitors that compete with ATP at the tyrosine kinase domain of EGFR.[6][7] They are most effective against tumors harboring activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[8]
-
Second-Generation (Irreversible Pan-HER Inhibitors): Afatinib irreversibly binds to the kinase domain of EGFR, as well as other members of the HER family (HER2 and HER4).[9] This broader activity can be beneficial but may also lead to increased side effects.
-
Third-Generation (Mutant-Selective Irreversible Inhibitors): Osimertinib is designed to irreversibly inhibit EGFR, with a strong preference for the T790M resistance mutation that often arises after treatment with first-generation inhibitors, while sparing wild-type EGFR.[10]
-
Thieno[2,3-d]pyrimidines (Investigational): This class of compounds, including our representative Compound 5b, acts as ATP-competitive inhibitors.[3] Their thieno[2,3-d]pyrimidine core serves as a bioisostere for the quinazoline ring, interacting with the hinge region of the EGFR kinase domain.[1][2]
Performance Snapshot: Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for the compared inhibitors against wild-type EGFR and the T790M mutant.
| Inhibitor | Generation | EGFR (Wild-Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) |
| Compound 5b | Investigational | 37.19[3] | 204.10[3] |
| Gefitinib | First | ~26-57[6] | Resistant[11] |
| Erlotinib | First | ~2[7] | Resistant[8] |
| Afatinib | Second | Varies (potent) | Less effective than against activating mutations[11] |
| Osimertinib | Third | Varies (less potent than against mutants) | Potent inhibition[12] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented is a compilation from various sources for comparative purposes.
Experimental Methodologies for Evaluating EGFR Inhibitors
The following are detailed protocols for key in vitro assays used to characterize the performance of EGFR inhibitors.
Biochemical EGFR Kinase Assay (ADP-Glo™ Format)
This assay directly measures the enzymatic activity of purified EGFR and the inhibitory effect of a compound.
Workflow for Biochemical EGFR Kinase Assay
Caption: Workflow for a biochemical EGFR kinase assay using ADP-Glo™.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO.
-
Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase assay buffer.
-
Prepare a solution of ATP at the desired concentration in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted test inhibitor to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the diluted EGFR enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (CellTiter-Glo® Format)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling.
Workflow for Cell-Based Viability Assay
Caption: Workflow for a cell-based viability assay using CellTiter-Glo®.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed EGFR-dependent cancer cells (e.g., HCC827, NCI-H1975) into a 96-well plate at a predetermined density.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Add the diluted inhibitor to the appropriate wells. Include vehicle-treated (e.g., DMSO) and no-cell controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting percent viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blotting for EGFR Signaling Pathway
Western blotting is used to visualize the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Workflow for Western Blotting
Caption: General workflow for Western blot analysis of EGFR signaling.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Culture EGFR-dependent cells and treat with the test inhibitor for a specified time. In some experiments, cells are stimulated with EGF to induce EGFR phosphorylation.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated EGFR, total EGFR, phosphorylated AKT, total AKT).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation. It is crucial to normalize the phosphorylated protein signal to the total protein signal to account for any differences in protein loading.
-
Conclusion
The thieno[2,3-d]pyrimidine scaffold represents a versatile and promising platform for the development of novel EGFR inhibitors. As demonstrated by the representative Compound 5b, these molecules can exhibit potent inhibitory activity against both wild-type and mutant forms of EGFR.[3] A direct comparison with established inhibitors like Gefitinib, Erlotinib, Afatinib, and Osimertinib highlights the competitive potential of this chemical class. However, the precise efficacy and selectivity of any new thieno[2,3-d]pyrimidine derivative, such as the titular this compound, can only be definitively determined through rigorous experimental evaluation using the standardized protocols outlined in this guide. Future research focusing on the synthesis and biological characterization of a wider range of substituted thieno[2,3-d]pyrimidines will be crucial in identifying candidates with superior potency, selectivity, and pharmacokinetic properties for clinical development.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
A Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives: A Guide for Drug Discovery Professionals
The thieno[2,3-d]pyrimidine scaffold is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural analogy to purine bases and its broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparative analysis of thieno[2,3-d]pyrimidine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) of these compounds, supported by experimental data, and provide detailed methodologies for their synthesis and biological evaluation.
The thieno[2,3-d]pyrimidine core, an isostere of adenine, provides a unique framework for the design of targeted therapies.[1] Its fused ring system allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. This versatility has led to the development of numerous derivatives with potent inhibitory effects against various enzymes and receptors implicated in disease.[2]
Synthetic Strategies: Building the Thieno[2,3-d]pyrimidine Core
A common and efficient method for the synthesis of the thieno[2,3-d]pyrimidine scaffold is the Gewald reaction.[3] This one-pot, multi-component reaction provides a straightforward route to highly functionalized 2-aminothiophenes, which are key intermediates in the synthesis of thieno[2,3-d]pyrimidines.
Experimental Protocol: General Synthesis of Thieno[2,3-d]pyrimidine Derivatives via Gewald Reaction
-
Step 1: Synthesis of 2-Aminothiophene Intermediate. To a mixture of an active methylene nitrile (e.g., malononitrile), a carbonyl compound (e.g., a ketone or aldehyde), and elemental sulfur in a suitable solvent (e.g., ethanol or dimethylformamide), a catalytic amount of a base (e.g., triethylamine or morpholine) is added. The reaction mixture is typically stirred at room temperature or heated to reflux.
-
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one Core. The isolated 2-aminothiophene-3-carbonitrile is then cyclized. A common method involves heating with formic acid or formamide to yield the corresponding 4-aminothieno[2,3-d]pyrimidine. Alternatively, reaction with urea or guanidine can lead to 2,4-disubstituted thieno[2,3-d]pyrimidines.
-
Step 3: Functionalization. The thieno[2,3-d]pyrimidine core can be further modified at various positions. For instance, the 4-oxo group can be converted to a 4-chloro group using a chlorinating agent like phosphoryl chloride.[4] This 4-chloro intermediate is a versatile precursor for nucleophilic substitution reactions with various amines to introduce diversity.[4]
Caption: General synthetic workflow for thieno[2,3-d]pyrimidine derivatives.
Anticancer Activity: Targeting Key Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[5][6]
EGFR Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and differentiation.[5] Mutations and overexpression of EGFR are common in various cancers, making it an attractive therapeutic target. Several thieno[2,3-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[7]
Comparative Analysis of EGFR Inhibitors
| Compound | R1 | R2 | IC50 (μM) vs. A549 (Lung Cancer) | IC50 (μM) vs. MCF7 (Breast Cancer) | Reference |
| Doxorubicin (Control) | - | - | - | - | [7] |
| Compound 2a | H | 4-Methylpiperazin-1-yl | 13.40 | Comparable to Doxorubicin | [7] |
| Compound 4d | CH3 | N-Phenylpiperazin-1-yl | - | Comparable to Doxorubicin | [7] |
Structure-Activity Relationship (SAR) Summary:
-
The 4-substituted amino group is a key pharmacophore for EGFR inhibitory activity, mimicking the binding of approved quinazoline-based inhibitors.[7]
-
The nature of the substituent at the 4-position significantly influences potency and selectivity. For instance, the presence of a piperazine or morpholine moiety often enhances activity.
Caption: Simplified EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
PI3K Inhibitors
The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. Thieno[2,3-d]pyrimidine derivatives have been designed to target PI3K, a family of lipid kinases.[6]
Comparative Analysis of PI3K Inhibitors
| Compound | R Group | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
| VIb | 3-OH, 5-OCH3 on 2-phenyl ring | 72 | 84 | [6] |
Structure-Activity Relationship (SAR) Summary:
-
The presence of a morpholine moiety at the 4-position is a common feature in many potent PI3K inhibitors.[6]
-
Substitutions on the 2-aryl ring significantly impact the inhibitory activity against different PI3K isoforms. For instance, hydroxyl and methoxy groups at the meta and para positions of the phenyl ring have been shown to be beneficial for activity.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Preparation of Reagents: Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT), ATP solution, substrate (e.g., a specific peptide for the kinase), and the test compounds (thieno[2,3-d]pyrimidine derivatives) at various concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase, the specific substrate, and the test compound. Initiate the reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate into the substrate, or luminescence-based assays that quantify the amount of ADP produced.[8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
Anti-inflammatory Activity: Modulating Inflammatory Responses
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and cancer. Thieno[2,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and phosphodiesterases (PDE).[9][10]
Comparative Analysis of Anti-inflammatory Derivatives
| Compound | Target | In Vitro Activity | In Vivo Activity (Carrageenan-induced paw edema) | Reference |
| Indomethacin (Control) | COX-1/COX-2 | - | Potent inhibition | [10] |
| Compound 4a-f | Not specified | Showed anti-inflammatory activity | Comparable to indomethacin | [10] |
| Compound 173 | PDE4B/PDE4D | IC50 = 2.0 μM (PDE4B), 3.14 μM (PDE4D) | - | [9] |
Structure-Activity Relationship (SAR) Summary:
-
Derivatives with a triazolothienopyrimidine core have shown promising anti-inflammatory and analgesic activities.[10]
-
For PDE4 inhibition, the presence of a 4,5,6,7-tetrahydro-1H-indazole-5-carbonitrile moiety has been identified as a key structural feature for potent activity.[9]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a protein solution (e.g., bovine serum albumin or egg albumin) and the test compound at various concentrations.
-
Induction of Denaturation: Induce protein denaturation by heating the reaction mixture at a specific temperature (e.g., 70°C) for a set time.
-
Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer at a specific wavelength (e.g., 660 nm).
-
Calculation: Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.[11][12]
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thieno[2,3-d]pyrimidine derivatives have shown promising activity against a range of bacteria and fungi.[13][14]
Comparative Analysis of Antimicrobial Derivatives
| Compound | Target Organism | Activity | Reference |
| Compound 2 | Gram-positive bacteria (MRSA, VRSA, VISA, VRE) | Potent activity (MIC 2–16 mg/L) | [13] |
| Compound 9b | Aspergillus fumigatus, Candida albicans, Staphylococcus aureus, Bacillus subtilis, Salmonella sp., Escherichia coli | Strong effect | [15] |
Structure-Activity Relationship (SAR) Summary:
-
The substitution pattern on the thieno[2,3-d]pyrimidine core plays a crucial role in determining the antimicrobial spectrum and potency.
-
Certain derivatives have shown selective and potent activity against multi-drug resistant Gram-positive bacteria.[13]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the test compounds to obtain a range of concentrations.
-
Inoculation: Add the microbial inoculum to each well containing the test compound. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.[16]
References
- 1. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com.cn [promega.com.cn]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Assay | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-methylthieno[2,3-d]pyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific subclass: 2-Chloro-6-methylthieno[2,3-d]pyrimidine analogs. By leveraging this key building block, researchers can explore diverse chemical space, particularly through modifications at the C4 position, to develop novel therapeutics targeting a range of kinases implicated in diseases such as cancer.[3][4]
The this compound Core: A Versatile Scaffold
The this compound moiety serves as a crucial starting point for the synthesis of a library of analogs. The chlorine atom at the 2-position and the methyl group at the 6-position are key features that influence the molecule's overall conformation and interaction with target proteins. The chloro group, in particular, acts as a versatile chemical handle, allowing for nucleophilic substitution reactions to introduce a variety of functional groups, thereby enabling extensive SAR studies.[5]
Structure-Activity Relationship (SAR) Analysis
The biological activity of thieno[2,3-d]pyrimidine analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections delve into the SAR of modifications at key positions, supported by experimental data from published literature.
Substitutions at the C4-Position: A Gateway to Potency
The C4 position of the thieno[2,3-d]pyrimidine ring is a primary site for modification, often involving the introduction of various amino groups. The nature of the substituent at this position plays a critical role in determining the inhibitory potency and selectivity of the resulting compounds against different kinases.
One study on 4-aminothieno[2,3-d]pyrimidine derivatives as inhibitors of protein kinase CK2 highlights the importance of an aniline moiety at the C4 position. The introduction of a benzoic acid group on this aniline ring led to a significant increase in potency.
| Compound | R Group at C4 | Target Kinase | IC50 (µM) |
| 5n | 3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid | CK2 | 0.008[6] |
| 5g | 3-(5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid | CK2 | 0.065[6] |
| 5e | 3-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid | CK2 | 0.01[6] |
Table 1: Comparison of the inhibitory activity of 4-anilino-thieno[2,3-d]pyrimidine derivatives against protein kinase CK2.[6]
The data clearly indicates that the presence of a 6-methyl group in compound 5n contributes to a nearly 8-fold increase in potency compared to its des-methyl analog 5g . This suggests that the methyl group at the 6-position may be involved in favorable hydrophobic interactions within the ATP-binding pocket of CK2.
The Influence of Substituents at the C2 and C5/C6 Positions
While the C4 position is a hot spot for modifications, substituents at other positions also significantly impact biological activity. For instance, in a series of 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives evaluated as cyclooxygenase 2 (COX-2) inhibitors, the nature of the substituent at the 2-position was found to be critical for potency and selectivity.
| Compound | R Group at C2 | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5 | 4-fluorophenyl | 42.19 | 202.96 | 4.81[7] |
| Indomethacin | - | 18.3 | 0.68 | 0.04[7] |
Table 2: In vitro COX-1 and COX-2 inhibitory activity of a 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivative.[7]
In this case, the presence of a 4-fluorophenyl group at the C2 position in compound 5 resulted in potent and selective inhibition of COX-2. This highlights that even with a methyl group at the 6-position, modifications at the 2-position can drastically alter the biological target and activity profile of the thieno[2,3-d]pyrimidine scaffold.
Experimental Protocols
To facilitate further research and validation of the SAR findings, detailed experimental protocols for key assays are provided below.
Synthesis of 4-Anilino-Substituted 2-Chloro-6-methylthieno[2,3-d]pyrimidines
A general procedure for the synthesis of 4-anilino-substituted analogs involves the nucleophilic aromatic substitution of the chloro group at the C4 position of a 2,4-dichlorothieno[2,3-d]pyrimidine intermediate with the desired aniline.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shorter procedure to access Thieno[2,3-d]pyrimidines – openlabnotebooks.org [openlabnotebooks.org]
- 6. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
Validating the Biological Activity of 2-Chloro-6-methylthieno[2,3-d]pyrimidine: A Comparative Guide for the Senior Application Scientist
In the landscape of modern drug discovery, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, lauded for its bioisosteric resemblance to purine and its consequent broad-spectrum biological activities.[1][2] This guide focuses on a key building block within this class: 2-Chloro-6-methylthieno[2,3-d]pyrimidine. While this compound itself is more of a synthetic intermediate than a potent biological agent, its true value lies in its versatility as a scaffold for generating novel derivatives with significant therapeutic potential, particularly as kinase inhibitors in oncology.[3][4]
This document will provide a comprehensive framework for validating the biological activity of derivatives synthesized from this compound. We will objectively compare the performance of these derivatives with established alternatives, supported by detailed experimental protocols and data. This guide is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this chemical series.
The Strategic Importance of the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine nucleus is considered a bioisostere of quinazoline, a core component of several FDA-approved kinase inhibitors.[1][5][6] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to effectively compete with ATP at the kinase domain of various oncogenic proteins, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] The 2-chloro substituent on the pyrimidine ring is a chemically reactive site, ideal for nucleophilic substitution, allowing for the introduction of a diverse array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives
While direct biological activity data for this compound is limited, the extensive literature on its derivatives provides a strong rationale for its use as a starting material. Below is a comparative summary of the activities of representative thieno[2,3-d]pyrimidine derivatives and established kinase inhibitors.
| Compound/Derivative | Target(s) | Reported IC50 | Cell Line(s) | Citation(s) |
| Thieno[2,3-d]pyrimidine Derivatives | ||||
| 6-methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]pyrimidine | Anticancer | Potent inhibitor | Tumor cells | [1][5] |
| Compound 17f (a thieno[2,3-d]pyrimidine derivative) | VEGFR-2 | 2.80 ± 0.16 µM | HCT-116 | [7][8] |
| 4.10 ± 0.45 µM | HepG2 | [7][8] | ||
| Compound l (a thieno[2,3-d]pyrimidin-4-amine derivative) | Anticancer | 27.6 µM | MDA-MB-231 | [6] |
| Compound KD-8 (a thieno[2,3-d]pyrimidine derivative) | KRAS G12D | 2.1 µM (average) | Panc1, SW1990, CT26 | [9] |
| Established Kinase Inhibitors (Benchmarks) | ||||
| Gefitinib (Iressa®) | EGFR | 0.033 µM | N/A (in vitro) | [10] |
| 3.98 µM (median) | Various solid tumors | [10] | ||
| 13.06 nM - 77.26 nM | HCC827, PC9 | [11] | ||
| Sorafenib (Nexavar®) | VEGFR-2, Raf-1 | 90 nM (VEGFR-2) | N/A (in vitro) | [12] |
| 6 nM (Raf-1) | N/A (in vitro) | [12] | ||
| 1-2 µM | Glioblastoma cells | [13] |
Experimental Validation Workflow
The following section outlines a logical workflow for the synthesis and biological validation of novel derivatives of this compound.
Caption: Experimental workflow for validating derivatives of this compound.
Detailed Experimental Protocols
General Synthesis of 2-Substituted-6-methylthieno[2,3-d]pyrimidine Derivatives
This protocol is a generalized procedure based on common synthetic routes for thieno[2,3-d]pyrimidine derivatives.[5]
Rationale: The chloro group at the 2-position is an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various side chains to explore structure-activity relationships.
Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., anhydrous DMF or isopropanol), add the desired nucleophile (e.g., a primary or secondary amine, or an alcohol; 1.1-1.5 equivalents).
-
Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine; 2-3 equivalents) to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-substituted derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assessment: MTT Assay
Rationale: The MTT assay is a robust and widely used colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.[14][15][16]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drugs (e.g., Gefitinib, Sorafenib) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay: VEGFR-2
Rationale: To determine the direct inhibitory effect of the synthesized compounds on the enzymatic activity of VEGFR-2, a luminescence-based kinase assay is employed. This assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase.[2][17][18][19]
Protocol (based on ADP-Glo™ or similar luminescence-based assay):
-
Reagent Preparation: Prepare 1x Kinase Buffer, ATP solution, and the substrate solution (e.g., Poly (Glu, Tyr) 4:1) according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Sorafenib) in 1x Kinase Buffer with a constant percentage of DMSO.
-
Kinase Reaction:
-
In a white 96-well plate, add the test compounds, positive control (kinase + substrate + ATP, no inhibitor), and blank (substrate + ATP, no kinase).
-
Add the VEGFR-2 enzyme to the appropriate wells.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
Luminescence Reading: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the "blank" reading from all other readings. Calculate the percentage of kinase inhibition relative to the positive control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Visualization
The following diagrams illustrate the signaling pathways of EGFR and VEGFR-2, highlighting the point of inhibition by thieno[2,3-d]pyrimidine derivatives.
Caption: EGFR signaling pathway and inhibition by thieno[2,3-d]pyrimidine derivatives.
Caption: VEGFR-2 signaling pathway and inhibition by thieno[2,3-d]pyrimidine derivatives.
Conclusion
This compound represents a valuable and versatile starting point for the development of novel, potent, and selective kinase inhibitors. By leveraging the synthetic accessibility of the 2-position, a wide range of derivatives can be generated and systematically evaluated. The experimental framework provided in this guide, from synthesis and cytotoxicity screening to target-specific enzymatic assays, offers a robust pathway for validating the biological activity of these new chemical entities. The ultimate goal is to identify lead compounds with superior efficacy and selectivity compared to existing therapies, thereby contributing to the advancement of targeted cancer treatment.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncology-central.com [oncology-central.com]
- 13. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
Comparative Efficacy Analysis: 2-Chloro-6-methylthieno[2,3-d]pyrimidine Scaffold vs. Gefitinib in EGFR-Targeted Therapy
A Senior Application Scientist's Guide to Evaluating Kinase Inhibitor Potential
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The clinical success of first-generation inhibitors, such as Gefitinib, validated this approach but also highlighted the inevitable challenge of acquired resistance. This has spurred the search for novel chemical scaffolds capable of overcoming these limitations. This guide provides a comparative analysis of the established EGFR inhibitor, Gefitinib, and the promising thieno[2,3-d]pyrimidine scaffold, represented by its foundational structure, 2-Chloro-6-methylthieno[2,3-d]pyrimidine.
While this compound serves as a key chemical intermediate, its derivatives have emerged as potent EGFR inhibitors. This comparison will therefore evaluate the clinical and preclinical efficacy of Gefitinib against the demonstrated potential of advanced thieno[2,3-d]pyrimidine derivatives, offering researchers a framework for understanding their relative therapeutic promise.
Mechanism of Action: Competitive Inhibition of the EGFR Tyrosine Kinase
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, binding reversibly to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the receptor.[1][2] This competitive inhibition prevents EGFR autophosphorylation, a critical step in activating downstream signaling cascades responsible for cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[3][4][5] By blocking these signals, Gefitinib can induce apoptosis and inhibit the growth of tumors that are dependent on EGFR signaling.[1][5]
The thieno[2,3-d]pyrimidine core is a bioisostere of the quinazoline nucleus found in Gefitinib, designed to interact with the same ATP-binding pocket of the EGFR kinase domain.[6] Derivatives built upon the this compound scaffold are engineered to exploit the same mechanism, often with chemical modifications aimed at enhancing potency, selectivity, or the ability to overcome resistance mutations.[7][8]
Caption: EGFR signaling pathway and point of inhibition.
Comparative Efficacy: Established Drug vs. Emerging Scaffold
The most direct way to compare these two entities is to evaluate quantitative data from biochemical and cell-based assays. Gefitinib's performance is well-documented through extensive clinical use, while the potential of the thieno[2,3-d]pyrimidine scaffold is demonstrated by the potent activity of its optimized derivatives in preclinical studies.
A. Gefitinib: A Clinically Validated First-Generation Inhibitor
Gefitinib has demonstrated significant efficacy in non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations.[9][10] However, its activity against the common T790M resistance mutation is limited.
| Assay Type | Target / Cell Line | Reported Efficacy Metric | Source |
| Clinical Trial (Phase II) | Pretreated Advanced NSCLC | 12-18% Objective Response Rate (unselected population) | [11] |
| Clinical Trial (Phase III) | EGFR Mutation-Positive NSCLC | Significantly Prolonged Progression-Free Survival (vs. chemotherapy) | [10][11] |
| Pooled Analysis | EGFR-Mutant NSCLC | 80.8% Overall Response Rate (CR+PR) | [9] |
B. Thieno[2,3-d]pyrimidine Derivatives: A Scaffold with High Preclinical Potential
Research into derivatives of the thieno[2,3-d]pyrimidine scaffold has yielded compounds with impressive potency, particularly against the T790M resistance mutation that limits Gefitinib's long-term efficacy.[7][8][12] This highlights the scaffold's potential for developing next-generation EGFR inhibitors.
| Derivative | Assay Type | Target / Cell Line | Reported Efficacy Metric (IC₅₀) | Source |
| Compound B1 | Kinase Assay | EGFRL858R/T790M | 13 nM | [7][13] |
| Cell-Based Assay | H1975 (L858R/T790M) | 87 nM | [7][13] | |
| Compound 7a | Cell-Based Assay | HepG2 (EGFR wild-type) | Significant Growth Inhibition | [14][15] |
| Cell-Based Assay | PC3 (EGFR wild-type) | Significant Growth Inhibition | [14][15] | |
| Note: Compound B1 is a thieno[3,2-d]pyrimidine, a closely related isomer, demonstrating the broader potential of the thienopyrimidine core structure.[8] |
These preclinical data suggest that optimized molecules derived from the thieno[2,3-d]pyrimidine backbone can achieve nanomolar potency against clinically relevant, drug-resistant forms of EGFR.
Experimental Methodologies for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized, self-validating experimental protocols are essential. The following sections detail the core methodologies used to generate the quantitative data presented above.
Caption: General workflow for evaluating kinase inhibitor efficacy.
Protocol 1: Biochemical EGFR Kinase Assay (Luminescent ADP-Glo™ Format)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase. The amount of ADP produced in the kinase reaction is measured, which is directly proportional to kinase activity.[16]
Objective: To determine the IC₅₀ value of a test compound (e.g., a thieno[2,3-d]pyrimidine derivative) against recombinant EGFR kinase (wild-type or mutant).
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test Compound and Control Inhibitor (e.g., Gefitinib)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[16]
-
ADP-Glo™ Reagent & Kinase Detection Reagent
-
384-well white microtiter plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or vehicle (for controls) to the wells of a 384-well plate.[16]
-
Add 2 µL of a master mix containing the EGFR enzyme to each well.
-
Pre-incubate for 30 minutes at room temperature to allow compound binding.
-
-
Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mix to all wells to start the reaction.[16]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction.[16]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[16]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract background luminescence (no enzyme control). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[17]
Protocol 2: Cell-Based Viability Assay (MTT)
This protocol measures the metabolic activity of cancer cells as an indicator of cell viability following treatment with an inhibitor. Viable cells with active dehydrogenases convert the yellow MTT salt into purple formazan crystals.
Objective: To determine the IC₅₀ value of a test compound in a cancer cell line (e.g., H1975, which expresses a mutant form of EGFR).
Materials:
-
Cancer cell line (e.g., H1975 NSCLC cells)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated controls.[19]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[20]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[21][22]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Data Acquisition: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.[19]
Synthesis and Future Outlook
The comparison between Gefitinib and the this compound scaffold illustrates a classic narrative in drug development: the evolution from a successful first-generation drug to a next-generation chemical platform designed to address its shortcomings.
-
Gefitinib is the benchmark, a clinically effective EGFR inhibitor whose success paved the way for targeted therapy in NSCLC.[10] Its well-defined efficacy is, however, primarily limited to specific activating mutations and is susceptible to acquired resistance, most notably via the T790M mutation.[2][12]
-
The thieno[2,3-d]pyrimidine scaffold represents a promising frontier. While the base molecule, this compound, is a building block, its derivatives have demonstrated exceptional preclinical potency.[7][13] Crucially, they show strong activity against the T790M resistance mutation, addressing the key clinical limitation of Gefitinib.[7][8] This suggests that this scaffold is a fertile ground for developing third-generation EGFR inhibitors with a superior resistance profile.
For researchers and drug development professionals, the thieno[2,3-d]pyrimidine core offers a validated and highly adaptable platform for creating potent and selective kinase inhibitors. The compelling preclinical data of its derivatives, when viewed against the clinical profile of Gefitinib, strongly supports its continued exploration for the next wave of targeted cancer therapeutics.
References
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. scielo.br [scielo.br]
- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pooled analysis of the prospective trials of gefitinib monotherapy for EGFR-mutant non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com.cn [promega.com.cn]
- 17. rsc.org [rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. wjpls.org [wjpls.org]
A Comparative Guide to In Vitro and In Vivo Efficacy of Thieno[2,3-d]pyrimidine Compounds
Introduction: The Thieno[2,3-d]pyrimidine Scaffold - A Privileged Core in Drug Discovery
The thieno[2,3-d]pyrimidine core is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry, often being referred to as a "privileged scaffold."[1] Structurally, it acts as a bioisostere of purine, the fundamental building block of DNA and RNA, allowing it to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with potent therapeutic activities, particularly as anticancer and anti-inflammatory agents.[1][2][3][4]
However, a critical challenge in the drug development pipeline is the translation of promising results from the laboratory bench (in vitro) to whole-organism efficacy (in vivo). A compound that potently kills cancer cells in a culture dish may fail spectacularly in an animal model due to a host of complex biological factors. This guide provides an in-depth comparison of in vitro and in vivo efficacy assessments for thieno[2,3-d]pyrimidine compounds. We will dissect the causality behind experimental choices, provide validated protocols, and analyze the critical factors that bridge the gap between a petri dish and a preclinical model.
Part 1: The Proving Ground: In Vitro Efficacy Assessment
In vitro studies are the foundational step in drug discovery. They are designed to be rapid, cost-effective, and high-throughput, allowing for the screening of many compounds to identify those with the highest potential.[5] For thieno[2,3-d]pyrimidines, these assays typically focus on quantifying cytotoxicity against cancer cells or inhibiting specific molecular targets.
Key In Vitro Methodologies
-
Antiproliferative and Cytotoxicity Assays: These are the first-line screening tools to determine a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50), a standard measure of a drug's potency, is derived from these assays.[6]
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells.[7][8][9] Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is directly proportional to the number of living cells.[7][9] The XTT assay offers an advantage as its formazan product is water-soluble, eliminating a solubilization step required in the MTT protocol.[7][10]
-
Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass. It is a reliable method for assessing cytotoxicity.[11]
-
-
Mechanism of Action (MoA) Assays: Once a compound shows antiproliferative activity, the next crucial step is to understand how it works. Thieno[2,3-d]pyrimidines frequently act as kinase or microtubule inhibitors.[3][12]
-
Kinase Inhibition Assays: Many derivatives are designed to inhibit protein kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical drivers of tumor growth and angiogenesis.[13][14][15][16] These assays directly measure the compound's ability to block the enzymatic activity of a purified kinase.
-
Apoptosis Induction: A key goal of cancer therapy is to induce programmed cell death, or apoptosis. Assays using Annexin V/Propidium Iodide (PI) staining, analyzed by flow cytometry, can distinguish between healthy, apoptotic, and necrotic cells.[6] Further confirmation can be obtained by measuring the levels of key apoptosis-regulating proteins like caspases.[15][17]
-
Cell Cycle Analysis: Many anticancer drugs function by halting the cell division cycle. Flow cytometry analysis of cells stained with a DNA-binding dye like propidium iodide can reveal the percentage of cells in each phase of the cycle (G0/G1, S, G2/M), showing if a compound induces arrest at a specific checkpoint.[13][15][18]
-
Data Presentation: Summarizing In Vitro Efficacy
Quantitative data from these experiments should be organized for clear comparison.
| Compound ID | Target Cell Line | Assay Type | IC50 (µM) | Target Kinase | Kinase IC50 (nM) | MoA |
| TPY-001 | MCF-7 (Breast) | MTT | 15.5 ± 2.1 | EGFR | 37.5 | G2/M Arrest |
| TPY-001 | HCT-116 (Colon) | MTT | 22.3 ± 3.5 | EGFR | 37.5 | G2/M Arrest |
| TPY-002 | HCT-116 (Colon) | MTT | 2.8 ± 0.16 | VEGFR-2 | 230 | Apoptosis |
| Control | Various | MTT | Variable | Various | Variable | Variable |
Note: Data are illustrative. IC50 values represent the concentration at which 50% of cell growth is inhibited.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a standardized workflow for assessing the cytotoxicity of a thieno[2,3-d]pyrimidine compound.
Causality: The principle rests on the metabolic activity of viable cells. NAD(P)H-dependent oxidoreductases in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells, allowing for quantification of cell death upon drug treatment.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 or HCT-116) in appropriate media until they are in an exponential growth phase.[6]
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[6][18]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle (DMSO) only as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.[6]
-
Incubate the plate for 48-72 hours.[18]
-
-
MTT Addition and Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.
-
Plot the viability percentage against the compound concentration and use non-linear regression to calculate the IC50 value.
-
Visualization: In Vitro Screening Workflow
Caption: Workflow for in vitro screening of thieno[2,3-d]pyrimidine compounds.
Part 2: The Reality Check: In Vivo Efficacy Assessment
While in vitro data provides crucial initial insights, an animal model is indispensable for evaluating how a compound behaves within a complex biological system. In vivo studies assess not only efficacy but also pharmacokinetics (what the body does to the drug) and potential toxicity, factors impossible to model in a dish.[5]
Key In Vivo Models
-
Anticancer Xenograft Models: This is the most common preclinical model for cancer.
-
Subcutaneous Xenografts: Human cancer cells are injected under the skin of immunocompromised mice (e.g., athymic nude mice).[20][21] This location allows for easy implantation and subsequent monitoring of tumor growth using calipers.[20] The choice of mouse strain is critical; they must lack a functional immune system to prevent rejection of the human tumor.
-
Patient-Derived Xenografts (PDX): In this advanced model, tumor tissue from a human patient is directly implanted into a mouse.[22][23] PDX models are considered more clinically relevant as they better retain the heterogeneity and microenvironment of the original human cancer.
-
-
Anti-inflammatory Models:
-
Carrageenan-Induced Paw Edema: This is a standard, reproducible model for acute inflammation.[24][25] An inflammatory agent (carrageenan) is injected into the paw of a rat or mouse, causing localized swelling (edema).[26][24] The efficacy of an anti-inflammatory compound is measured by its ability to reduce this swelling compared to a control group.[27][28]
-
Data Presentation: Summarizing In Vivo Efficacy
| Compound ID | Animal Model | Dosing (mg/kg) | Outcome Measure | Result | Statistical Significance |
| TPY-001 | MDA-MB-435 Xenograft | 20 | Tumor Growth Inhibition | 58% reduction in volume | p < 0.05 |
| TPY-003 | Rat Paw Edema | 10 | Paw Volume Reduction | 42% reduction at 3h | p < 0.01 |
| Control | Various | Vehicle | Baseline | N/A | N/A |
Experimental Protocol: Subcutaneous Tumor Xenograft Model
This protocol outlines the procedure for evaluating an anticancer thieno[2,3-d]pyrimidine in a mouse xenograft model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Causality: This model assesses a compound's ability to inhibit tumor growth in a living system, integrating its direct effects on cancer cells with its pharmacokinetic properties (e.g., its ability to reach the tumor at a sufficient concentration).
-
Cell Preparation:
-
Culture a human cancer cell line (e.g., MDA-MB-435) to 80-90% confluency.[20]
-
Harvest the cells by trypsinization, wash with sterile PBS, and count them. Assess viability to ensure it is >95%.[20]
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture with Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Matrigel is a basement membrane extract that can improve tumor engraftment.[20] Keep the cell suspension on ice.
-
-
Animal Procedure and Tumor Inoculation:
-
Use 6-8 week old female athymic nude mice.[20] Anesthetize the mouse using an approved method (e.g., isoflurane).
-
Disinfect the injection site on the flank of the mouse with 70% ethanol.[20]
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells).[20]
-
Monitor the animals until they recover from anesthesia and return them to sterile housing.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor animal health and body weight daily.
-
Once tumors become palpable (typically 5-10 days post-injection), begin measuring their dimensions 2-3 times per week using digital calipers.[20]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[20]
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Administer the thieno[2,3-d]pyrimidine compound or vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule.
-
-
Endpoint and Analysis:
-
Continue treatment and monitoring until the tumors in the control group reach the maximum allowed size, or for a predetermined duration.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
-
Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition.
-
Part 3: Bridging the Gap: Correlating In Vitro Potency with In Vivo Success
The transition from in vitro to in vivo is the most challenging phase of drug discovery. A compound with a nanomolar IC50 in vitro may show no activity in vivo. Understanding the reasons for this discrepancy is key to designing better drugs.
Visualization: The In Vitro to In Vivo Translation Funnel
Caption: Factors mediating the translation from in vitro potency to in vivo efficacy.
Key Factors Influencing In Vitro-In Vivo Correlation (IVIVC)
-
Pharmacokinetics (ADMET): This is often the primary reason for failure. A compound may be potent, but if it's not absorbed orally, is metabolized by the liver into an inactive form within minutes, or is too toxic to be administered at an effective dose, its in vitro potency is irrelevant. Computational ADMET studies are now routinely used to predict these properties early in the design phase.[14]
-
Target Engagement and Bioavailability: The compound must be distributed to the site of action (e.g., the tumor) and remain there at a concentration high enough and long enough to inhibit its target. Poor tissue penetration or rapid clearance can render an otherwise potent drug ineffective.
-
The Tumor Microenvironment: A 2D cell monolayer is a poor representation of a solid tumor.[5] In vivo, tumors have complex architectures with regions of low oxygen (hypoxia), altered pH, and a network of non-cancerous stromal cells, all of which can affect a drug's ability to penetrate the tumor and exert its effect.
-
Drug Resistance Mechanisms: Organisms have evolved mechanisms to expel foreign substances. The P-glycoprotein (Pgp) efflux pump is a well-known resistance mechanism that can actively pump drugs out of cancer cells. Encouragingly, some thieno[2,3-d]pyrimidine derivatives have been specifically designed and shown to circumvent such resistance mechanisms, which is a significant advantage over older chemotherapies.[12][29]
Case Studies with Thieno[2,3-d]pyrimidines
-
Anticancer (Microtubule Targeting): In one study, a series of 5,6,7,8-tetrahydrobenzo[19][27]thieno[2,3-d]pyrimidines were evaluated. Compound 4 demonstrated a potent IC50 of 9.0 nM against the MDA-MB-435 cancer cell line in vitro. This potent in vitro activity translated into a statistically significant antitumor effect when tested in a murine MDA-MB-435 xenograft model, showcasing a successful in vitro-in vivo correlation.[12]
-
Anti-inflammatory: A series of novel thieno[2,3-d]pyrimidines were tested for in vivo anti-inflammatory activity using the carrageenan-induced paw edema model. Compound 4c showed potent activity, reducing edema by 42% after 3 hours. To bridge the mechanistic gap, its effect on the inflammatory mediator prostaglandin E2 (PGE2) was measured, showing a significant decrease in serum PGE2 levels comparable to the standard drug diclofenac. This linked the observed in vivo efficacy to a specific, measurable biochemical pathway.[26]
-
Anticancer (Kinase Inhibition): Several studies have identified thieno[2,3-d]pyrimidines with potent, low nanomolar IC50 values against kinases like EGFR and VEGFR-2.[14][15][17][30] For example, compound 17f showed a VEGFR-2 IC50 of 0.23 µM and potent cytotoxicity against HCT-116 and HepG2 cell lines in vitro.[14] This strong in vitro profile makes it a prime candidate for subsequent in vivo xenograft studies to confirm if the kinase inhibition translates to tumor growth inhibition.
Visualization: EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by a thieno[2,3-d]pyrimidine compound.
Conclusion
The thieno[2,3-d]pyrimidine scaffold remains an exceptionally fruitful starting point for the design of novel therapeutics. This guide has demonstrated that while in vitro assays are essential for high-throughput screening and elucidating mechanisms of action, they represent only the first step of a long journey. The true therapeutic potential of these compounds can only be validated through meticulously designed in vivo studies that account for the complexities of a whole-organism system. A successful drug development program relies on an integrated approach, where potent in vitro activity is systematically paired with favorable in vivo pharmacokinetics and robust efficacy. By understanding the factors that bridge the in vitro-in vivo gap, researchers can more effectively translate promising laboratory findings into clinically impactful medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CyQUANT XTT和MTT细胞活力检测法 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. biotium.com [biotium.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies | Semantic Scholar [semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 22. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. scielo.br [scielo.br]
- 26. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 28. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 29. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Thienopyrimidine Scaffold: A Guide to Understanding Kinase Cross-Reactivity
A Senior Application Scientist's Perspective on 2-Chloro-6-methylthieno[2,3-d]pyrimidine and Kinase Inhibitor Specificity
For researchers and drug development professionals, the thieno[2,3-d]pyrimidine scaffold represents a privileged chemical structure. Its resemblance to the native purine ring allows it to effectively compete for the ATP-binding site of a multitude of protein kinases, making it a cornerstone for the development of targeted therapies.[1][2] However, this inherent versatility also presents a significant challenge: kinase cross-reactivity. This guide provides an in-depth analysis of the potential for off-target activity of compounds based on this scaffold, using this compound as a representative molecule. We will explore the methodologies for assessing inhibitor selectivity and present supporting data to illustrate why a comprehensive understanding of a compound's kinome-wide interaction profile is critical for successful drug development.
While specific, publicly available kinome-wide profiling data for this compound is limited, the extensive research on analogous compounds provides a strong basis for predicting its behavior and underscores the necessity of rigorous cross-reactivity assessment. Thienopyrimidine derivatives have been developed to target a wide array of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Rho-associated coiled-coil containing protein kinases (ROCK), highlighting the scaffold's promiscuity.[3][4][5]
The Rationale for Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that regulate a vast number of cellular processes. While the primary (or "on-target") inhibition of a disease-driving kinase is the goal of targeted therapy, unintended inhibition of other kinases ("off-target" effects) can lead to a range of consequences. These can be detrimental, causing toxicity and unforeseen side effects, or in some cases, beneficial, leading to polypharmacological efficacy where hitting multiple targets provides a therapeutic advantage. Therefore, early and comprehensive assessment of an inhibitor's selectivity is not merely a characterization step but a critical, self-validating system for predicting both safety and efficacy.
Two primary methodologies are employed in concert to build a detailed picture of a compound's kinase interaction profile: biochemical assays for direct binding or enzymatic inhibition and cell-based assays to confirm target engagement and downstream effects in a physiological context.
Experimental Workflow 1: Broad Kinome Profiling via Competition Binding Assays
To gain a comprehensive, kinome-wide view of inhibitor interactions, high-throughput screening platforms are indispensable. The KINOMEscan™ platform is a widely used example of an active site-directed competition binding assay. This methodology provides a quantitative measure of binding affinity (Kd) and is independent of ATP concentration, offering a direct assessment of the interaction between the compound and a large panel of kinases.
KINOMEscan™ Methodology:
The core principle of this assay is a competition between the test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
Step-by-Step Protocol:
-
Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. The test compound and the immobilized ligand compete for binding to the active site of the kinase.
-
Separation: The solid support is washed to remove any unbound components. Kinases that are bound to the immobilized ligand are retained, while those bound to the test compound in solution are washed away.
-
Quantification: The amount of kinase remaining on the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: A low qPCR signal indicates that the test compound successfully competed with the immobilized ligand and bound to the kinase, while a high signal indicates weak or no binding. The results are often expressed as percent of control, where the control is the amount of kinase bound in the absence of the test compound. This can be used to calculate a dissociation constant (Kd).
This approach allows for the simultaneous screening of a single compound against hundreds of kinases, providing a detailed map of its potential on- and off-targets.[6]
Experimental Workflow 2: Enzymatic Activity Assays
While binding assays are excellent for identifying interactions, it is also crucial to determine if that binding translates into functional inhibition of the kinase's enzymatic activity. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
ADP-Glo™ Assay Methodology:
This assay is performed in two steps to measure the ADP produced in a kinase reaction.
Step-by-Step Protocol:
-
Kinase Reaction: The kinase, its substrate, ATP, and the test inhibitor are incubated together in a multi-well plate. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to the reaction. This reagent terminates the kinase reaction and depletes any remaining ATP. This step is crucial to ensure that the light signal generated in the final step is solely from the ADP produced during the kinase reaction.
-
ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added. This reagent contains an enzyme that converts ADP back to ATP, and a luciferase/luciferin pair that generates a luminescent signal in the presence of ATP.
-
Measurement: The luminescence is measured using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced, and therefore to the activity of the kinase. A lower signal in the presence of the inhibitor indicates successful inhibition.[4][7]
Comparative Analysis: Selectivity of Thieno[2,3-d]pyrimidine Derivatives
As a case study, we can examine the selectivity profile of a recently developed series of thieno[2,3-d]pyrimidine derivatives designed as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling.[7] While not this compound itself, these structurally related compounds provide valuable insight into the potential cross-reactivity of the scaffold.
In a study by Gucký et al. (2024), lead compounds were profiled against a panel of 58 kinases to assess their selectivity. The results for a representative potent compound from this series are summarized below.
| Kinase Target | % Inhibition at 1 µM | Kinase Family |
| RIPK2 | >99 | TKL |
| GCK | 98 | STE |
| MINK1 | 97 | STE |
| MAP4K3 | 92 | STE |
| MAP4K5 | 89 | STE |
| STK33 | 86 | CAMK |
| LRRK2 | 75 | TKL |
| EPHB4 | 68 | TK |
| FLT3 | 65 | TK |
| Other 49 kinases | <50 | Various |
Table 1: Illustrative selectivity data for a representative thieno[2,3-d]pyrimidine-based RIPK2 inhibitor, adapted from published findings.[7] This data demonstrates that even with a potent primary target, significant off-target interactions can occur.
This data reveals that while the compound is a highly potent inhibitor of its intended target, RIPK2, it also shows significant inhibition of several other kinases, particularly within the STE kinase family (GCK, MINK1, MAP4K3, MAP4K5).[7] This is a classic example of cross-reactivity. Such a profile would prompt further investigation to determine if the inhibition of these off-target kinases contributes to the compound's overall cellular effect or if it could pose a liability.
The Importance of Cellular Assays
Biochemical assays provide a pure measure of a compound's interaction with its target kinases. However, the cellular environment is far more complex, with factors such as cell membrane permeability, intracellular ATP concentrations (which are typically much higher than those used in many biochemical assays), and the presence of scaffolding proteins influencing a compound's activity.
Therefore, it is essential to validate biochemical findings with cell-based assays. These can include:
-
Target Engagement Assays: Techniques like the NanoBRET™ assay can measure the binding of an inhibitor to its target kinase within living cells, confirming that the compound reaches its target in a physiological context.
-
Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of a kinase's known downstream substrates. A reduction in substrate phosphorylation in cells treated with the inhibitor provides functional evidence of on-target activity.
-
Cellular Phenotypic Assays: Measuring cellular outcomes such as proliferation, apoptosis, or migration can link target inhibition to a biological response.
Discrepancies between biochemical and cellular data are not uncommon and can provide crucial insights. A compound that is potent biochemically but weak in cellular assays may have poor permeability, while a compound that shows greater cellular than biochemical potency might be metabolized to a more active form or benefit from interactions within a protein complex.
Conclusion
The this compound scaffold is a powerful starting point for the design of potent kinase inhibitors. However, its inherent ability to interact with the ATP-binding site of numerous kinases makes a thorough evaluation of its cross-reactivity profile an absolute necessity. A multi-faceted approach, combining broad kinome-wide biochemical screens with functional enzymatic and cell-based assays, provides the most robust and reliable path to understanding a compound's true selectivity. This integrated, self-validating system of checks and balances is fundamental to the successful development of safe and effective kinase inhibitor therapeutics, enabling researchers to anticipate potential liabilities and uncover new therapeutic opportunities.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 7. Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 2-Chloro-6-methylthieno[2,3-d]pyrimidine Against Established Therapeutic Agents
This guide provides a comprehensive framework for the preclinical evaluation of 2-Chloro-6-methylthieno[2,3-d]pyrimidine, a novel investigational compound, by benchmarking its performance against established anticancer agents. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental methodologies, and data interpretation necessary for a rigorous comparative analysis. We will explore the putative mechanisms of thieno[2,3-d]pyrimidine derivatives, outline protocols for key in vitro and in vivo assays, and present data in a comparative context to guide further research and development.
Introduction: The Promise of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic ring system that is structurally analogous to purines, the fundamental building blocks of DNA and RNA.[1][2] This structural similarity makes it a "privileged scaffold" in medicinal chemistry, as derivatives can effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[1][3] Consequently, thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases and other critical cellular enzymes, demonstrating significant potential as anticancer agents.[2][3] This guide establishes a systematic approach to validate the therapeutic potential of a specific derivative, this compound, by comparing its efficacy directly against clinically relevant drugs.
Section 1: Profiling the Investigational Compound
Rationale for Investigation
This compound belongs to a chemical class consistently reported for its cytotoxic effects against various cancer cell lines.[4][5][6] The core scaffold has been successfully modified to target a range of enzymes crucial for cancer cell proliferation and survival.[1] The specific substitutions of a chloro group at the 2-position and a methyl group at the 6-position are designed to modulate the compound's physiochemical properties and binding affinity to its molecular targets.
Putative Mechanisms of Action
Based on extensive research into this class of compounds, two primary mechanisms of action are hypothesized for this compound:
-
Protein Kinase Inhibition: Many thieno[2,3-d]pyrimidine derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell growth, survival, and differentiation.[1] Key targets for this scaffold include VEGFR-2, an important factor in tumor angiogenesis, and EGFR, a receptor tyrosine kinase often dysregulated in various cancers.[7][8] By blocking the ATP-binding site of these kinases, the compound can disrupt downstream signaling pathways essential for tumor progression.
-
Topoisomerase II Inhibition: Certain derivatives have been shown to inhibit topoisomerase II, an enzyme vital for managing DNA topology during replication and transcription.[9][10] Inhibition of this enzyme leads to DNA damage and ultimately triggers cell cycle arrest and apoptosis, a common mechanism for many effective chemotherapeutics like etoposide.[9]
Section 2: Selecting Benchmark Anticancer Agents
To contextualize the efficacy of our investigational compound, it is essential to benchmark it against well-characterized, clinically used anticancer drugs. The choice of comparators should be mechanistically relevant.
-
Sorafenib: A multi-kinase inhibitor that targets VEGFR, PDGFR, and RAF kinases. It serves as an excellent benchmark for compounds with putative anti-angiogenic and anti-proliferative activity mediated by kinase inhibition.[7][11]
-
Etoposide: A potent topoisomerase II inhibitor. This is a crucial comparator to determine if the investigational compound shares this mechanism of action.[9]
-
Doxorubicin: A widely used anthracycline antibiotic with multiple anticancer mechanisms, including topoisomerase II inhibition and DNA intercalation. It serves as a gold-standard cytotoxic agent for broad comparison.[5]
Section 3: In Vitro Benchmarking Methodologies
A tiered approach to in vitro testing allows for a comprehensive evaluation of a compound's cellular effects, from general cytotoxicity to specific mechanistic actions.
Assessment of Cell Viability and Cytotoxicity
The first step is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[12][13]
Experimental Protocol: MTT Assay [13][14]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and benchmark agents (Sorafenib, Doxorubicin) in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) |
|---|---|---|---|
| This compound | 4.5 | 8.2 | 6.1 |
| Sorafenib[7] | 5.8 | 6.5 | 7.9 |
| Doxorubicin[5] | 0.8 | 1.2 | 0.5 |
Analysis of Apoptosis Induction
To determine if cell death occurs via programmed cell death (apoptosis), Annexin V and Propidium Iodide (PI) staining is employed. Early-stage apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which Annexin V binds with high affinity. PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late-stage apoptotic or necrotic cells.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the investigational and benchmark compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Live cells will be Annexin V-/PI-, early apoptotic cells Annexin V+/PI-, and late apoptotic/necrotic cells Annexin V+/PI+.
Table 2: Hypothetical Apoptosis Induction Data (% of Apoptotic Cells)
| Treatment (at IC50) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) | Total Apoptotic |
|---|---|---|---|
| Vehicle Control | 2.1% | 1.5% | 3.6% |
| This compound | 25.4% | 10.2% | 35.6% |
| Etoposide[9] | 28.9% | 15.5% | 44.4% |
Cell Cycle Analysis
Anticancer agents often induce cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing damaged cells from proliferating.[15] This is quantified by staining cellular DNA with propidium iodide (PI) and analyzing the distribution of cells across different phases using flow cytometry.[16]
Experimental Protocol: Cell Cycle Analysis [17][18]
-
Cell Treatment: Treat cells in 6-well plates with compounds at their IC50 concentrations for 24 hours.
-
Harvest and Fix: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 30 minutes.[17]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[15]
Table 3: Hypothetical Cell Cycle Distribution Data in HCT-116 Cells
| Treatment (at IC50) | G0/G1 Phase | S Phase | G2/M Phase |
|---|---|---|---|
| Vehicle Control | 55.2% | 28.3% | 16.5% |
| This compound | 20.1% | 15.7% | 64.2% |
| Etoposide[9] | 18.5% | 10.3% | 71.2% |
Section 4: In Vivo Efficacy Assessment
Promising in vitro results must be validated in a living organism. The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and vital preclinical platform for evaluating anticancer drug efficacy.[19][20][21]
Experimental Protocol: Xenograft Efficacy Study [19][21]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID).
-
Tumor Growth and Randomization: Allow tumors to grow to an average size of 100-150 mm³. Randomize animals into treatment cohorts (e.g., n=8-10 per group).
-
Treatment Administration: Administer the investigational compound, a benchmark drug (e.g., Etoposide), and a vehicle control via an appropriate route (e.g., intraperitoneal, oral gavage) based on a predetermined schedule and dose.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times weekly. Monitor animal body weight as a general indicator of toxicity.
-
Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
Table 4: Hypothetical In Vivo Efficacy Data in HCT-116 Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1550 ± 210 | - | +5.2% |
| This compound (50 mg/kg) | 682 ± 155 | 56% | -2.1% |
| Etoposide (20 mg/kg) | 590 ± 130 | 62% | -7.8% |
Conclusion
This guide presents a structured and scientifically rigorous framework for benchmarking the anticancer potential of this compound. By directly comparing its performance against established agents like Sorafenib and Etoposide across a series of validated in vitro and in vivo assays, researchers can generate the critical data needed to assess its therapeutic promise. The hypothetical data presented herein suggests that a compound from this class could exhibit potent activity through the induction of G2/M cell cycle arrest and apoptosis, with in vivo efficacy comparable to standard-of-care agents. This systematic evaluation is fundamental for identifying promising new drug candidates and advancing them toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, molecular modeling and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Xenograft Models - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Kinase Selectivity Profile of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. An ideal inhibitor potently modulates its intended target while minimizing engagement with other kinases, thereby reducing the potential for off-target effects and associated toxicities. The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides an in-depth comparative analysis of the anticipated selectivity profile of 2-Chloro-6-methylthieno[2,3-d]pyrimidine, a representative member of this class.
While a comprehensive kinome scan of this specific compound is not publicly available, we can infer its likely selectivity by examining data from structurally related thienopyrimidine derivatives. This guide will compare the projected profile of this compound with established kinase inhibitors, supported by experimental data from the literature and detailed methodologies for assessing kinase selectivity.
The Thieno[2,3-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core
The thieno[2,3-d]pyrimidine ring system is a bioisostere of purine, the core structure of adenine and guanine. This structural mimicry allows it to bind to the ATP-binding site of a wide range of kinases.[1][2] Medicinal chemists have extensively modified this scaffold at various positions to achieve potency and selectivity for specific kinase targets. The 2-chloro substituent on the pyrimidine ring serves as a crucial handle for synthetic elaboration, often displaced by amines to introduce further diversity and target interactions. The 6-methyl group on the thiophene ring can influence potency and selectivity through steric and electronic effects.
Derivatives of the thieno[2,3-d]pyrimidine core have been developed as inhibitors of a diverse array of kinases, including those involved in cancer and inflammatory diseases such as PI3K, EGFR, ROCK, and VEGFR-2.[3][4][5]
Inferred Selectivity Profile of this compound
Based on the published data for analogous compounds, this compound is anticipated to exhibit activity against several kinase families. The ultimate selectivity will be dictated by the specific substitutions at the 2- and 4-positions of the pyrimidine ring, which are common points of diversification. For the purpose of this guide, we will consider the this compound as a key intermediate, with its selectivity profile being shaped by the nucleophile that displaces the 2-chloro group.
It is plausible that derivatives of this core could be potent inhibitors of kinases such as the Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and EGFR, as well as intracellular kinases like PI3K and ROCK.[3][4][5] The selectivity within these families and across the broader kinome will be highly dependent on the nature of the substituent introduced at the 2-position.
Comparative Analysis with Alternative Kinase Inhibitors
To provide a practical context for the potential selectivity of this compound derivatives, we will compare them to well-characterized inhibitors targeting similar kinases. For this analysis, we will focus on the PI3K pathway, a common target for thienopyrimidine-based inhibitors.
A notable example of a thienopyrimidine-based kinase inhibitor is Pictilisib (GDC-0941) , a potent pan-class I PI3K inhibitor.[1][2][6] While Pictilisib has a more complex substitution pattern, its thieno[3,2-d]pyrimidine core is isomeric to the thieno[2,3-d]pyrimidine of our topic compound, making it a relevant, albeit structurally distinct, comparator.
Table 1: Comparative Kinase Selectivity of a Representative Thieno[2,3-d]pyrimidine and Pictilisib (GDC-0941)
| Kinase Target | Representative Thieno[2,3-d]pyrimidine Derivative (Compound 8k - ROCKi) IC50 (nM)[3] | Pictilisib (GDC-0941) IC50 (nM)[2] | Comments |
| Primary Target(s) | ROCK1: 4, ROCK2: 1 | PI3Kα: 3, PI3Kδ: 3 | Both scaffolds can be tailored for high potency against specific targets. |
| PI3Kβ | - | 33 | Pictilisib shows good selectivity for α and δ isoforms over β. |
| PI3Kγ | - | 75 | Pictilisib has moderate selectivity against the γ isoform. |
| mTOR | - | >1000 | Thienopyrimidine-based PI3K inhibitors can be designed to be highly selective against mTOR. |
| EGFR | >1000 (for some derivatives)[7] | - | Selectivity against unrelated kinases like EGFR is often desirable to minimize off-target effects. |
| c-Kit | 60 (for a VEGFR-2 inhibitor analog)[7] | - | Cross-reactivity with other RTKs can be observed depending on the substitution pattern. |
| PDGFRβ | 45 (for a VEGFR-2 inhibitor analog)[7] | - | Similar to c-Kit, off-target activity against related kinases is a key consideration. |
Note: Data for the "Representative Thieno[2,3-d]pyrimidine Derivative" is compiled from different publications focusing on specific targets to illustrate the potential of the scaffold. A direct head-to-head comprehensive kinome scan is not available.
Signaling Pathways and Points of Intervention
The strategic value of a selective kinase inhibitor is best understood in the context of the signaling pathways they modulate. Below are simplified representations of the PI3K/AKT/mTOR and ROCK signaling pathways, highlighting the points of intervention for thienopyrimidine-based inhibitors.
Caption: PI3K signaling pathway and the intervention by a thienopyrimidine-based inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Unambiguous Structure Elucidation: A Comparative Guide to Confirming 2-Chloro-6-methylthieno[2,3-d]pyrimidine Derivatives Using X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The biological activity of a compound is intrinsically linked to its atomic arrangement. In the synthesis of novel therapeutic agents, such as derivatives of 2-Chloro-6-methylthieno[2,3-d]pyrimidine, a potent scaffold in medicinal chemistry, absolute certainty of the synthesized structure is paramount.[1][2][3] This guide provides an in-depth comparison of analytical techniques for structure confirmation, establishing X-ray crystallography as the definitive method, while contextualizing the synergistic roles of other spectroscopic techniques.
Thieno[2,3-d]pyrimidine derivatives have garnered significant attention for their diverse pharmacological properties.[1] Their successful development hinges on the accurate characterization of each synthesized analogue. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for preliminary structural assessment, they often provide indirect or incomplete information.[4] X-ray crystallography, in contrast, offers a direct visualization of the atomic arrangement in a crystal lattice, providing unambiguous proof of a compound's structure.[4][5]
X-ray Crystallography: The Gold Standard for Structural Confirmation
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the atomic and molecular structure of a crystalline material.[6][7] It works on the principle that when a beam of X-rays is directed at a single crystal, the electrons of the atoms diffract the X-rays in a specific pattern.[6][8] By analyzing this diffraction pattern, the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry, can be determined with high resolution.[5][6]
The Inherent Value: Why Other Methods Fall Short of Absolute Confirmation
While NMR spectroscopy is excellent for determining the connectivity of atoms in a molecule in solution, it can be challenging to differentiate between certain isomers or determine absolute stereochemistry without extensive and sometimes inconclusive experiments.[9][10] Mass spectrometry provides the molecular weight of a compound with high accuracy but offers limited information about the spatial arrangement of atoms.[4] Infrared (IR) spectroscopy identifies the functional groups present but does not reveal how they are connected. X-ray crystallography overcomes these limitations by providing a direct, high-resolution map of electron density, which is then used to build a definitive 3D model of the molecule.[11]
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a fully resolved crystal structure involves a meticulous, multi-step process.
The critical, and often most challenging, step is obtaining a single crystal of suitable size and quality.[6][12] An ideal crystal for X-ray diffraction should be well-formed, free of defects, and typically between 30 and 300 microns in size.[6]
Detailed Protocol for Crystal Growth of this compound Derivatives:
-
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents. The ideal solvent is one in which the compound is moderately soluble. For many organic molecules, solvents like ethyl acetate, benzene, and various alcohols, or mixtures thereof, prove effective.[13]
-
Slow Evaporation (The Simplest Method):
-
Prepare a nearly saturated solution of the this compound derivative in the chosen solvent in a clean vial.
-
Cover the vial with a cap or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent over several days to weeks.[14][15]
-
Place the vial in a vibration-free location. Disturbances can lead to the formation of many small crystals instead of a few large ones.[15]
-
-
Vapor Diffusion (For Milligram Quantities):
-
This is often the most successful method for small molecules.[14]
-
Dissolve the compound in a small amount of a solvent in which it is highly soluble.
-
Place this vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" in which the compound is insoluble, but the solvent is miscible.
-
The anti-solvent will slowly diffuse into the solvent, gradually decreasing the solubility of the compound and promoting slow crystal growth.[4][14]
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound at an elevated temperature.
-
Allow the solution to cool to room temperature slowly. This can be achieved by placing the container in a Dewar flask filled with warm water.[15]
-
Causality Behind Choices: The goal of all crystallization techniques is to bring the solution to a state of supersaturation slowly.[14] Rapid changes in concentration or temperature will lead to rapid precipitation and the formation of an amorphous solid or very small, unusable crystals. The slow and controlled approach allows for the ordered deposition of molecules onto a growing crystal lattice.[14]
Diagram of the X-ray Crystallography Workflow:
Caption: Workflow for X-ray Crystallography.
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[7][8] The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are recorded by a detector.[6][8] This data is then processed to correct for experimental factors and to generate a list of unique reflections with their corresponding intensities.[7]
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[7] Computational methods, such as direct methods or the Patterson function, are used to estimate the initial phases and generate an initial electron density map.[7] An atomic model is then built into this map and refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[5] The quality of the final structure is assessed by parameters like the R-factor; a lower R-factor indicates a better fit of the model to the data.[5]
A Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, other techniques offer complementary and valuable information.
| Technique | Principle | Information Provided for this compound Derivatives | Limitations |
| X-ray Crystallography | Diffraction of X-rays by electrons in a crystal lattice.[6] | Provides the precise 3D arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry in the solid state.[5] | Requires a single crystal of sufficient quality; the structure represents a static average in the solid state.[9] |
| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[10] | Determines the connectivity of atoms (which atoms are bonded to which), the chemical environment of each atom, and can provide information about the 3D structure in solution.[9] | Can be difficult to interpret for complex molecules, and may not be able to distinguish between certain isomers or provide absolute stereochemistry.[10] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. | Provides the exact molecular weight of the compound and can reveal the molecular formula. Fragmentation patterns can offer clues about the structure. | Does not provide information about the 3D arrangement of atoms or distinguish between isomers with the same molecular weight. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identifies the types of chemical bonds (functional groups) present in the molecule (e.g., C=O, N-H).[16] | Provides little to no information about the overall molecular structure or connectivity. |
Experimental Protocols for Complementary Techniques
1H and 13C NMR Spectroscopy:
-
Dissolve a small amount (5-10 mg) of the this compound derivative in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Acquire the 1H NMR spectrum to identify the number and types of protons and their neighboring atoms.
-
Acquire the 13C NMR spectrum to identify the number and types of carbon atoms.
-
Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish the connectivity between atoms.
Mass Spectrometry (e.g., ESI-MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution into the mass spectrometer.
-
The instrument will ionize the molecules and separate them based on their mass-to-charge ratio, providing a high-resolution molecular weight.
A Synergistic Approach to Structural Elucidation
The most robust approach to structural confirmation involves the integration of data from multiple techniques. NMR and MS can quickly confirm that the desired reaction has likely occurred and that the product has the correct molecular formula and basic connectivity. X-ray crystallography then provides the final, unambiguous proof of the detailed three-dimensional structure.
Diagram of an Integrated Structural Confirmation Workflow:
Caption: Integrated workflow for structural confirmation.
Conclusion: Ensuring Trustworthiness and Advancing Drug Discovery
In the competitive landscape of drug development, the integrity of research data is paramount. For novel compounds like this compound derivatives, where subtle structural changes can lead to significant differences in biological activity, there is no substitute for the definitive structural proof provided by X-ray crystallography. While spectroscopic methods are essential tools in the chemist's arsenal for routine characterization, they provide circumstantial evidence. X-ray crystallography delivers the unequivocal, atomic-level detail required to confidently advance a compound through the drug discovery pipeline. By employing a synergistic approach, with crystallography as the ultimate arbiter of structure, researchers can ensure the trustworthiness of their findings and build a solid foundation for future innovation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. whatislife.com [whatislife.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. fiveable.me [fiveable.me]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. news-medical.net [news-medical.net]
- 10. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 11. people.bu.edu [people.bu.edu]
- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 13. chemistry.muohio.edu [chemistry.muohio.edu]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 16. researchgate.net [researchgate.net]
A Comparative Biological Evaluation of 2-Chloro-thieno[2,3-d]pyrimidine Isomers: A Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1] Its structural resemblance to the purine nucleobase allows it to interact with a wide array of biological targets, particularly protein kinases, making it a focal point in the development of novel anticancer agents.[2][3] This guide provides a comprehensive framework for the comparative biological evaluation of positional isomers of 2-Chloro-methylthieno[2,3-d]pyrimidine, specifically focusing on the 5-methyl and 6-methyl substituted analogs.
While direct, side-by-side experimental data for these specific isomers is not extensively documented in publicly available literature, this guide will leverage established structure-activity relationships (SAR) within the thieno[2,3-d]pyrimidine class to postulate potential differences in biological activity. Furthermore, we will provide detailed, field-proven protocols for the essential assays required to perform such a comparative evaluation, empowering researchers to systematically investigate these and other related compounds.
The Isomeric Question: Does a Methyl Group's Position Matter?
The core structures for our comparative analysis are the 2-Chloro-5-methylthieno[2,3-d]pyrimidine and 2-Chloro-6-methylthieno[2,3-d]pyrimidine. The seemingly minor shift of a single methyl group on the thiophene ring can have profound implications for a molecule's biological activity. This difference in substitution can alter the compound's steric and electronic properties, influencing its binding affinity to target proteins, its metabolic stability, and its overall pharmacokinetic profile.
For instance, studies on various substituted thieno[2,3-d]pyrimidines have shown that the nature and position of substituents on the thiophene ring are critical for their anticancer activity.[4] Derivatives with substitutions at the 5 and 6 positions have demonstrated potent inhibitory effects against a range of cancer cell lines.[2][5] Therefore, a systematic comparison of the 5-methyl and 6-methyl isomers is a logical and crucial step in elucidating the SAR for this scaffold.
Postulated Biological Activities and Targets
Based on extensive research into the thieno[2,3-d]pyrimidine class of molecules, the primary therapeutic area of interest is oncology. These compounds frequently exhibit potent inhibitory activity against key protein kinases that are dysregulated in various cancers. The primary targets for our isomeric comparison would include:
-
Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Overactivity of these kinases is a hallmark of many solid tumors, driving cell proliferation and angiogenesis.[2][3]
-
Non-receptor Tyrosine Kinases: Including members of the Src family and Bruton's tyrosine kinase (BTK).
-
Lipid Kinases: Notably, Phosphoinositide 3-kinase (PI3K), a central node in a signaling pathway that is frequently mutated in cancer, promoting cell growth and survival.[6]
A Framework for Comparative Biological Evaluation
To objectively compare the biological performance of the 2-Chloro-5-methyl- and this compound isomers, a tiered approach to biological testing is recommended. This would begin with broad screening for cellular effects and progress to more specific target-based assays.
Tier 1: In Vitro Cytotoxicity Screening
The initial step is to assess the general anticancer activity of the isomers across a panel of human cancer cell lines. This provides a broad view of their potency and any potential cancer type selectivity.
Data Presentation: Hypothetical Comparative Cytotoxicity Data
The following table illustrates how the results of such a screening could be presented. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-Chloro-5-methylthieno[2,3-d]pyrimidine | MCF-7 (Breast) | Data |
| A549 (Lung) | Data | |
| HCT116 (Colon) | Data | |
| This compound | MCF-7 (Breast) | Data |
| A549 (Lung) | Data | |
| HCT116 (Colon) | Data | |
| Doxorubicin (Control) | MCF-7 (Breast) | Data |
| A549 (Lung) | Data | |
| HCT116 (Colon) | Data |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Tier 2: In Vitro Kinase Inhibition Assays
Following the identification of cytotoxic activity, the next logical step is to determine if the compounds directly inhibit specific protein kinases that are known to be modulated by the thieno[2,3-d]pyrimidine scaffold.
Data Presentation: Hypothetical Comparative Kinase Inhibition Data
| Compound | Kinase | IC50 (nM) |
| 2-Chloro-5-methylthieno[2,3-d]pyrimidine | EGFR | Data |
| VEGFR-2 | Data | |
| PI3Kα | Data | |
| This compound | EGFR | Data |
| VEGFR-2 | Data | |
| PI3Kα | Data | |
| Erlotinib (Control for EGFR) | EGFR | Data |
| Sorafenib (Control for VEGFR-2) | VEGFR-2 | Data |
| GDC-0941 (Control for PI3Kα) | PI3Kα | Data |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a general method for measuring kinase activity and its inhibition using a luminescence-based assay that quantifies the amount of ATP remaining in the reaction.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare a 1x kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a white, opaque 384-well plate, add the kinase enzyme and the test compounds at various concentrations.
-
Initiation: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add a reagent (such as ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Signal Generation: Add a kinase detection reagent that converts the ADP formed during the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed), and thus lower inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Understanding the Mechanism: Signaling Pathway Analysis
The anticancer effects of thieno[2,3-d]pyrimidines are often attributed to their ability to modulate critical intracellular signaling pathways. A deeper understanding of which pathways are affected by the 5-methyl and 6-methyl isomers can provide valuable mechanistic insights.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[7] Thieno[2,3-d]pyrimidines have been shown to be potent inhibitors of PI3K.[6]
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine | 83259-32-9 [smolecule.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
